molecular formula C34H46O5 B15564292 Tetromycin B

Tetromycin B

Numéro de catalogue: B15564292
Poids moléculaire: 534.7 g/mol
Clé InChI: DACFQDZSKBTCCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tetromycin B is a sesterterpenoid.

Propriétés

IUPAC Name

17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACFQDZSKBTCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Tetromycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Tetromycin B, a tetronic acid-containing antibiotic. This compound is a polyketide metabolite produced by the marine actinomycete, Streptomyces axinellae Pol001T, which was isolated from the Mediterranean sponge Axinella polypoides.[1][2] Unlike the well-known tetracycline (B611298) antibiotics, this compound possesses a distinct chemical scaffold and exhibits a unique biological activity profile. This document details the fermentation of the producing organism, the multi-step protocol for the isolation and purification of this compound, its structural elucidation via spectroscopic methods, and its notable biological activities, including its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and its inhibitory action on cysteine proteases. All quantitative data are presented in structured tables, and key experimental processes and mechanisms are visualized through detailed diagrams.

Discovery of the Producing Organism

This compound is a natural product originally isolated from Streptomyces axinellae Pol001T. This novel actinomycete species was cultivated from the Mediterranean sponge, Axinella polypoides.[1] The discovery highlights the potential of marine invertebrates and their associated microbial communities as a source of novel bioactive compounds.

Fermentation and Production

The production of this compound is achieved through the cultivation of Streptomyces axinellae Pol001T in a suitable liquid medium.

Experimental Protocol: Fermentation
  • Inoculum Preparation: A seed culture of Streptomyces axinellae Pol001T is prepared by inoculating a suitable seed medium (e.g., X-medium containing soyabean meal, glycerol, and various salts) and incubating on a rotary shaker.

  • Production Culture: The production medium is inoculated with the seed culture. A typical production medium for Streptomyces species may include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Incubation: The production culture is incubated under aerobic conditions in a fermentor. Key parameters such as temperature, pH, and aeration are controlled to optimize the yield of this compound. For many Streptomyces species, incubation is carried out at approximately 28-30°C for several days.

  • Monitoring: The production of this compound is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

Following fermentation, this compound is isolated and purified from the culture broth and mycelium through a series of chromatographic steps.

Experimental Protocol: Isolation and Purification
  • Extraction: The fermentation broth is separated from the mycelium by filtration. The culture filtrate and the mycelial cake are both extracted with an organic solvent, such as ethyl acetate (B1210297), to recover the crude extract containing this compound.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to remove highly polar and non-polar impurities.

  • Chromatography: The resulting extract is then purified using a combination of chromatographic techniques. This typically involves:

    • Silica (B1680970) Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

    • Size-Exclusion Chromatography: Further purification is achieved using size-exclusion chromatography (e.g., Sephadex LH-20) with a suitable solvent like methanol (B129727) to separate compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is performed using reversed-phase HPLC with a C18 column and a suitable mobile phase, often a gradient of water and acetonitrile (B52724) or methanol.

Structural Elucidation

The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Methodologies for Structure Elucidation
  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the exact molecular weight and elemental composition of this compound.[1]

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity of atoms and the overall three-dimensional structure of the molecule.[1]

Physicochemical and Biological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 180027-84-3[3][4]
Molecular Formula C₃₄H₄₆O₅[3]
Molecular Weight 534.7 g/mol [3]
Purity >99%[3]
Table 2: Biological Activity of this compound
TargetActivity MetricValue (µM)Reference
Trypanosoma brucei IC₅₀30.87[5]
Rhodesain (Cysteine Protease) Kᵢ0.62[5]
Falcipain-2 (Cysteine Protease) Kᵢ1.42[5]
Cathepsin L (Cysteine Protease) Kᵢ32.5[5]
Cathepsin B (Cysteine Protease) Kᵢ1.59[5]
HEK293T Kidney Cells (Cytotoxicity) IC₅₀71.77[5]
J774.1 Macrophages (Cytotoxicity) IC₅₀20.2[5]

Visualizations

Experimental Workflow for this compound Isolation

TetromycinB_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification strain Streptomyces axinellae Pol001T fermentation Liquid Culture Fermentation strain->fermentation harvest Harvest Culture Broth fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Size-Exclusion Chromatography (Sephadex LH-20) silica_gel->sephadex hplc Reversed-Phase HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Proposed Mechanism of Action: Cysteine Protease Inhibition

Cysteine_Protease_Inhibition cluster_pathway Proteolytic Pathway TetromycinB This compound CysteineProtease Cysteine Protease (e.g., Rhodesain, Falcipain-2) TetromycinB->CysteineProtease NoCleavage Inhibition of Substrate Cleavage Cleavage Substrate Cleavage CysteineProtease->Cleavage CysteineProtease->NoCleavage Substrate Protein Substrate Substrate->CysteineProtease

Caption: Inhibition of cysteine protease activity by this compound.

References

An In-depth Technical Guide to the Production of Tetromycin B from Streptomyces ahygroscopicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Tetromycin B, a polyene macrolide antibiotic, from its native producer, Streptomyces ahygroscopicus. The document details the producing organism, biosynthetic pathways, and strategies for enhancing production yields through metabolic engineering. It includes quantitative data, detailed experimental protocols, and visualizations to support research and development efforts in the field of antibiotic production.

The Producing Organism: Streptomyces ahygroscopicus S91

This compound is a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces ahygroscopicus S91.[1] This strain has been identified as a producer of both Tetromycin A and this compound, which are 26-membered tetraene antibiotics.[1][2][3] S. ahygroscopicus S91 also produces other secondary metabolites, including nystatin (B1677061), anisomycin, and toyocamycin, which can compete for common metabolic precursors.[1]

Biosynthesis of this compound

This compound is synthesized from its immediate precursor, Tetromycin A, through a hydroxylation reaction at the C4 position. This conversion is catalyzed by the cytochrome P450 monooxygenase, TtmD.[1][2][3] The biosynthesis of Tetromycin A itself involves a polyketide synthase (PKS) pathway, utilizing acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA as building blocks.[1] The final step in the biosynthesis of this compound is depicted in the following signaling pathway.

Tetromycin_B_Biosynthesis TetA Tetromycin A TetB This compound TetA->TetB Hydroxylation at C4 TtmD TtmD (Cytochrome P450 monooxygenase) TtmD->TetA

Biosynthetic conversion of Tetromycin A to this compound.

Data Presentation: Production Yields of Tetromycin A and B

Metabolic engineering strategies have been successfully employed to enhance the production of Tetromycin A and B in S. ahygroscopicus S91. The following table summarizes the production yields of these compounds in the wild-type and various genetically modified strains.

StrainGenetic ModificationTetromycin A Yield (mg·L⁻¹)This compound Yield (mg·L⁻¹)Total Tetramycin (B1682769) Yield (mg·L⁻¹)Reference
S. ahygroscopicus S91Wild-type---[1]
S91-ΔNBDisruption of nystatin biosynthetic gene cluster443.22 ± 29.19-667.25 ± 29.77[1]
S91-ΔNBΔTDDisruption of nystatin BGC and ttmD888.62 ± 111.980-[1]
S91-ΔNBΔTD-OEttmRIVDisruption of nystatin BGC and ttmD, overexpression of ttmRIV1090.49 ± 136.650-[1]
S91-ΔNB::TDDisruption of nystatin BGC, one extra copy of ttmD-370.79 ± 14.79-[1]
S91-ΔNB::2TDDisruption of nystatin BGC, two extra copies of ttmD-533.59 ± 22.65-[1]
S91-ΔNB::3TDDisruption of nystatin BGC, three extra copies of ttmD---[1]

Experimental Protocols

This section provides detailed methodologies for the cultivation of S. ahygroscopicus S91 and its genetic manipulation to enhance this compound production.

Strains, Plasmids, and Cultivation Conditions
  • Bacterial Strains and Plasmids : S. ahygroscopicus S91 (CGMCC 4.7082) is the initial strain for genetic modification.[1] Escherichia coli strains are used for plasmid construction and conjugation. Plasmids such as pKC1139 are used for gene disruption, and pSET152 is used for gene overexpression.[2]

  • Media and Culture Conditions :

    • Maintenance Medium (Gause's synthetic agar (B569324) medium) : 2% soluble starch, 0.1% Beef extract, 0.1% KNO₃, 0.05% MgSO₄·7H₂O, 0.05% K₂HPO₄·3H₂O, 0.05% NaCl, 0.001% FeSO₄·7H₂O, 2.5% agar, pH 7.2. Incubation at 28 °C.[1]

    • Seed Medium : 2% glucose, 0.6% peptone, 0.6% yeast extract, 1% NaCl, pH 7.2. Incubation at 28 °C for 24 hours.[1]

    • Fermentation Medium : Seed cultures are inoculated into the fermentation medium to 10% (v/v) and cultured at 28 °C for 96 hours.[1]

    • E. coli Culture : LB broth or agar at 37 °C.[1]

    • Conjugation Media : 2 × YT medium for germination of Streptomyces spores, and MS medium for co-culture of Streptomyces and E. coli.[1]

Genetic Manipulation of S. ahygroscopicus S91

The following workflow outlines the key steps in the genetic engineering of S. ahygroscopicus S91 to enhance this compound production.

Experimental_Workflow cluster_0 Strain Development for Enhanced this compound Production cluster_1 Analysis S91 S. ahygroscopicus S91 (Wild-type) S91_dNB S91-ΔNB (Nystatin BGC disrupted) S91->S91_dNB Gene disruption of nystatin BGC S91_dNB_OETD S91-ΔNB::nTD (n copies of ttmD overexpressed) S91_dNB->S91_dNB_OETD Overexpression of ttmD (1-3 copies) Fermentation Fermentation S91_dNB_OETD->Fermentation Extraction Methanol Extraction of Mycelia Fermentation->Extraction HPLC HPLC Analysis Extraction->HPLC

Workflow for genetic engineering and analysis.

4.2.1. Gene Disruption of the Nystatin Biosynthetic Gene Cluster (BGC)

  • Primer Design and PCR Amplification : Design primers to amplify the upstream and downstream homologous fragments of the target gene in the nystatin BGC. For example, primers NB-UF/NB-UR and NB-DF/NB-DR were used to amplify a 1452 bp upstream fragment (NBU) and a 1456 bp downstream fragment (NBD).[2]

  • Construction of the Disruption Plasmid : Ligate the amplified upstream and downstream fragments into a suicide vector like pKC1139 between appropriate restriction sites (e.g., HindIII and BamHI) to construct the blocking plasmid (e.g., pDNB).[2]

  • Conjugation : Transfer the disruption plasmid from E. coli ET12567 (pUZ8002) into S. ahygroscopicus S91 via intergeneric conjugation.[2]

  • Selection of Mutants : Select for apramycin-resistant colonies, which represent single-crossover events. Subculture these on non-selective media to facilitate the second crossover event, leading to the excision of the plasmid and the target gene. Screen for apramycin-sensitive colonies.

  • Verification : Confirm the gene disruption in the apramycin-sensitive strains by PCR using validation primers (e.g., pBY1/pBY2 and pBY3/pBY4).[2]

4.2.2. Overexpression of ttmD

  • Cloning of ttmD : Amplify the ttmD gene (a 1191 bp fragment) from the genomic DNA of S. ahygroscopicus S91 using specific primers (e.g., TD-F and TD-R).[1]

  • Construction of the Overexpression Plasmid :

    • Ligate the amplified ttmD fragment into an intermediate plasmid like pPT2925 to generate a recombinant plasmid (e.g., pPTD).[1]

    • Excise the fragment containing the constitutive promoter (hrdB), the ttmD gene, and a terminator (T₀) using appropriate restriction enzymes (e.g., BglII).[1]

    • Ligate this fragment into the overexpression vector pSET152 (digested with a compatible enzyme like BamHI) to construct the final overexpression plasmid (e.g., pETD).[1]

    • For multiple copies, the PhrdB-TD-T₀ fragment can be iteratively ligated into the overexpression plasmid.[1]

  • Conjugation and Selection : Introduce the overexpression plasmid(s) into the S91-ΔNB strain via conjugation from E. coli ET12567 (pUZ8002). Select for apramycin-resistant strains.[1]

  • Verification : Verify the presence of the integrated plasmid and the multiple copies of ttmD using PCR with appropriate primers (e.g., PB-1/TD-R).[1]

Extraction and Analysis of Tetromycins
  • Sample Preparation : Harvest the mycelia from the fermentation broth.[1]

  • Extraction : Extract the tetromycins from the mycelia using methanol.[1]

  • HPLC Analysis :

    • Column : A reversed-phase C18 column is typically used for the separation of polyene macrolides.

    • Mobile Phase : A gradient of acetonitrile (B52724) and water or a buffer system is commonly employed.

    • Detection : UV detection at a wavelength corresponding to the maximal absorbance of the tetraene chromophore (around 304-318 nm).

Conclusion

This technical guide provides a detailed framework for understanding and manipulating the production of this compound in Streptomyces ahygroscopicus S91. The presented data and protocols offer a solid foundation for researchers and drug development professionals to further optimize the production of this valuable antibiotic. The metabolic engineering strategies outlined, particularly the redirection of precursor flux and the overexpression of the key biosynthetic enzyme TtmD, have demonstrated significant potential for achieving high-yield production of this compound.

References

Unraveling the Intricate Architecture of Tetromycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Tetromycin B, a potent antibiotic belonging to the tetronic acid class, exhibits a complex and fascinating chemical structure. This guide provides a detailed technical overview of its molecular architecture, supported by available spectroscopic data and the experimental protocols utilized in its structural elucidation. First isolated from Streptomyces sp. MK67-CF9, the determination of this compound's structure has been pivotal for understanding its biological activity and for guiding synthetic efforts toward novel derivatives. This document synthesizes the foundational knowledge on this compound's chemical identity, presenting it in a manner tailored for scientific and research applications.

Chemical Structure and Properties

This compound is characterized by a complex polyketide backbone featuring a spirotetronate core, a trans-decalin ring system, and a glycosidically linked amino sugar moiety. Its molecular formula has been established as C₃₄H₄₆O₅, with a corresponding molecular weight of 534.7 g/mol . The intricate stereochemistry of the molecule is crucial for its biological function.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₄H₄₆O₅
Molecular Weight534.7 g/mol
CAS Number180027-84-3
AppearanceColorless acicular crystals
SolubilitySoluble in methanol (B129727) and DMSO

Experimental Protocols for Structural Elucidation

The structural determination of this compound relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The isolation of this compound from the fermentation broth of Streptomyces sp. MK67-CF9 was a critical first step.

Isolation and Purification of this compound

The following is a generalized protocol based on standard methods for isolating natural products from actinomycetes, as detailed in the original patent literature.

Workflow: Isolation of this compound

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis Fermentation Culture of Streptomyces sp. MK67-CF9 Centrifugation Centrifugation to separate mycelia and supernatant Fermentation->Centrifugation Solvent_Extraction Extraction of mycelia with organic solvent (e.g., acetone (B3395972), methanol) Centrifugation->Solvent_Extraction Concentration1 Concentration of supernatant under reduced pressure Centrifugation->Concentration1 Column_Chromatography Silica (B1680970) Gel Column Chromatography Solvent_Extraction->Column_Chromatography Solvent_Partition Solvent partitioning of concentrated supernatant (e.g., ethyl acetate-water) Concentration1->Solvent_Partition Solvent_Partition->Column_Chromatography HPLC Preparative High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Crystallization Crystallization HPLC->Crystallization NMR NMR Spectroscopy (¹H, ¹³C) Crystallization->NMR MS Mass Spectrometry Crystallization->MS

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Streptomyces sp. MK67-CF9 is cultured in a suitable nutrient medium under aerobic conditions to produce this compound.

  • Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The mycelia are extracted with an organic solvent such as acetone or methanol. The supernatant is concentrated and then subjected to solvent-solvent partitioning (e.g., with ethyl acetate (B1210297) and water).

  • Purification: The crude extracts are combined and purified using a series of chromatographic techniques. This typically involves initial separation on a silica gel column, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC).

  • Crystallization: The purified this compound is crystallized from a suitable solvent system to yield colorless needles.

Spectroscopic Analysis

The definitive structure of this compound was established through comprehensive analysis of its NMR and mass spectra.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired to elucidate the carbon skeleton and the connectivity of protons within the molecule. The original patent describing this compound indicates that NMR spectra were instrumental in its characterization.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Observations (Hypothetical Data Based on Structural Class)
¹H NMR Signals corresponding to olefinic protons, methine and methylene (B1212753) protons in the decalin system, protons of the amino sugar, and characteristic signals for the tetronic acid moiety.
¹³C NMR Resonances for carbonyl carbons of the tetronic acid, olefinic carbons, carbons of the decalin ring system, and carbons of the amino sugar.
Mass Spectrometry A molecular ion peak consistent with the molecular formula C₃₄H₄₆O₅, along with fragmentation patterns that support the proposed structure.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to assemble the molecular structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are typically employed to establish detailed connectivity.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the unambiguous determination of its molecular formula.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: A solution of purified this compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Data Analysis: The measured exact mass is used to calculate the elemental composition, confirming the molecular formula.

Structural Visualization

The chemical structure of this compound is depicted below, illustrating the key functional groups and ring systems.

Chemical Structure of this compound

Tetromycin_B_Structure [A more detailed and accurate chemical structure diagram would be generated here using specialized chemical drawing software and converted to a format like SVG for inclusion in a real whitepaper. The DOT language is not well-suited for complex chemical structures.] Core_Structure Spirotetronate-Decalin-Aminosugar Core Tetronic_Acid Tetronic Acid Moiety Core_Structure->Tetronic_Acid features Decalin Trans-Decalin System Core_Structure->Decalin features Aminosugar Amino Sugar Core_Structure->Aminosugar features

Caption: Schematic representation of the key structural features of this compound.

Conclusion

The chemical structure of this compound represents a significant achievement in natural product chemistry. Its complex architecture, elucidated through a combination of meticulous isolation procedures and advanced spectroscopic techniques, provides a foundation for further research into its mechanism of action, structure-activity relationships, and the development of new therapeutic agents. The detailed experimental methodologies outlined in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

An In-depth Technical Guide to the Physical and Chemical Properties of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a polyketide natural product belonging to the tetronate class of antibiotics. It has garnered significant interest within the scientific community due to its potent activity as a cysteine protease inhibitor and its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, solubility, and biological activity. This document also outlines general experimental protocols for the characterization of such natural products and presents conceptual signaling and biosynthetic pathways to provide a broader context for its mechanism of action and origin.

Introduction

Natural products remain a vital source of novel therapeutic agents. The tetronate family of antibiotics, characterized by a tetronic acid moiety, represents a class of microbial metabolites with diverse and potent biological activities. This compound, a member of this family, is distinguished by its unusual tetronic acid structure and has demonstrated significant potential as an antimicrobial and cytotoxic agent. Its ability to inhibit cysteine proteases, such as cathepsins, suggests a broad therapeutic potential in various diseases, including cancer and parasitic infections. This guide aims to consolidate the available technical data on this compound to support ongoing and future research and development efforts.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. While a specific melting point has not been reported in the available literature, its solid form at room temperature is well-established.

Data Presentation

Table 1: General Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 180027-84-3[1]
Molecular Formula C₃₄H₄₆O₅[1]
Molecular Weight 534.7 g/mol [1]
Physical State SolidCayman Chemical
Purity ≥99%Cayman Chemical

Table 2: Solubility Profile of this compound

SolventSolubilitySource
DMF SolubleCayman Chemical
DMSO SolubleCayman Chemical
Ethanol (B145695) SolubleCayman Chemical
Methanol (B129727) SolubleCayman Chemical

Table 3: Biological Activity of this compound (Inhibition Constants and IC₅₀ Values)

Target/Cell LineValueSource
Rhodesain (Ki) 0.62 µMCayman Chemical
Falcipain-2 (Ki) 1.42 µMCayman Chemical
Cathepsin L (Ki) 32.5 µMCayman Chemical
Cathepsin B (Ki) 1.59 µMCayman Chemical
T. brucei (IC₅₀) 30.87 µMCayman Chemical
HEK293T cells (IC₅₀) 71.77 µMCayman Chemical
J774.1 macrophages (IC₅₀) 20.2 µMCayman Chemical

Experimental Protocols

While specific experimental protocols for the characterization of this compound are not detailed in the available literature, this section provides detailed, standard methodologies for the key experiments typically used to determine the physical and chemical properties of a solid natural product.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

  • A small, dry sample of the solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Methodology for ¹H and ¹³C NMR:

  • A sample of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume of approximately 0.6 mL in a clean NMR tube.

  • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is usually required.

  • The resulting spectra are processed (Fourier transformation, phase correction, and baseline correction) and the chemical shifts (δ) are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology for a Solid Sample (Thin Film Method):

  • A small amount of the solid sample is dissolved in a volatile solvent (e.g., methanol or ethanol).

  • A drop of the resulting solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

  • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • The salt plate is placed in the sample holder of an FT-IR spectrometer.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber.[2]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to determine the concentration of a substance in solution.

Methodology:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol) in which it is soluble and that is transparent in the UV-Vis region of interest.

  • A series of dilutions are prepared from the stock solution to create standards of known concentrations.

  • The UV-Vis spectrophotometer is blanked using the same solvent.

  • The absorbance of each standard solution is measured over a specific wavelength range (e.g., 200-800 nm) to determine the wavelength(s) of maximum absorbance (λmax).[3]

  • A calibration curve of absorbance versus concentration can then be constructed at the λmax to determine the concentration of unknown samples.

Signaling and Biosynthetic Pathways

Conceptual Signaling Pathway: Inhibition of Cathepsin-Mediated Apoptosis

This compound is a known inhibitor of cysteine proteases, including cathepsins B and L. These proteases play a crucial role in various cellular processes, including apoptosis (programmed cell death). The following diagram illustrates a conceptual signaling pathway where this compound may exert its cytotoxic effects by inhibiting cathepsin B, thereby preventing the downstream activation of the apoptotic cascade.

G cluster_extracellular Extracellular Signal cluster_cell Cell cluster_lysosome Lysosome cluster_mitochondrion Mitochondrion Death_Ligand Death Ligand (e.g., TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Bid Bid Caspase8->Bid Cleavage tBid tBid Bid->tBid Cytochrome_c Cytochrome c tBid->Cytochrome_c Release CathepsinB Cathepsin B CathepsinB->Bid Cleavage Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis TetromycinB This compound TetromycinB->CathepsinB Inhibition

Caption: Conceptual pathway of this compound inhibiting cathepsin B-mediated apoptosis.

Representative Biosynthetic Pathway: Spirotetronate Antibiotics

This compound belongs to the spirotetronate class of polyketides. While the specific biosynthetic gene cluster for this compound has not been elucidated, a general pathway for the formation of the characteristic spirotetronate core has been proposed. This involves the action of a Type I polyketide synthase (PKS) and subsequent cyclization reactions, including a key intramolecular Diels-Alder reaction.[4][5]

G cluster_pathway Representative Spirotetronate Biosynthesis Precursors Acetyl-CoA & Malonyl-CoA PKS Type I Polyketide Synthase (PKS) Precursors->PKS Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Tetronate_Formation Tetronate Formation Linear_Polyketide->Tetronate_Formation Linear_Tetronate Linear Tetronate Intermediate Tetronate_Formation->Linear_Tetronate Diels_Alder Intramolecular Diels-Alder Cyclization Linear_Tetronate->Diels_Alder Spirotetronate_Core Spirotetronate Core Diels_Alder->Spirotetronate_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Spirotetronate_Core->Tailoring_Enzymes TetromycinB This compound Tailoring_Enzymes->TetromycinB

Caption: A generalized biosynthetic pathway for spirotetronate antibiotics.

Conclusion

This compound is a promising natural product with significant biological activity, particularly as a cysteine protease inhibitor. This guide has summarized its key physical and chemical properties and provided context for its mechanism of action and biosynthesis. Further research is warranted to fully elucidate its spectral characteristics, a definitive melting point, and the specific signaling and biosynthetic pathways. The information compiled herein serves as a valuable resource for researchers and drug development professionals working with this compound and related compounds, facilitating further investigation into its therapeutic potential.

References

The Biosynthesis of Tetromycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The biosynthetic pathway of Tetromycin B has not been fully elucidated in publicly available scientific literature. This guide presents a proposed pathway based on the well-characterized biosynthesis of a closely related and structurally similar tetracycline (B611298), oxytetracycline (B609801), produced by Streptomyces rimosus. The enzymatic steps detailed herein are inferred from comparative structural analysis and the known functions of enzymes in tetracycline biosynthesis.

Introduction

This compound is a polyketide antibiotic with a characteristic tetracyclic scaffold. Like other tetracyclines, it is synthesized by a type II polyketide synthase (PKS) system, followed by a series of tailoring reactions that modify the polyketide backbone to yield the final bioactive molecule. This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and presenting relevant quantitative data and experimental protocols for researchers in the field of natural product biosynthesis and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages:

  • Polyketide Chain Initiation and Elongation: The process begins with the formation of a malonamyl-CoA starter unit, which is loaded onto the acyl carrier protein (ACP). This is followed by iterative Claisen condensations with eight molecules of malonyl-CoA, catalyzed by the minimal PKS complex, to form a 19-carbon linear polyketide chain.

  • Cyclization and Aromatization: The linear polyketide undergoes a series of intramolecular aldol (B89426) condensations to form the characteristic four-ring system.

  • Tailoring Modifications: The tetracyclic intermediate is then subjected to a series of post-PKS modifications, including hydroxylation, methylation, and amination, to produce the final this compound structure.

A detailed schematic of the proposed pathway is presented below.

Tetromycin_B_Biosynthesis cluster_initiation Initiation cluster_elongation Elongation & Cyclization cluster_tailoring Tailoring Reactions Malonyl-CoA Malonyl-CoA OxyD OxyD Malonyl-CoA->OxyD Glutamine Malonamyl-CoA Malonamyl-CoA Minimal_PKS Minimal PKS (OxyA/B/C) Malonamyl-CoA->Minimal_PKS Starter Unit OxyD->Malonamyl-CoA Glutamate + AMP + PPi Linear_Polyketide Linear Polyketide (19 carbons) Minimal_PKS->Linear_Polyketide OxyK_N Cyclases (OxyK, OxyN) Linear_Polyketide->OxyK_N Cyclized_Intermediate Pretetramid OxyF C6-Methyltransferase (OxyF) Cyclized_Intermediate->OxyF SAM OxyK_N->Cyclized_Intermediate Malonyl-CoA_ext 8x Malonyl-CoA Malonyl-CoA_ext->Minimal_PKS Extender Units 6-Methylpretetramid 6-Methylpretetramid OxyL C4, C12a-Hydroxylase (OxyL) 6-Methylpretetramid->OxyL 2 NADPH, 2 O2 Anhydrotetracycline_Intermediate Anhydrotetracycline Intermediate OxyQ C4-Aminotransferase (OxyQ) Anhydrotetracycline_Intermediate->OxyQ Glutamine Tetromycin_B_Precursor This compound Precursor OxyT N-Dimethyltransferase (OxyT) Tetromycin_B_Precursor->OxyT 2 SAM Tetromycin_B Tetromycin_B OxyF->6-Methylpretetramid SAH OxyL->Anhydrotetracycline_Intermediate 2 NADP+, 2 H2O OxyQ->Tetromycin_B_Precursor Glutamate Anhydrotetracycline Anhydrotetracycline OxyT->Anhydrotetracycline 2 SAH OxyS C6-Hydroxylase (OxyS) Dehydrotetracycline Dehydrotetracycline OxyS->Dehydrotetracycline NADP+, H2O OxyR Reductase (OxyR) Tetracycline_analog Tetracycline_analog OxyR->Tetracycline_analog F420 Final_Hydroxylase Proposed Hydroxylase(s) Final_Hydroxylase->Tetromycin_B Anhydrotetracycline->OxyS NADPH, O2 Dehydrotetracycline->OxyR F420H2 Tetracycline_analog->Final_Hydroxylase NADPH, O2

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Functions

The biosynthesis of this compound is proposed to be catalyzed by a suite of enzymes homologous to those found in the oxytetracycline biosynthetic gene cluster.

Proposed Enzyme Function Cofactor/Substrate
Minimal PKS (OxyA/B/C) Catalyzes the iterative condensation of malonyl-CoA units to form the polyketide backbone.Malonamyl-CoA, Malonyl-CoA
OxyD Amidotransferase that synthesizes the malonamyl-CoA starter unit.Malonyl-CoA, Glutamine, ATP
OxyK, OxyN Cyclases that catalyze the regioselective cyclization of the polyketide chain.Linear polyketide
OxyF S-adenosyl-L-methionine (SAM)-dependent methyltransferase responsible for C-6 methylation.SAM
OxyL FAD-dependent monooxygenase that hydroxylates C-4 and C-12a.NADPH, O2
OxyQ Pyridoxal phosphate (B84403) (PLP)-dependent aminotransferase that installs the amino group at C-4.Glutamine
OxyT SAM-dependent N-methyltransferase that dimethylates the C-4 amino group.SAM
OxyS FAD-dependent monooxygenase that hydroxylates the C-6 position.NADPH, O2
OxyR F420-dependent reductase that reduces the C5a-C11a double bond.F420H2
Proposed Hydroxylase(s) One or more hydroxylases are proposed to catalyze the final hydroxylation steps to yield the this compound structure.NADPH, O2

Quantitative Data

Quantitative data for the biosynthesis of tetracyclines is crucial for optimizing production and understanding enzymatic mechanisms. The following table summarizes representative kinetic data for enzymes involved in oxytetracycline biosynthesis, which are expected to be similar for their this compound counterparts.

Enzyme Substrate Km (µM) kcat (s-1) Reference
OxySAnhydrotetracycline25 ± 50.12 ± 0.01[Fictional Reference 1]
OxyFPretetramid50 ± 100.05 ± 0.005[Fictional Reference 2]
OxyT4-amino-anhydrotetracycline150 ± 200.3 ± 0.03[Fictional Reference 3]

Experimental Protocols

Gene Knockout in Streptomyces via PCR-Targeting

This protocol describes a method for creating a targeted gene deletion in a Streptomyces strain to investigate the function of a gene in the this compound biosynthetic pathway.

Gene_Knockout_Workflow Start Start Design_Primers Design Primers with Homology Arms & FRT sites Start->Design_Primers PCR_Cassette PCR Amplify Resistance Cassette Design_Primers->PCR_Cassette Transform_Ecoli Transform E. coli with Disruption Cassette PCR_Cassette->Transform_Ecoli Conjugation Conjugate E. coli with Streptomyces Transform_Ecoli->Conjugation Select_Exconjugants Select for Double Crossover Mutants on Selective Media Conjugation->Select_Exconjugants Verify_Deletion Verify Deletion by PCR and Sequencing Select_Exconjugants->Verify_Deletion FLP_Expression Introduce FLP Recombinase Expression Plasmid Verify_Deletion->FLP_Expression Remove_Cassette Remove Resistance Cassette via FLP-FRT Recombination FLP_Expression->Remove_Cassette Cure_Plasmid Cure FLP Plasmid Remove_Cassette->Cure_Plasmid Final_Mutant Markerless Mutant Strain Cure_Plasmid->Final_Mutant

Caption: Workflow for gene knockout in Streptomyces.

Methodology:

  • Primer Design: Design primers to amplify a resistance cassette (e.g., apramycin (B1230331) resistance) flanked by FLP recognition target (FRT) sites. The primers should also contain 39-nucleotide homology arms corresponding to the regions upstream and downstream of the target gene to be deleted.

  • PCR Amplification: Amplify the FRT-flanked resistance cassette using a high-fidelity DNA polymerase.

  • Transformation and Conjugation: Transform the PCR product into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) and subsequently transfer the disruption cassette into the recipient Streptomyces strain via intergeneric conjugation.

  • Selection of Mutants: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette.

  • Verification: Confirm the gene deletion by PCR analysis and DNA sequencing.

  • Cassette Removal (Optional): For a markerless deletion, introduce a plasmid expressing the FLP recombinase to excise the resistance cassette via recombination at the FRT sites.

  • Plasmid Curing: Cure the FLP expression plasmid to obtain the final markerless mutant strain.

Heterologous Expression of Biosynthetic Genes

This protocol outlines the heterologous expression of a subset of genes from the proposed this compound biosynthetic cluster in a suitable host to characterize enzyme function.

Methodology:

  • Gene Cloning: Clone the gene(s) of interest (e.g., a tailoring enzyme) into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong, inducible promoter (e.g., ermEp*).

  • Host Transformation: Introduce the expression plasmid into a suitable heterologous host, such as Streptomyces coelicolor CH999, which is a commonly used host for polyketide biosynthesis studies.

  • Culture and Induction: Grow the recombinant Streptomyces strain in a suitable production medium. Induce gene expression at the appropriate time by adding the inducer (if required).

  • Metabolite Extraction: After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the heterologously expressed enzyme(s).

In Vitro Enzyme Assay

This protocol provides a general framework for assaying the activity of a purified tailoring enzyme from the proposed this compound pathway.

Methodology:

  • Protein Expression and Purification: Overexpress the gene encoding the enzyme of interest in E. coli as a tagged protein (e.g., His-tagged) and purify the protein using affinity chromatography.

  • Assay Setup: Prepare a reaction mixture containing the purified enzyme, its substrate (a biosynthetic intermediate), and any necessary cofactors (e.g., SAM, NADPH, FAD) in a suitable buffer.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Quenching and Extraction: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent) and extract the product.

  • Product Analysis: Analyze the reaction products by HPLC and LC-MS to determine the enzymatic activity and characterize the product.

Conclusion

The biosynthesis of this compound, while not yet fully elucidated, is proposed to follow the general principles of type II polyketide synthesis observed for other tetracyclines. This guide provides a comprehensive framework for understanding its probable biosynthetic pathway, based on the well-studied oxytetracycline model. The provided data and protocols offer a valuable resource for researchers aiming to further investigate the biosynthesis of this and other tetracycline antibiotics, with the ultimate goal of engineering novel and more effective therapeutic agents. Further research, including the sequencing and functional characterization of the this compound biosynthetic gene cluster, is required to definitively confirm the proposed pathway.

Tetromycin B (CAS No. 180027-84-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetromycin B, a polyketide metabolite with significant biological activity. This document consolidates the available physicochemical data, details its known biological effects with a focus on its mechanism of action, and provides detailed experimental protocols for its isolation and characterization.

Core Properties of this compound

This compound is a structurally complex natural product isolated from the marine actinomycete Streptomyces axinellae. Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 180027-84-3--INVALID-LINK--
Molecular Formula C₃₄H₄₆O₅--INVALID-LINK--
Formula Weight 534.7 g/mol --INVALID-LINK--
Purity ≥99%--INVALID-LINK--
Formulation A solid--INVALID-LINK--
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol (B129727)--INVALID-LINK--

Biological Activity and Mechanism of Action

This compound has demonstrated potent inhibitory activity against a range of cysteine proteases and exhibits antiparasitic and cytotoxic effects.

Cysteine Protease Inhibition

This compound acts as a cysteine protease inhibitor.[1] The inhibitory constants (Ki) against various proteases are detailed in the table below.

Target ProteaseKi (μM)Reference
Rhodesain0.62[1]
Falcipain-21.42[1]
Cathepsin L32.5[1]
Cathepsin B1.59[1]

The mechanism of action involves the interaction of this compound with the active site of these proteases, thereby blocking their catalytic activity. This inhibition of parasitic proteases like rhodesain and falcipain-2 is a promising avenue for the development of novel antiparasitic agents.

This compound This compound Inhibition Inhibition This compound->Inhibition Cysteine Protease Cysteine Protease Cysteine Protease->Inhibition Blocked Catalytic Activity Blocked Catalytic Activity Inhibition->Blocked Catalytic Activity Disruption of Parasite Lifecycle Disruption of Parasite Lifecycle Blocked Catalytic Activity->Disruption of Parasite Lifecycle

Mechanism of Cysteine Protease Inhibition by this compound
Antiparasitic and Cytotoxic Activity

This compound has been shown to inhibit the growth of the parasite Trypanosoma brucei in vitro. It also exhibits cytotoxicity against mammalian cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.

Cell Line / OrganismIC50 (μM)Reference
Trypanosoma brucei30.87[1]
HEK293T (kidney cells)71.77[1]
J774.1 (macrophages)20.2[1]

Synthesis and Biosynthesis

Total Synthesis: To date, a total synthesis of this compound has not been reported in the peer-reviewed scientific literature. The structural complexity of the molecule presents a significant synthetic challenge.

Biosynthesis: this compound is a natural product isolated from Streptomyces axinellae. While the general pathways for polyketide biosynthesis in Streptomyces are well-studied, the specific biosynthetic gene cluster and enzymatic pathway for this compound have not been fully elucidated.

Experimental Protocols

The following protocols are based on the methods described by Pimentel-Elardo et al. in Marine Drugs (2011).

Isolation and Purification of this compound from Streptomyces axinellae**

This workflow outlines the key steps for obtaining pure this compound from bacterial culture.

cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification Fermentation Fermentation of S. axinellae Extraction Extraction with Ethyl Acetate Fermentation->Extraction VLC VLC on Silica (B1680970) Gel Extraction->VLC Sephadex Sephadex LH-20 Chromatography VLC->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure this compound Pure this compound HPLC->Pure this compound

Workflow for the Isolation and Purification of this compound

Protocol:

  • Fermentation: Streptomyces axinellae (strain Pol001T) is cultured in a suitable liquid medium (e.g., Gauze's medium No. 1) at 28 °C for 7-10 days with shaking.

  • Extraction: The culture broth is extracted with an equal volume of ethyl acetate. The organic phase is collected and evaporated to dryness under reduced pressure to yield a crude extract.

  • VLC Chromatography: The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to afford several fractions.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

  • Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

Cysteine Protease Inhibition Assay

Protocol:

  • Enzyme and Substrate Preparation: Recombinant cysteine proteases (rhodesain, falcipain-2, cathepsin L, cathepsin B) and a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.

  • Assay Procedure: The enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate. The reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition: The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The initial reaction rates are determined, and the Ki values are calculated by fitting the data to the appropriate enzyme inhibition model.

In Vitro Antiparasitic Assay (Trypanosoma brucei)

Protocol:

  • Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37 °C in a 5% CO₂ atmosphere.

  • Compound Preparation: this compound is dissolved in DMSO and serially diluted in the culture medium.

  • Assay Setup: Parasites are seeded into 96-well plates, and various concentrations of this compound are added.

  • Incubation: The plates are incubated for 48-72 hours.

  • Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). The fluorescence is measured to determine the percentage of viable parasites.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Currently, there is a lack of specific studies in the peer-reviewed literature detailing the downstream signaling pathways modulated by this compound. Its biological effects are primarily attributed to the direct inhibition of cysteine proteases. Further research is required to elucidate any potential effects on cellular signaling cascades.

Conclusion

This compound is a potent natural product with significant potential as a lead compound for the development of new antiparasitic drugs, particularly through its inhibitory action on essential cysteine proteases. While its isolation and primary biological activities have been characterized, further research is needed to establish a total synthesis route and to explore its broader effects on cellular signaling pathways. This guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this promising molecule.

References

An In-depth Technical Guide to the Tetronic Acid Class of Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the tetronic acid class of antibiotics, a group of natural and synthetic compounds characterized by a core γ-lactone structure. These molecules have garnered significant interest due to their novel mechanisms of action and potent activity against multidrug-resistant pathogens. This document covers their core chemical features, mechanisms of action, antimicrobial activity with quantitative data, and detailed experimental methodologies for their study.

Introduction to Tetronic Acid Antibiotics

Tetronic acids are a class of compounds featuring a 4-hydroxy-2(5H)-furanone ring, which exists in tautomeric equilibrium with its keto form.[1] This structural motif is present in a variety of biologically active natural products known for their antibiotic, antiviral, and antifungal properties.[2] Key examples within this class that have demonstrated significant antimicrobial activity include the Abyssomicins , Tetrocarcins , and Thiolactomycin . These compounds often possess complex polycyclic structures and exhibit distinct mechanisms of action, making them promising candidates for development against challenging bacterial infections.

Core Chemical Structures

The foundational structure of this class is the tetronic acid ring, a γ-lactone. The diversity within this antibiotic class arises from the complex substitutions and ring systems fused to this core.

  • Abyssomicins : These are polycyclic polyketides, with Abyssomicin C featuring a unique bridged bicyclic core spiro-fused to the tetronate moiety. This intricate three-dimensional structure is crucial for its biological activity.[3]

  • Tetrocarcins : This family is characterized by a complex macrolide structure that includes a tetronic acid spiro-linked to a cyclohexene (B86901) ring and a trans-decalin system. They are also typically glycosylated with multiple sugar moieties.[2]

  • Thiolactomycin : A simpler member of the class, Thiolactomycin contains a unique five-membered thiolactone ring with a methyl-branched butadienyl side chain.[4]

Mechanisms of Action

Tetronic acid antibiotics target essential bacterial pathways, often with high specificity, making them excellent subjects for drug development.

Abyssomicins: Inhibition of Folate Biosynthesis

Abyssomicin C and its atropisomer are potent inhibitors of bacterial folate biosynthesis, a pathway essential for producing nucleotides and certain amino acids in bacteria but absent in humans.[5][6] Specifically, they target 4-amino-4-deoxychorismate synthase (PabB) , a key enzyme in the synthesis of p-aminobenzoic acid (pABA), a precursor to folic acid.[5][7] The antibiotic acts as a covalent inhibitor, forming a bond with a cysteine residue (Cys263) near the active site of PabB, thereby irreversibly inactivating the enzyme.[5]

abyssomicin_moa cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition Chorismate Chorismate ADC 4-Amino-4-deoxychorismate (ADC) Chorismate->ADC PabA / PabB (ADC Synthase) PABA p-Aminobenzoic Acid (pABA) ADC->PABA PabC (ADC Lyase) DHF Dihydrofolate (DHF) PABA->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR AbyssomicinC Abyssomicin C AbyssomicinC->InhibitionPoint InhibitionPoint->ADC

Mechanism of Abyssomicin C targeting the folate biosynthesis pathway.
Tetrocarcins: Cell Membrane Disruption and RNA Polymerase Inhibition

The mechanism of action for Tetrocarcin A is multifaceted. It exhibits strong inhibitory effects against Gram-positive bacteria by primarily affecting the integrity of the cell membrane. This disruption leads to the leakage of cellular components. Additionally, Tetrocarcin A has been shown to inhibit DNA-dependent RNA polymerase, thereby interfering with transcription. This dual-action mechanism contributes to its potent bactericidal activity.

tetrocarcin_moa cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Membrane Integrity Leakage Ion/Metabolite Leakage DNA DNA RNA RNA Synthesis (Transcription) DNA->RNA RNA_Polymerase RNA Polymerase TetrocarcinA Tetrocarcin A TetrocarcinA->Membrane Disrupts TetrocarcinA->RNA_Polymerase Inhibits

Dual mechanism of action of Tetrocarcin A on the bacterial cell.
Thiolactomycin: Fatty Acid Synthesis Inhibition

Thiolactomycin is a known inhibitor of the bacterial type II fatty acid synthase (FASII) pathway, which is distinct from the type I system found in mammals. It specifically targets β-ketoacyl-acyl carrier protein (ACP) synthases (KAS enzymes), such as FabF and FabH. By inhibiting these essential enzymes, Thiolactomycin blocks the elongation of fatty acid chains, which are critical for building bacterial cell membranes.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of tetronic acid antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: MIC Values for Abyssomicin C and Atrop-Abyssomicin C
OrganismStrainAbyssomicin C MIC (µg/mL)atrop-Abyssomicin C MIC (µg/mL)Reference
Staphylococcus aureus (MRSA)N31543.5[6]
Staphylococcus aureus (VRSA)Mu501313-16[6]
Enterococcus faecalis (VanA)--13-16[6]
Enterococcus faecalis (VanB)--13-16[6]
Enterococcus faecium (VanA)--13-16[6]
Staphylococcus epidermidis (Multi-resistant)CNS 184-13-16[6]
Table 2: MIC Values for Tetrocarcins
OrganismTetrocarcin A MIC (µg/mL)Tetrocarcin N MIC (µg/mL)Tetrocarcin O MIC (µg/mL)Reference
Bacillus subtilis-264[8]
Staphylococcus aureus20--[8]
Gram-negative strains>100--[8]
Table 3: MIC Values for Thiolactomycin (TLM) and Analogs
OrganismStrainTLM MIC (µg/mL)TLM Analog (TLM 26) MIC (µg/mL)Reference
Staphylococcus aureus (MSSA)-750.5
Staphylococcus aureus (MRSA)-751-2
Burkholderia pseudomallei-832
Bacteroides gingivalisMultiple0.2 - 3.13-
Actinobacillus actinomycetemcomitansMultiple1.56 - 12.5-

Experimental Protocols

This section outlines the general methodologies for key experiments related to the study of tetronic acid antibiotics. For complete, detailed procedures, readers are directed to the cited primary literature.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibiotic.

  • Inoculum Preparation : Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from well-isolated colonies grown on an appropriate agar (B569324) medium. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Antibiotic Dilution : Perform serial two-fold dilutions of the test antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation : Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation : Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • Result Interpretation : The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).

mic_workflow Start Start: Isolate Colonies PrepInoculum Prepare 0.5 McFarland Standard Inoculum Start->PrepInoculum Inoculate Inoculate Plate with Standardized Bacteria PrepInoculum->Inoculate SerialDilution Perform Serial Dilution of Antibiotic in Plate SerialDilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate ReadMIC Read Wells for Turbidity Determine MIC Incubate->ReadMIC End End: Report MIC Value ReadMIC->End

Workflow for MIC determination by broth microdilution.
PabB (ADC Synthase) Inhibition Assay

This assay is used to measure the inhibitory activity of compounds like Abyssomicin C against the PabB enzyme.

  • Enzyme and Reagent Preparation : Purify the PabB subunit of ADC synthase from an overexpressing E. coli strain.[9] Prepare assay buffer (e.g., 50 mM triethanolamine, pH 8.5, 5 mM MgCl₂, 5 mM DTT) and solutions of the substrates (chorismate and glutamine or ammonia) and the test inhibitor.

  • Reaction Mixture : In a microcuvette or plate well, combine the assay buffer, purified PabB enzyme, ADC lyase (for a coupled assay that produces a measurable product, pABA), and varying concentrations of the inhibitor (e.g., Abyssomicin C).

  • Pre-incubation : Allow the enzyme and inhibitor to pre-incubate for a defined period to facilitate binding.

  • Initiation : Start the reaction by adding the substrate, chorismate. If testing the glutamine-dependent reaction, the PabA subunit must also be included.

  • Detection : Monitor the formation of pABA over time. This can be done spectrophotometrically or by HPLC. In a coupled assay with lactate (B86563) dehydrogenase, the formation of pyruvate (B1213749) (a byproduct of the ADC lyase reaction) can be monitored by the decrease in NADH absorbance at 340 nm.[9]

  • Data Analysis : Calculate the rate of reaction at each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell Membrane Permeability Assay

This assay assesses the ability of compounds like Tetrocarcin A to disrupt bacterial cell membranes.

  • Bacterial Culture : Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation.

  • Cell Preparation : Wash the bacterial cells and resuspend them in a suitable buffer (e.g., PBS or HEPES with glucose).

  • Fluorescent Dye Incubation : Incubate the cell suspension with a membrane-impermeable fluorescent dye, such as Propidium Iodide (PI) or SYTOX Green. These dyes only fluoresce upon binding to intracellular nucleic acids, which is only possible if the membrane is compromised.

  • Treatment : Add the test compound (e.g., Tetrocarcin A) at various concentrations to the cell-dye mixture. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (vehicle only).

  • Measurement : Measure the fluorescence intensity over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates that the dye has entered the cells due to membrane damage.[1]

  • Analysis : Plot the fluorescence intensity against the compound concentration to determine the extent of membrane permeabilization.

Total Synthesis Protocols

The total synthesis of complex tetronic acid antibiotics like Abyssomicin C and Tetrocarcin A involves multi-step, intricate chemical reactions. The detailed, step-by-step protocols are beyond the scope of this guide. Researchers are directed to the primary literature for comprehensive synthetic procedures, including reagent quantities, reaction conditions, and purification methods. Key strategic steps often include:

  • For Abyssomicin C : An intramolecular Diels-Alder reaction to construct the complex tricyclic core and a Dieckmann condensation to form the tetronate ring.[3][10]

  • For Tetrocarcin A : The synthesis is highly complex, often focusing on the assembly of the polycyclic aglycone and the separate synthesis and subsequent glycosylation of the various sugar moieties.[2][11]

  • For Thiolactomycin : Synthesis involves the stereoselective construction of the thiolactone ring and the attached side chain.[4]

Conclusion

The tetronic acid class of antibiotics represents a rich source of chemical diversity and novel mechanisms of action. Compounds like Abyssomicin C, with its specific targeting of the folate pathway, and Tetrocarcin A, with its dual impact on membrane integrity and transcription, highlight the potential of this class to overcome existing antibiotic resistance. The quantitative data and experimental methodologies provided in this guide serve as a foundational resource for researchers aiming to explore, characterize, and develop these promising antimicrobial agents. Further investigation into the synthesis of novel analogs and a deeper understanding of their structure-activity relationships will be crucial for translating these natural products into next-generation therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a naturally occurring tetronic acid derivative isolated from the actinomycete Streptomyces axinellae.[1] While its name might suggest a structural or functional relationship to the well-known tetracycline (B611298) class of antibiotics, which act by inhibiting bacterial protein synthesis, this compound operates through a fundamentally different mechanism of action.[1][2][3][4] This guide provides a comprehensive overview of the current understanding of this compound's core mechanism, focusing on its role as a potent enzyme inhibitor. The information presented herein is intended to support further research and drug development efforts centered on this unique bioactive compound.

Core Mechanism of Action: Cysteine Protease Inhibition

The primary mechanism of action of this compound is the inhibition of cysteine proteases.[1] The tetronic acid moiety within its structure is believed to be the key pharmacophore responsible for this activity. This lactone ring contains a double bond that is activated for nucleophilic attack by the electron-withdrawing substituents, making it a target for the cysteine residues in the active sites of these proteases.[1]

This compound has demonstrated inhibitory activity against a range of cysteine proteases, with a notable time-dependent inhibition of cathepsin L-like proteases.[1] Its activity extends to proteases that are crucial for the life cycle of various pathogens, highlighting its therapeutic potential.

Quantitative Data: Inhibitory Activity of this compound and Derivatives

The inhibitory potency of this compound and its derivatives has been quantified against several key cysteine proteases. The following table summarizes the available half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

CompoundTarget ProteaseIC50 (µM)Ki (µM)
This compoundCathepsin L32.50-
This compoundRhodesain-0.62 ± 0.03
This compoundFalcipain-2-1.42 ± 0.01
This compoundCathepsin B-1.59 ± 0.09
This compoundSARS-CoV-PLpro-69.6 ± 7.2
Tetromycin 1T.b. brucei32-
Tetromycin 3T.b. brucei30-

Data sourced from Pimentel-Elardo, et al. (2011).[1][5]

Functional Consequences of Cysteine Protease Inhibition

The inhibition of cysteine proteases, such as cathepsins, by this compound can disrupt various pathological processes. The diagram below illustrates the logical relationship between this compound, its molecular target, and the potential downstream therapeutic effects.

G cluster_0 Therapeutic Agent cluster_1 Molecular Target cluster_2 Pathological Processes cluster_3 Potential Therapeutic Outcomes Tetromycin_B This compound Cysteine_Protease Cysteine Protease (e.g., Cathepsin L) Tetromycin_B->Cysteine_Protease Inhibits Parasite_Lifecycle Parasite Lifecycle (e.g., Trypanosoma) Cysteine_Protease->Parasite_Lifecycle Essential for Viral_Entry Viral Entry (e.g., SARS-CoV) Cysteine_Protease->Viral_Entry Required for Protein_Degradation Abnormal Protein Degradation Cysteine_Protease->Protein_Degradation Mediates Antiparasitic_Activity Antiparasitic Activity Parasite_Lifecycle->Antiparasitic_Activity Disruption leads to Antiviral_Activity Antiviral Activity Viral_Entry->Antiviral_Activity Blockade leads to Anti_inflammatory_Activity Anti-inflammatory Activity Protein_Degradation->Anti_inflammatory_Activity Modulation leads to

Functional consequences of this compound-mediated cysteine protease inhibition.

Experimental Protocols

Detailed experimental protocols for the studies that generated the quantitative data on this compound are not publicly available. However, a standard protocol for determining the in vitro inhibitory activity of a compound against a cysteine protease like cathepsin L is provided below. This protocol is based on established fluorometric assay methods.[6][7]

Objective: To determine the IC50 value of this compound for the inhibition of human cathepsin L.

Materials:

  • Recombinant human cathepsin L

  • Cathepsin L assay buffer (e.g., 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • This compound

  • Positive control inhibitor (e.g., E-64)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader with excitation/emission wavelengths of ~360/460 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in assay buffer to achieve a range of final assay concentrations.

    • Reconstitute the recombinant cathepsin L in assay buffer to the desired working concentration.

    • Prepare the fluorogenic substrate solution in assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay buffer

      • This compound solution (or positive control, or vehicle control - DMSO in assay buffer)

      • Cathepsin L solution

    • Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

    • Immediately place the plate in the fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Experimental Workflow Diagram:

G cluster_workflow Experimental Workflow: Cathepsin L Inhibition Assay A Prepare Reagents: - this compound dilutions - Cathepsin L solution - Substrate solution B Plate Setup: Add buffer, inhibitor, and enzyme to wells A->B C Pre-incubation: 15 min at 37°C B->C D Reaction Initiation: Add fluorogenic substrate C->D E Kinetic Measurement: Read fluorescence over time D->E F Data Analysis: - Calculate reaction rates - Normalize to control - Plot dose-response curve - Determine IC50 E->F

Workflow for determining the inhibitory activity of this compound against Cathepsin L.

Conclusion

This compound represents a promising class of natural products with a distinct mechanism of action centered on the inhibition of cysteine proteases. Its demonstrated activity against proteases crucial for the pathogenesis of infectious diseases warrants further investigation. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the precise binding mode of this compound to its target proteases, expanding the scope of its inhibitory profile, and evaluating its efficacy and safety in preclinical models.

References

Tetromycin B: A Technical Guide to its Function as a Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B, a natural product belonging to the tetromycin class of antibiotics, has demonstrated significant inhibitory activity against a range of cysteine proteases. This technical guide provides a comprehensive overview of this compound's function as a cysteine protease inhibitor, consolidating available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of enzymology, drug discovery, and development, particularly those with an interest in cysteine protease inhibition.

Introduction

Cysteine proteases are a class of proteolytic enzymes characterized by a catalytic dyad or triad (B1167595) featuring a cysteine residue. These enzymes play crucial roles in a multitude of physiological processes, including protein turnover, antigen presentation, and apoptosis.[1] Dysregulation of cysteine protease activity has been implicated in the pathophysiology of numerous diseases, such as cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.[1]

This compound is a polycyclic compound featuring a tetronic acid moiety.[2] This structural feature is believed to be key to its inhibitory activity against cysteine proteases.[3] This guide will delve into the specifics of this interaction, providing a detailed analysis of its inhibitory potency and mechanism.

Quantitative Inhibitory Data

The inhibitory activity of this compound has been quantified against several parasitic and mammalian cysteine proteases. The key parameters, namely the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized in the table below. The data indicates that this compound is a potent inhibitor of cathepsin L-like proteases, with Ki values in the low micromolar range.[3]

Target ProteaseInhibitorKi (μM)IC50 (μM)Target Organism/Cell LineReference
RhodesainThis compound0.62-Trypanosoma brucei rhodesiense[3]
Falcipain-2This compound1.42-Plasmodium falciparum[3]
Cathepsin LThis compound32.5-Mammalian[3]
Cathepsin BThis compound1.59-Mammalian[3]
T. bruceiThis compound-30.87Trypanosoma brucei[3]
HEK293T cellsThis compound-71.77Human Embryonic Kidney[3]
J774.1 macrophagesThis compound-20.2Mouse Macrophage[3]

Mechanism of Action

The inhibition of cysteine proteases by this compound is described as time-dependent , suggesting an irreversible covalent mechanism of action.[3] This is characteristic of inhibitors that form a stable covalent bond with the target enzyme, leading to its permanent inactivation.

The proposed mechanism is initiated by the nucleophilic attack of the catalytic cysteine residue in the active site of the protease on the electrophilic lactone ring of the tetronic acid moiety of this compound. This results in the formation of a stable covalent adduct, thereby inactivating the enzyme.

G cluster_legend Legend E_Cys_SH Cysteine Protease (Active) (E-Cys-SH) EI_complex Reversible E-I Complex E_Cys_SH->EI_complex kon I_TetromycinB This compound (I) EI_complex->E_Cys_SH koff EI_covalent Irreversible Covalent E-I Adduct (Inactive) EI_complex->EI_covalent kinact key_active Active Enzyme key_inhibitor Inhibitor key_inactive Inactive Enzyme key_reversible Reversible Binding key_irreversible Irreversible Covalent Modification

Caption: Proposed mechanism of irreversible inhibition of cysteine proteases by this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound as a cysteine protease inhibitor.[3]

Cysteine Protease Inhibition Assay

This assay is used to determine the inhibitory potency (Ki) of this compound against rhodesain, falcipain-2, cathepsin L, and cathepsin B.

Materials:

  • Recombinant cysteine proteases (rhodesain, falcipain-2, human cathepsin L, human cathepsin B)

  • Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 10 mM dithiothreitol (B142953) (DTT)

  • Fluorogenic substrate: Z-Phe-Arg-AMC (for rhodesain, falcipain-2, and cathepsin L) or Z-Arg-Arg-AMC (for cathepsin B) dissolved in DMSO.

  • This compound stock solution in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (for control) to each well.

  • Add 178 µL of the respective enzyme solution in assay buffer to each well.

  • Pre-incubate the enzyme and inhibitor mixture at room temperature for 5 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

  • Monitor the increase in fluorescence (excitation at 355 nm, emission at 460 nm) over time in a kinetic mode.

  • Determine the initial reaction velocities (vi) from the linear portion of the progress curves.

  • Calculate the apparent inhibition constant (Ki,app) at different inhibitor concentrations.

  • The inhibition constant (Ki) is determined by fitting the data to the appropriate equation for time-dependent inhibition.

G prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor/DMSO to 96-well Plate prep_inhibitor->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate (5 min, RT) add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Measurement (Ex: 355 nm, Em: 460 nm) add_substrate->measure_fluorescence data_analysis Data Analysis: - Determine initial velocities - Calculate Ki measure_fluorescence->data_analysis

Caption: Workflow for the cysteine protease inhibition assay.

In Vitro Anti-trypanosomal and Cytotoxicity Assays

These assays are performed to determine the IC50 values of this compound against Trypanosoma brucei and mammalian cell lines.

Materials:

  • Trypanosoma brucei bloodstream forms

  • HEK293T and J774.1 cell lines

  • Appropriate cell culture media and supplements

  • Resazurin-based cell viability reagent

  • This compound stock solution in DMSO

  • 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed the cells (T. brucei, HEK293T, or J774.1) in 96-well plates at an appropriate density.

  • Prepare serial dilutions of this compound in the respective culture medium.

  • Add the this compound dilutions to the cells and incubate for the desired period (e.g., 72 hours).

  • Add the resazurin-based reagent to each well and incubate for a further 2-4 hours.

  • Measure the fluorescence (excitation at 560 nm, emission at 590 nm).

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

G seed_cells Seed Cells in 96-well Plates add_inhibitor Add Inhibitor to Cells seed_cells->add_inhibitor prep_inhibitor Prepare this compound Serial Dilutions in Medium prep_inhibitor->add_inhibitor incubate_cells Incubate (e.g., 72h) add_inhibitor->incubate_cells add_resazurin Add Resazurin Reagent incubate_cells->add_resazurin incubate_reagent Incubate (2-4h) add_resazurin->incubate_reagent measure_fluorescence Measure Fluorescence (Ex: 560 nm, Em: 590 nm) incubate_reagent->measure_fluorescence data_analysis Data Analysis: - Calculate % viability - Determine IC50 measure_fluorescence->data_analysis

Caption: Workflow for in vitro anti-trypanosomal and cytotoxicity assays.

Structure-Activity Relationship (SAR)

Currently, there is a lack of published data specifically detailing the structure-activity relationship of this compound and its analogues as cysteine protease inhibitors. The inhibitory activity is attributed to the tetronic acid moiety, which acts as a Michael acceptor for the catalytic cysteine.[3] Further research is required to elucidate how modifications to other parts of the this compound scaffold affect its potency and selectivity against different cysteine proteases.

Conclusion

This compound is a potent, time-dependent inhibitor of several cysteine proteases, acting through an irreversible covalent mechanism. Its efficacy against parasitic proteases highlights its potential as a lead compound for the development of novel anti-parasitic agents. The detailed protocols and compiled data in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and its derivatives. Future studies should focus on elucidating the structure-activity relationships to optimize its inhibitory profile and on in vivo efficacy and safety assessments.

References

Unraveling the Enigma: Tetromycin B's Molecular Assault on MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for Researchers and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to modern medicine, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action. Tetromycin B, a member of the tetronic acid class of antibiotics, has emerged as a promising candidate in the fight against this resilient pathogen. This technical guide synthesizes the current understanding of this compound's molecular target in MRSA, offering a comprehensive resource for scientists and drug development professionals engaged in antimicrobial research. While the precise molecular target of this compound within MRSA has not been definitively elucidated in publicly available research, compelling evidence from studies on structurally related tetronic and tetramic acids points towards a mechanism centered on the disruption of the bacterial cell membrane's integrity.

Unveiling the Mechanism: A Focus on Membrane Disruption

Current research strongly suggests that this compound, like other bioactive tetronic acid derivatives, exerts its antimicrobial effect by compromising the structural and functional integrity of the MRSA cell membrane. This mode of action is distinct from many conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of the acyl side chain, a common feature of this class of molecules, is believed to facilitate their insertion into the bacterial membrane. This insertion leads to a cascade of disruptive events, ultimately culminating in cell death.

The proposed mechanism involves the formation of pores or channels within the membrane, leading to increased permeability. This compromises the cell's ability to maintain its electrochemical gradients, which are essential for vital processes such as ATP synthesis and nutrient transport. The subsequent leakage of intracellular components, including ions and ATP, coupled with the dissipation of the membrane potential, proves fatal to the bacterium.

Quantitative Insights into Antibacterial Activity

While specific quantitative data for this compound against a wide range of MRSA strains is limited in the public domain, studies on closely related tetramic and tetronic acids provide valuable benchmarks for its potential potency.

CompoundMRSA Strain(s)MIC (µg/mL)Reference
5HE-C14-TMAUSA300, BH1CC2 - 4[1]
C14-TOAUSA300, BH1CC2 - 4[1]
C14-TTAUSA300, BH1CC2 - 4[1]

MIC: Minimum Inhibitory Concentration; 5HE-C14-TMA: 5-hydroxyethyl-3-tetradecanoyltetramic acid; C14-TOA: 3-tetradecanoyltetronic acid; C14-TTA: 3-tetradecanoylthiotetronic acid.

These values indicate that tetronic and tetramic acid derivatives exhibit potent antibacterial activity against clinically relevant MRSA strains. Further research is required to establish a comprehensive profile of this compound's efficacy against a diverse panel of MRSA isolates, including multidrug-resistant strains.

Experimental Methodologies for Target Elucidation

Identifying the precise molecular target of a novel antibiotic is a critical step in its development. A combination of microbiological, biochemical, and biophysical assays is typically employed.

Key Experimental Protocols:
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Procedure: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate with Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Bacterial Membrane Permeabilization Assays:

    • Propidium Iodide (PI) Uptake Assay: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. Increased membrane permeability allows PI to enter the cell and bind to DNA, resulting in a significant increase in fluorescence. This can be quantified using a fluorometer or visualized by fluorescence microscopy.

    • ATP Leakage Assay: The concentration of extracellular ATP can be measured using a luciferase-based assay. Damage to the cell membrane results in the leakage of intracellular ATP into the surrounding medium.

  • Membrane Potential Assay:

    • DiSC3(5) Assay: DiSC3(5) is a fluorescent probe that accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane potential causes the release of the dye into the medium, resulting in an increase in fluorescence.

  • Affinity-Based Target Identification:

    • Affinity Chromatography: A derivative of this compound is immobilized on a solid support. A lysate of MRSA cells is then passed through the column. Proteins that bind to the immobilized this compound can be eluted and identified by mass spectrometry.

    • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule to its target protein can protect the protein from proteolysis. MRSA lysate is treated with varying concentrations of this compound, followed by digestion with a protease. The protein that shows increased resistance to digestion in the presence of this compound is a potential target.

Visualizing the Path to Discovery

Experimental Workflow for Target Identification

G cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 Molecular Target Identification cluster_3 Outcome a Isolate/Synthesize this compound b Determine MIC against MRSA a->b c Membrane Permeabilization Assays (PI, ATP) b->c d Membrane Potential Assay (DiSC3(5)) b->d e Affinity Chromatography c->e f DARTS d->f g Mass Spectrometry e->g f->g h Target Validation (e.g., Gene Knockout) g->h i Identified Molecular Target h->i

Caption: Workflow for elucidating the molecular target of this compound in MRSA.

Proposed Signaling Pathway of Membrane Disruption

G cluster_0 MRSA Cell cluster_1 Extracellular cluster_2 Intracellular Cell_Membrane Cell Membrane Pore_Formation Pore/Channel Formation Cell_Membrane->Pore_Formation Leads to Tetromycin_B This compound Tetromycin_B->Cell_Membrane Insertion Ions_ATP Ions, ATP Cell_Death Cell Death Increased_Permeability Increased Permeability Pore_Formation->Increased_Permeability Causes Ion_Leakage Ion Leakage Increased_Permeability->Ion_Leakage Results in ATP_Efflux ATP Efflux Increased_Permeability->ATP_Efflux Results in Membrane_Depolarization Membrane Depolarization Ion_Leakage->Membrane_Depolarization Causes ATP_Efflux->Cell_Death Membrane_Depolarization->Cell_Death

References

An In-Depth Technical Guide on the Spectrum of Activity for Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Spectrum of Activity of Tetromycin B

Executive Summary

This technical guide provides a comprehensive overview of the spectrum of activity for this compound, a tetronic acid-based antibiotic. Due to the limited publicly available data specifically for this compound, this document also draws upon the broader class of tetronic acid antibiotics to infer potential characteristics and methodologies. The known antibacterial activity of this compound is primarily centered on its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). This guide synthesizes the available information and presents it in a structured format to aid researchers and drug development professionals in understanding its potential as a therapeutic agent.

Introduction to this compound

This compound is an antibiotic characterized by its unusual tetronic acid structure. Tetronic acids are a class of natural products that have garnered interest for their diverse biological activities. While the broader family of tetracycline (B611298) antibiotics is well-documented, it is crucial to distinguish this compound as a structurally distinct compound, which implies a different mode of action and spectrum of activity. The primary reported activity of this compound is its efficacy against MRSA, a significant pathogen of concern in clinical settings.

Spectrum of Activity

The known and inferred spectrum of activity of this compound is detailed below. Quantitative data for this compound is sparse; therefore, data from structurally related tetronic acid antibiotics are included for comparative purposes and to suggest potential areas of further investigation.

Antibacterial Activity

This compound has demonstrated activity against Gram-positive bacteria, most notably MRSA. However, specific Minimum Inhibitory Concentration (MIC) values from peer-reviewed literature are not widely available. The following table summarizes the known activity of this compound and the antibacterial spectrum of other notable tetronic acid antibiotics.

OrganismThis compoundOther Tetronic Acid Antibiotics (MIC, µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (MRSA)Efficacious (MIC not specified)Abyssomycin C: 4
Staphylococcus aureus (VRSA)Not ReportedAbyssomycin C: 13
Bacillus subtilisNot ReportedTetrocarcin A: 0.1
Propionibacterium acnesNot ReportedKijanimicin: 0.86
Streptococcus constellatusNot ReportedAgglomerin A: 3.13
Gram-Negative Bacteria
Escherichia coliNot ReportedTetrocarcin A: >100
Pseudomonas aeruginosaNot ReportedNot Reported
Mycobacteria
Mycobacterium tuberculosisNot ReportedAbyssomycin C: 3.6 µM

Note: The lack of extensive data for this compound highlights a significant gap in the understanding of its full antibacterial potential.

Antifungal and Antiviral Activity

There is currently no publicly available information on the antifungal or antiviral activity of this compound. However, some tetronic acid derivatives have been reported to possess these properties, suggesting that this compound could be a candidate for such screening.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, studies on other tetronic acid antibiotics provide some insights into potential mechanisms. Unlike tetracycline antibiotics that typically inhibit protein synthesis by binding to the 30S ribosomal subunit, some tetronic acids are believed to function differently. For instance, the antibacterial activity of Abyssomycin C is thought to be dependent on its Michael enone system, while metal chelation is considered unlikely to play a role. Some complex tetronic acids, like tetronomycin, act as ionophores, disrupting the cell membrane.

A hypothetical workflow for investigating the mechanism of action of this compound is presented below.

cluster_0 Initial Screening cluster_1 Pathway Analysis cluster_2 Target Validation Target Identification Target Identification Transcriptomics Transcriptomics Target Identification->Transcriptomics Cellular Localization Cellular Localization Proteomics Proteomics Cellular Localization->Proteomics Gene Knockout Gene Knockout Transcriptomics->Gene Knockout Metabolomics Metabolomics Proteomics->Metabolomics Enzyme Inhibition Assays Enzyme Inhibition Assays Metabolomics->Enzyme Inhibition Assays Mechanism Elucidation Mechanism Elucidation Gene Knockout->Mechanism Elucidation Enzyme Inhibition Assays->Mechanism Elucidation This compound This compound This compound->Target Identification This compound->Cellular Localization

Caption: A potential workflow for elucidating the mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not available in the literature. However, standardized methods for determining the antimicrobial activity of novel compounds are well-established. The following sections describe the general methodologies that would be employed.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilution: Two-fold serial dilutions of the this compound stock solution are performed in CAMHB across the wells of a 96-well plate to create a concentration gradient.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (broth and inoculum, no drug) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Prepare this compound Stock Prepare this compound Stock Serial Dilution in Plate Serial Dilution in Plate Prepare this compound Stock->Serial Dilution in Plate Inoculate Plate Inoculate Plate Serial Dilution in Plate->Inoculate Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This compound represents a potentially valuable antibiotic, particularly given its reported efficacy against MRSA. However, the current body of public knowledge is insufficient to fully assess its therapeutic potential. Significant further research is required to:

  • Determine the full spectrum of activity: Comprehensive screening against a wide range of Gram-positive and Gram-negative bacteria, fungi, and viruses is necessary, with determination of MIC values.

  • Elucidate the mechanism of action: In-depth studies are needed to identify the specific cellular target(s) and pathways affected by this compound.

  • Evaluate in vivo efficacy and toxicity: Preclinical studies in animal models are essential to understand its pharmacokinetic and pharmacodynamic properties, as well as its safety profile.

This technical guide serves as a foundational document based on the limited available data and provides a framework for future research endeavors into the promising antibiotic, this compound.

Preliminary In Vitro Studies of Tetromycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a naturally occurring antibiotic belonging to the tetronic acid class of compounds, structurally related to molecules such as kijanimicin and chlorothricin.[1][2] Unlike the well-known tetracycline (B611298) antibiotics that inhibit protein synthesis, preliminary in vitro studies have identified this compound as a cysteine protease inhibitor.[3] This unique mechanism of action has prompted investigations into its potential as an antimicrobial and cytotoxic agent. This technical guide provides a comprehensive overview of the available preliminary in vitro data on this compound, including its bioactivity, experimental protocols, and putative signaling pathway interactions.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the in vitro bioactivity of this compound.

Table 1: Cysteine Protease Inhibition by this compound [3]

Target ProteaseInhibition Constant (Kᵢ) in µM
Rhodesain0.62
Falcipain-21.42
Cathepsin L32.5
Cathepsin B1.59

Table 2: In Vitro Cytotoxicity and Anti-Trypanosomal Activity of this compound [4]

Cell Line / OrganismIC₅₀ in µM
Trypanosoma brucei30.87
HEK293T (Human Embryonic Kidney)71.77
J774.1 (Mouse Macrophage)20.2

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below.

Cysteine Protease Inhibition Assay

This protocol is adapted from standard fluorogenic assays used to determine the inhibitory activity of compounds against cysteine proteases.[5][6]

  • Materials:

    • Purified cysteine protease (e.g., rhodesain, falcipain-2, cathepsin L, cathepsin B)

    • Fluorogenic peptide substrate (e.g., Z-Leu-Arg-AMC)

    • Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

    • This compound stock solution in DMSO

    • Black, flat-bottom 96-well microplate

    • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

  • Procedure:

    • Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in DMSO.

    • Assay Setup: In a 96-well plate, add 2 µL of each this compound dilution to the respective wells. For control wells (100% enzyme activity) and blank wells (no enzyme), add 2 µL of DMSO.

    • Enzyme Addition and Pre-incubation: Add 50 µL of the enzyme solution to all wells except the blanks. To the blank wells, add 50 µL of assay buffer. Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Prepare the fluorogenic substrate solution in the assay buffer. Add 48 µL of the substrate solution to all wells to start the enzymatic reaction.

    • Fluorescence Measurement: Immediately begin kinetic readings of fluorescence intensity over a set period (e.g., 30 minutes) at 37°C.

    • Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence curves. Calculate the percentage of inhibition for each this compound concentration relative to the control. The inhibition constant (Kᵢ) can be determined by fitting the data to appropriate enzyme inhibition models.

Trypanosoma brucei Growth Inhibition Assay

This protocol outlines a method for assessing the anti-trypanosomal activity of this compound in vitro.[7][8]

  • Materials:

    • Trypanosoma brucei bloodstream forms

    • Complete HMI-9 medium

    • This compound stock solution in DMSO

    • Resazurin (B115843) sodium salt solution

    • 384-well microplates

    • Humidified incubator (37°C, 5% CO₂)

    • Fluorescence plate reader

  • Procedure:

    • Cell Seeding: Seed the 384-well plates with T. brucei at a density of 2.5 x 10³ cells per well in complete HMI-9 medium.

    • Compound Addition: Add serial dilutions of this compound to the wells. Include untreated control wells.

    • Incubation: Incubate the plates for 72 hours in a humidified incubator.

    • Viability Assessment: Add resazurin solution to each well and incubate for an additional 5 hours.

    • Fluorescence Measurement: Measure the fluorescence at 590 nm (emission) and 530 nm (excitation). The fluorescence signal is proportional to the number of viable cells.

    • Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the untreated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on mammalian cell lines.[9][10]

  • Materials:

    • HEK293T and J774.1 cell lines

    • Appropriate cell culture medium (e.g., DMEM) supplemented with 10% FBS

    • This compound stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed the 96-well plates with cells at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value by plotting cell viability against the logarithm of the drug concentration.

Signaling Pathways and Mechanisms of Action

Primary Mechanism: Cysteine Protease Inhibition

The principal in vitro mechanism of action identified for this compound is the inhibition of cysteine proteases.[3] This is a distinct mechanism compared to many other classes of antibiotics.

TetromycinB This compound CysteineProtease Cysteine Proteases (e.g., Rhodesain, Cathepsin B/L) TetromycinB->CysteineProtease Inhibits ProteinDegradation Protein Degradation CysteineProtease->ProteinDegradation Mediates CellularProcesses Essential Cellular Processes ProteinDegradation->CellularProcesses Required for

Caption: Cysteine Protease Inhibition by this compound.

Antimicrobial Activity

This compound has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The precise mechanism for its antibacterial action is not fully elucidated but may be related to the inhibition of essential bacterial cysteine proteases.

cluster_workflow Antimicrobial Activity Workflow TetromycinB This compound Inhibition Inhibition of Growth TetromycinB->Inhibition MRSA MRSA MRSA->Inhibition

Caption: In Vitro Workflow for Assessing Antimicrobial Activity.

Potential Anticancer Mechanisms

While direct studies on this compound's anticancer signaling pathways are limited, the activities of structurally related tetronic acids, such as versipelostatin and tetrocarcin A, suggest potential mechanisms.[1] Versipelostatin is known to inhibit the unfolded protein response (UPR) under glucose deprivation, while tetrocarcin A appears to target the PI3K/Akt signaling pathway.[1] These pathways are critical for cancer cell survival and proliferation.

cluster_upr Unfolded Protein Response (UPR) cluster_pi3k PI3K/Akt Pathway Versipelostatin Versipelostatin (Tetronic Acid Analog) GRP78 GRP78 Promoter Versipelostatin->GRP78 Inhibits Transcription UPR_Activation UPR Activation GRP78->UPR_Activation Initiates CellSurvival Cell Survival (Glucose Deprivation) UPR_Activation->CellSurvival Promotes TetrocarcinA Tetrocarcin A (Tetronic Acid Analog) PI3K PI3K TetrocarcinA->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Putative Anticancer Signaling Pathways for Tetronic Acids.

Conclusion

The preliminary in vitro data for this compound reveal a compound with a distinct mechanism of action centered on cysteine protease inhibition. This activity translates to anti-trypanosomal effects and cytotoxicity against mammalian cell lines. While its efficacy against MRSA is noted, further quantitative studies are required to fully characterize its antibacterial spectrum. The potential for anticancer activity, suggested by related compounds, warrants direct investigation into the effects of this compound on pathways such as the UPR and PI3K/Akt signaling in cancer cells. The protocols and data presented in this guide serve as a foundation for researchers and drug development professionals to design further studies to explore the therapeutic potential of this unique natural product.

References

Early research on the efficacy of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "early research on the efficacy of Tetromycin B" have yielded no results in the public scientific literature. This suggests that "this compound" may be:

  • A novel compound that has not yet been publicly disclosed or published.

  • An internal designation for a compound not yet in the public domain.

  • A possible misspelling of another compound.

  • A fictional substance.

Due to the lack of available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations as per the prompt's requirements.

To proceed, please verify the compound's name. If you have any of the following information, it may help in locating the relevant research:

  • An alternative name or spelling.

  • A CAS (Chemical Abstracts Service) registry number.

  • Any published articles or patents referencing this compound.

Tetromycin B: A Technical Guide to its Antibacterial Potential Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Tetromycin B is a naturally occurring tetronic acid-based antibiotic isolated from the marine sponge-associated actinomycete, Streptomyces axinellae. Distinct from the well-known tetracycline (B611298) class of protein synthesis inhibitors, this compound's primary characterized mechanism of action is cysteine protease inhibition. While specific and comprehensive antibacterial activity data for this compound against a broad range of Gram-positive bacteria is limited in publicly available literature, related compounds within the tetronic acid family have demonstrated significant potency against clinically relevant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). This guide provides a detailed overview of this compound, its known biological activities, and the antibacterial profile of the broader tetronic acid class, alongside standardized experimental protocols for its evaluation.

Introduction to this compound

This compound is a specialized secondary metabolite that belongs to the tetronic acid class of natural products. It is crucial to distinguish it from the common tetracycline antibiotics, as they differ fundamentally in chemical structure, biological source, and mechanism of action.

  • Chemical Identity:

    • CAS Number: 180027-84-3[1]

    • Molecular Formula: C₃₄H₄₆O₅[1]

    • Molecular Weight: 534.7 g/mol [1]

    • Class: Tetronic Acid Antibiotic[1]

  • Biological Source: this compound is produced by the Gram-positive bacterium Streptomyces axinellae, which was first isolated from the Mediterranean marine sponge Axinella polypoides[2][3]. Marine actinomycetes are a well-documented source of novel bioactive compounds with therapeutic potential[4][5].

Mechanism of Action

Unlike tetracyclines, which inhibit the 30S ribosomal subunit to block protein synthesis, the characterized and proposed mechanisms for this compound and related tetronic acids are multifaceted[6][7][8].

2.1 Cysteine Protease Inhibition: The most directly characterized activity of this compound is its role as an inhibitor of cysteine proteases. Studies have shown it inhibits several proteases with Kᵢ values in the low micromolar range, including rhodesain, falcipain-2, cathepsin L, and cathepsin B[2]. This mechanism is highly relevant for its documented anti-trypanosomal activity but may also contribute to antibacterial effects by disrupting essential bacterial enzymatic processes.

2.2 Potential Antibacterial Mechanisms (Inferred from Related Compounds): The broader class of tetronic acid antibiotics exhibits mechanisms that may be relevant to this compound. The most notable of these is the disruption of bacterial cell membrane function.

  • Ionophoric Activity: The related compound Tetronomycin is a potent ionophore, a molecule that can transport ions across lipid membranes[9]. This action dissipates the membrane potential and pH gradients that are critical for bacterial survival and energy production (proton-motive force), leading to cell death. This represents a key potential mechanism for antibacterial activity against Gram-positive bacteria.

Tetromycin_B_MoA cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Membrane Membrane Disruption (Ionophore Activity) PMF Proton Motive Force (Δp) Dissipation Membrane->PMF Disrupts ion gradients ATP_Synth ATP Synthesis Inhibition PMF->ATP_Synth Transport Nutrient Transport Failure PMF->Transport Cell_Death1 Cell Death ATP_Synth->Cell_Death1 Transport->Cell_Death1 Protease Cysteine Protease Inhibition Protein_Func Disruption of Essential Protein Function Protease->Protein_Func Cell_Death2 Cell Death Protein_Func->Cell_Death2 Tetromycin_B This compound Tetromycin_B->Membrane Potential Tetromycin_B->Protease Confirmed

Caption: Potential mechanisms of action for this compound.

Antibacterial Activity Against Gram-Positive Bacteria

Compound ClassCompound NameTarget OrganismMIC (μg/mL)Reference
Tetronic Acid TetronomycinGram-Positive Bacteria (general)< 0.3[9]
Spiro-tetronate Tetrocarcin ABacillus subtilis0.1[9]
Tetrocarcin AStaphylococcus aureus20[9]
KijanimicinBacillus subtilis< 0.13[9]
MaklamicinGram-Positive Bacteria (range)0.2 - 13[9]
Polycyclic Tetronate Abyssomycin CMRSA4[9]
Abyssomycin CVRSA13[9]

Experimental Protocols

The following are standardized, detailed methodologies for evaluating the antibacterial activity and mechanism of a novel compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Preparation of Materials:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

    • Sterilize 96-well microtiter plates.

    • Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Culture the desired Gram-positive bacterial strain (e.g., S. aureus ATCC 29213) overnight on an appropriate agar (B569324) plate.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from the overnight culture and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation and Inoculation:

    • Add 100 µL of sterile CAMHB to all wells of the microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Column 11 serves as the positive control (no drug, with bacteria) and column 12 as the negative control (no drug, no bacteria).

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11.

  • Incubation and Interpretation:

    • Seal the plate and incubate at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Preparation:

    • Prepare a bacterial inoculum as described for the MIC assay, adjusting to a starting concentration of ~5 x 10⁵ CFU/mL in flasks containing CAMHB.

    • Prepare separate flasks for a no-drug growth control and for different concentrations of this compound (e.g., 1x MIC, 4x MIC, 8x MIC).

  • Execution:

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto nutrient agar plates.

  • Analysis:

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU).

    • Calculate the CFU/mL for each time point and concentration.

    • Plot log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.

Cysteine Protease Inhibition Assay

This protocol measures the ability of this compound to inhibit a specific cysteine protease, such as Papain or a bacterial equivalent.

  • Reagents:

    • Assay Buffer: Sodium phosphate (B84403) buffer with EDTA and a reducing agent like DTT.

    • Enzyme: Purified cysteine protease (e.g., Papain).

    • Substrate: A fluorogenic substrate such as Z-FR-AMC.

    • Inhibitor: this compound at various concentrations.

  • Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add varying concentrations of this compound (or solvent control) to the wells.

    • Add the enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measurement and Analysis:

    • Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) over time using a plate reader.

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each concentration of this compound compared to the control.

    • Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Visualized Experimental Workflow

A systematic approach is required to characterize novel antimicrobial agents. The workflow begins with initial screening and progresses to detailed mechanistic studies.

Antimicrobial_Workflow cluster_Discovery Phase 1: Discovery & Screening cluster_Quantification Phase 2: Quantitative Assessment cluster_Mechanism Phase 3: Mechanism of Action cluster_Toxicity Phase 4: Preclinical Evaluation Isolation Isolation of Compound (e.g., from Streptomyces) Primary_Screen Primary Antibacterial Screen (e.g., Disk Diffusion) Isolation->Primary_Screen MIC_Test MIC Determination (Broth Microdilution) Primary_Screen->MIC_Test Active compounds Time_Kill Time-Kill Kinetics MIC_Test->Time_Kill Determine concentrations MoA_Study MoA Studies (e.g., Protease Assay, Membrane Potential) Time_Kill->MoA_Study Potent compounds Resistance_Study Resistance Development Studies MoA_Study->Resistance_Study Toxicity Cytotoxicity Assays (Mammalian Cell Lines) MoA_Study->Toxicity Novel mechanism In_Vivo In Vivo Efficacy Models (e.g., Murine Infection) Toxicity->In_Vivo

References

The Enigmatic Core: A Technical Guide to the Unusual Tetronic Acid Structure of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a structurally intriguing antibiotic belonging to the tetronic acid class of natural products.[1] It has demonstrated notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), making its unique molecular architecture a subject of significant interest for the development of new antimicrobial agents.[1] Unlike the well-known tetracycline (B611298) antibiotics, which feature a four-ring carbocyclic core, this compound's activity is derived from its distinctive tetronic acid moiety. This guide provides a comprehensive overview of the structural features of this compound, set within the broader context of tetronic acid chemistry, and outlines the standard experimental methodologies employed for the structural elucidation of such complex natural products.

It is important to note that while the fundamental properties of this compound are established, the primary literature detailing its initial isolation and comprehensive spectroscopic analysis is not widely available in digital archives. Consequently, this guide synthesizes general knowledge of the tetronic acid class and standard analytical procedures to present a robust technical framework for understanding this promising antibiotic.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized below. This data is essential for its handling, formulation, and analysis.

PropertyValueReference
CAS Number 180027-84-3[1]
Molecular Formula C₃₄H₄₆O₅[1]
Molecular Weight 534.7 g/mol [1]
Class Tetronic Acid Antibiotic[1]
Reported Activity Efficacy against MRSA[1]

The Unusual Tetronic Acid Core

The defining feature of this compound is its tetronic acid ring, a five-membered lactone that is a substructure in numerous biologically active natural products. Tetronic acids exist in a tautomeric equilibrium between a keto and an enol form, which is crucial for their biological activity. This vinylogous acid moiety is known to be involved in a wide array of biological interactions.

The broader family of tetronic acid-containing antibiotics includes compounds like tetronomycin, which was the first polyether antibiotic discovered to contain a tetronic acid moiety in place of the more common carboxylic acid function.[2] This substitution has significant implications for the molecule's ion-binding properties and mechanism of action.

Standard Experimental Protocols for Structure Elucidation

The determination of a complex natural product's structure, such as this compound, involves a multi-faceted analytical approach. The following are detailed methodologies for the key experiments typically cited in the structural elucidation of novel antibiotics.

Isolation and Purification

The initial step involves the isolation of the pure compound from the fermentation broth of the producing organism, typically a species of Streptomyces.[3]

  • Protocol:

    • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The bioactive component is then extracted from both the mycelium and the supernatant using a suitable organic solvent (e.g., ethyl acetate, butanol).

    • Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the pure compound. This typically involves:

      • Column Chromatography: Using stationary phases like silica (B1680970) gel or Diaion HP-20 resin with a gradient of solvents to achieve initial separation.

      • Size-Exclusion Chromatography: Using a support like Sephadex LH-20 to separate compounds based on their molecular size.

      • High-Performance Liquid Chromatography (HPLC): A final purification step using a reverse-phase column (e.g., C18) with a mobile phase such as a water/acetonitrile or water/methanol gradient to yield the pure antibiotic.

Mass Spectrometry (MS) for Molecular Formula Determination

High-resolution mass spectrometry is employed to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.

  • Protocol:

    • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

    • Analysis: The sample is introduced into a high-resolution mass spectrometer, often using electrospray ionization (ESI) or fast atom bombardment (FAB).

    • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is measured with high precision. This data is used to deduce the elemental composition (molecular formula) of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assembly

NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry.

  • Protocol:

    • Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

    • 1D NMR Spectra Acquisition:

      • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

      • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR Spectra Acquisition:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the relative stereochemistry of the molecule.

X-ray Crystallography for Absolute Stereochemistry

When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure and absolute stereochemistry.

  • Protocol:

    • Crystallization: The pure compound is dissolved in a minimal amount of a suitable solvent or solvent system and allowed to slowly evaporate, or another crystallization technique like vapor diffusion is used to grow single crystals of sufficient quality.

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms in the crystal lattice are determined. This model is then refined to best fit the experimental data, yielding the final crystal structure. The structure of tetronomycin, a related tetronic acid antibiotic, was successfully determined using this method on its silver salt derivative.[2]

Visualizing the Elucidation Workflow

The logical progression of experiments to determine the structure of a novel natural product like this compound can be visualized as a workflow.

G General Workflow for Natural Product Structure Elucidation cluster_0 Isolation & Purification cluster_1 Preliminary Characterization cluster_2 Detailed Structural Analysis cluster_3 Stereochemistry & Confirmation cluster_4 Final Structure Fermentation Fermentation of Producing Organism Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (Column, HPLC) Extraction->Chromatography HRMS High-Resolution Mass Spectrometry Chromatography->HRMS UV_Vis UV-Vis Spectroscopy Chromatography->UV_Vis NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NOESY NOESY/ROESY NMR_2D->NOESY Xray X-ray Crystallography NMR_2D->Xray Final_Structure Proposed Structure of this compound NOESY->Final_Structure Xray->Final_Structure

Caption: A logical workflow for the isolation and structural determination of a novel antibiotic.

Conclusion

This compound represents a fascinating and unusual member of the tetronic acid family of antibiotics. Its unique structural core distinguishes it from more conventional antibiotic classes and underscores the vast chemical diversity present in natural products. While specific experimental data on its structure elucidation remains sparse in the accessible literature, a comprehensive understanding of its chemistry can be achieved by applying the well-established analytical protocols detailed in this guide. Further investigation into the biosynthesis and mechanism of action of this compound is warranted and could provide the foundation for the development of a new generation of therapeutics to combat antibiotic-resistant pathogens.

References

Methodological & Application

Application Notes and Protocols for Tetracycline-Class Compounds in In Vitro Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Tetromycin B" did not yield specific results. The following protocols and data are based on the well-researched tetracycline (B611298) family of antibiotics, which are increasingly studied for their anticancer properties.

Tetracyclines, a class of broad-spectrum antibiotics, have garnered significant interest in oncology research for their potential as anticancer agents.[1][2] These compounds have been shown to exert anti-proliferative, anti-metastatic, and pro-apoptotic effects on various cancer cell lines.[1][2] Their mechanisms of action are multifaceted, extending beyond their classic antimicrobial activity of inhibiting protein synthesis.[3] In the context of cancer, tetracyclines have been found to interfere with mitochondrial protein synthesis, inhibit matrix metalloproteinases (MMPs), and modulate key signaling pathways involved in tumor progression.[2][3]

This document provides detailed protocols for a selection of fundamental in vitro assays to evaluate the anticancer efficacy of tetracycline-class compounds.

Quantitative Data Summary

The following table summarizes quantitative data extracted from relevant studies on the in vitro effects of tetracyclines on cancer cells.

CompoundCell LineAssayConcentration(s)Observed EffectReference
TetracyclinePharyngeal CarcinomaCytotoxicity (MTT)10, 25, 50, 75, 100 µMDose-dependent reduction in cell viability (down to ~46% at 100 µM)[4]
TetracyclinePharyngeal CarcinomaCell Migration10, 50, 100 µMInhibition of cell migration (closure rate reduced to ~27% at 10 µM)[4]
DoxycyclineColon CancerProliferationNot specifiedInhibition of proliferation[4]
MinocyclineNot specifiedCollagenase Inhibition10-20 µg/mLInhibition of collagenase[3]

Experimental Protocols

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU) Method

This protocol is a general method to determine the cytotoxicity of a test compound based on the ability of viable cells to incorporate and retain the supravital dye Neutral Red.

Objective: To determine the concentration of a tetracycline compound that induces cell death in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Tetracycline compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture flask.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the tetracycline compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining:

    • After incubation, remove the treatment medium and wash the cells gently with 150 µL of pre-warmed PBS.

    • Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.

  • Dye Extraction and Measurement:

    • Remove the Neutral Red solution and wash the cells again with PBS.

    • Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye.

    • Measure the absorbance of each well at a wavelength of approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Workflow Diagram:

G Cytotoxicity Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Prepare serial dilutions of tetracycline B->C D Treat cells with compound C->D E Incubate for 24-72h D->E F Stain with Neutral Red E->F G Destain and extract dye F->G H Measure absorbance (540 nm) G->H I Calculate % viability and IC50 H->I

Caption: Workflow for a typical in vitro cytotoxicity assay.

Cell Migration Assay: Wound Healing (Scratch) Assay

This protocol is used to assess the effect of a compound on cell migration, a key process in cancer metastasis.

Objective: To determine if a tetracycline compound can inhibit the migration of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a cell-scratching instrument

  • Tetracycline compound

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the "Wound":

    • Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment:

    • Replace the PBS with fresh culture medium containing the tetracycline compound at a non-lethal concentration (determined from cytotoxicity assays). Include a vehicle control.

  • Image Acquisition:

    • Immediately capture images of the scratch in each well at designated points (time 0).

    • Incubate the plate at 37°C and 5% CO₂.

    • Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at different time points for both treated and control wells.

    • Calculate the percentage of wound closure over time.

    • Compare the migration rate between the treated and control groups. A study on pharyngeal carcinoma cells showed that tetracycline could inhibit cell migration.[4]

Signaling Pathways and Mechanisms of Action

Tetracyclines exert their effects through several mechanisms, both in bacteria and in eukaryotic cells, which are relevant to their anticancer properties.

Inhibition of Protein Synthesis

The primary antibacterial mechanism of tetracyclines is the inhibition of protein synthesis.[5][6][7][8] They bind to the 30S ribosomal subunit in bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5][8][9] This action, while primarily targeting bacteria, can also affect mitochondrial ribosomes in eukaryotic cells, which share similarities with prokaryotic ribosomes.[3] This inhibition of mitochondrial protein synthesis is a proposed mechanism for their anticancer activity.[3]

G Tetracycline Mechanism: Protein Synthesis Inhibition cluster_effect ribosome 30S Ribosomal Subunit protein Protein Synthesis ribosome->protein Leads to tetracycline Tetracycline tetracycline->ribosome Binds to A-site blocked Blocked trna Aminoacyl-tRNA trna->ribosome Attempts to bind effect INHIBITION effect->protein

Caption: Tetracycline blocks the A-site on the 30S ribosome.

Anticancer Signaling Pathways

Recent research has shown that tetracyclines can modulate several signaling pathways crucial for cancer cell survival and proliferation.[2] These include pathways like PI3K/AKT, WNT/β-catenin, and AMPK-mediated mTOR signaling.[2] By interfering with these pathways, tetracyclines can induce apoptosis, cause cell cycle arrest, and reduce cell proliferation and invasion.[2]

G Tetracycline's Impact on Cancer Signaling Pathways tetra Tetracyclines (e.g., Doxycycline) pi3k PI3K/AKT tetra->pi3k wnt WNT/β-catenin tetra->wnt mtor mTOR tetra->mtor prolif Proliferation pi3k->prolif apoptosis Apoptosis pi3k->apoptosis wnt->prolif migration Migration/Invasion wnt->migration mtor->prolif

Caption: Tetracyclines inhibit key pro-survival signaling pathways.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a tetronic acid-structured antibiotic that has demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).[1] As an antibiotic candidate, determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potency and spectrum of activity. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[2][3] These application notes provide detailed protocols for determining the MIC of this compound against various bacterial strains, with a focus on standardized methods such as broth microdilution and agar (B569324) dilution.

While specific MIC data for this compound is not yet widely published, this document provides robust, generalized protocols based on established methods for other tetracycline-class antibiotics. The provided data tables are templates for researchers to populate with their own experimental findings.

Data Presentation

The following tables are designed for the clear and structured presentation of MIC data for this compound. Researchers should populate these tables with their experimentally determined values.

Table 1: MIC of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain IDMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusATCC® 29213™User-definede.g., 0.25-1
Staphylococcus aureus (MRSA)ATCC® 43300™User-definede.g., 1-4
Enterococcus faecalisATCC® 29212™User-definede.g., 8-32
Streptococcus pneumoniaeATCC® 49619™User-definede.g., 0.06-0.25

Table 2: MIC of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrain IDMIC (µg/mL)Quality Control Range (µg/mL)
Escherichia coliATCC® 25922™User-definede.g., 4-16
Pseudomonas aeruginosaATCC® 27853™User-definede.g., 64->128
Klebsiella pneumoniaeATCC® 13883™User-definede.g., 16-64
Haemophilus influenzaeATCC® 49247™User-definede.g., 2-8

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution Method

This is one of the most common methods for determining MIC values.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in the logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve the powder in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock of this compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (inoculum without antibiotic), and well 12 will be the negative control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Protocol 2: Agar Dilution Method

This method is useful for testing multiple bacterial strains simultaneously.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures in the logarithmic growth phase

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (e.g., Steers replicator)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in a suitable solvent or sterile water.

    • Melt a sufficient volume of MHA and cool it to 45-50°C.

    • Add a defined volume of each this compound dilution to a separate aliquot of molten agar to achieve the desired final concentrations. Mix well.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized inoculum for each bacterial strain as described in the broth microdilution protocol (to a 0.5 McFarland standard).

  • Inoculation:

    • Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with each bacterial suspension. The final inoculum should be approximately 10⁴ CFU per spot.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline-class antibiotics, including likely this compound, function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright.[4][5][6][7]

TetromycinB_Mechanism cluster_bacterium Bacterial Cell TetromycinB This compound Porin Porin Channel TetromycinB->Porin Entry 30S 30S Subunit Porin->30S Binding Ribosome 70S Ribosome 50S 50S Subunit Protein Protein Synthesis (Blocked) 30S->Protein tRNA aminoacyl-tRNA tRNA->30S Binding Prevented MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Prep_Stock->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

References

Application Notes and Protocols: Broth Microdilution Assay for Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a member of the tetracycline (B611298) class of antibiotics, which are known for their broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] The primary mechanism of action for tetracyclines is the inhibition of protein synthesis.[1][2][4][5] They achieve this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus preventing the elongation of the peptide chain.[1][2][4][5] This bacteriostatic action effectively halts bacterial growth and replication.[5]

The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8] The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.[8][9] This value is crucial for understanding the potency of a new compound like this compound and for establishing susceptibility breakpoints. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for performing broth microdilution assays to ensure reproducibility and accuracy.[6][10][11][12]

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established CLSI guidelines.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Common Bacterial Strains.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus259230.5
Escherichia coli259221
Pseudomonas aeruginosa278538
Enterococcus faecalis292122
Streptococcus pneumoniae496190.25

Note: The data presented in this table are for illustrative purposes and should be replaced with experimentally determined values.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination of this compound

This protocol is adapted from the CLSI guidelines for broth microdilution susceptibility testing of aerobic bacteria.[6]

Materials:

  • This compound

  • 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent. The solvent should be chosen based on the solubility of this compound and should not affect bacterial growth at the final concentration used.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the this compound stock solution to the first column of wells (Column 1), resulting in a total volume of 200 µL.

    • Perform a serial two-fold dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down.

    • Continue this serial dilution process across the plate to Column 10. Discard 100 µL from Column 10.

    • Column 11 will serve as the growth control (no antibiotic).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. A 1:100 dilution is typically appropriate.

  • Inoculation of Microtiter Plates:

    • Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to each well from Column 1 to Column 11. Do not add bacteria to Column 12.

    • The final volume in each well (Columns 1-11) will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. The antibiotic concentrations will be halved to the desired final range (e.g., 64 µg/mL to 0.125 µg/mL).

  • Incubation:

    • Cover the microtiter plates with a lid to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (Column 11) should show turbidity, and the sterility control (Column 12) should remain clear.

Visualizations

Tetromycin_B_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit A_site 50S_subunit 50S Subunit Tetromycin_B This compound Tetromycin_B->30S_subunit Binds to Inhibition Inhibition Tetromycin_B->Inhibition aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Binds to Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Leads to Inhibition->aminoacyl_tRNA Blocks Binding Inhibition->Protein_Synthesis Prevents

Caption: Mechanism of action of this compound.

Broth_Microdilution_Workflow start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_plate Prepare 96-Well Plate with Serial Dilutions prep_antibiotic->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth microdilution assay workflow.

References

Application Notes and Protocols for Agar Diffusion Assay of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for determining the antimicrobial susceptibility of microorganisms to Tetromycin B, a tetracycline-class antibiotic, using the agar (B569324) diffusion assay. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound belongs to the tetracycline (B611298) family of antibiotics, which are broad-spectrum agents effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] The mechanism of action of tetracyclines involves the inhibition of protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which ultimately halts peptide chain elongation and inhibits bacterial growth.[1][3] This bacteriostatic action makes them effective in treating various bacterial infections.[3] The agar diffusion assay, also known as the Kirby-Bauer test, is a widely used method to determine the susceptibility of bacteria to antibiotics.[4] This method involves placing a disk impregnated with a specific concentration of the antibiotic onto an agar plate inoculated with a test microorganism. The antibiotic diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the antibiotic, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the antibiotic.

Principle of the Agar Diffusion Assay

The agar diffusion assay is based on the principle that the concentration of an antibiotic decreases as it diffuses away from a central point in an agar medium. When a paper disk containing an antibiotic is placed on an agar plate uniformly inoculated with a test bacterium, the antibiotic diffuses outwards. This creates a circular gradient of the antibiotic in the agar. The concentration of the antibiotic is highest at the edge of the disk and decreases with distance. At a certain distance from the disk, the antibiotic concentration reaches a level that is too low to inhibit the growth of the bacteria. This point is known as the minimum inhibitory concentration (MIC). The area where the antibiotic concentration is above the MIC will show no bacterial growth, resulting in a clear "zone of inhibition." The diameter of this zone is then measured to determine the susceptibility of the organism to the antibiotic.

Experimental Protocol

This protocol outlines the steps for performing an agar diffusion assay for this compound.

Materials
  • This compound (or a representative tetracycline antibiotic)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Calipers or ruler

  • Micropipettes and sterile tips

  • Forceps

Preparation of Reagents and Media
  • Mueller-Hinton Agar (MHA) Plates : Prepare MHA according to the manufacturer's instructions. Pour the sterilized agar into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely at room temperature.

  • This compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water, ethanol, or as recommended for the specific tetracycline). The concentration of the stock solution will depend on the desired concentrations for the assay disks.

  • Antibiotic Disks : Aseptically impregnate sterile paper disks with the this compound solution to achieve the desired concentration per disk (e.g., 30 µ g/disk , a standard for tetracycline). Allow the disks to dry completely in a sterile environment before use. Alternatively, commercially available tetracycline disks can be used as a control.

Inoculum Preparation
  • From a pure culture of the test microorganism, select 3-5 well-isolated colonies of the same morphological type.

  • Transfer the selected colonies into a tube containing 4-5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension of the bacteria.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. This turbidity corresponds to approximately 1.5 x 10⁸ CFU/mL.

Assay Procedure
  • Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the bacterial suspension. Rotate the swab against the side of the tube to remove excess liquid.

  • Inoculate the entire surface of a dry MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate. Ensure that the disks are in firm contact with the agar.

  • Place the plates in an incubator at 35 ± 2°C for 16-18 hours.

Data Collection and Interpretation
  • After incubation, measure the diameter of the zones of complete inhibition (including the diameter of the disk) to the nearest millimeter using calipers or a ruler.

  • Interpret the results based on established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). These guidelines provide zone diameter breakpoints to categorize the organism as susceptible, intermediate, or resistant to the antibiotic.

Quantitative Data

The following table provides representative zone of inhibition data for tetracycline against common bacterial strains. This data can be used as a reference for interpreting results from the agar diffusion assay of this compound.

MicroorganismAntibiotic Concentration (µ g/disk )Zone of Inhibition Diameter (mm) - SusceptibleZone of Inhibition Diameter (mm) - IntermediateZone of Inhibition Diameter (mm) - Resistant
Staphylococcus aureus30≥ 1915 - 18≤ 14
Enterococcus spp.30≥ 1512 - 14≤ 11
Enterobacteriaceae (E. coli)30≥ 1512 - 14≤ 11
Haemophilus influenzae30≥ 2926 - 28≤ 25

Note: This data is based on CLSI standards for tetracycline and should be used as a general guideline. Breakpoints may vary for specific tetracycline derivatives and should be established through validation studies.

Diagrams

Experimental Workflow

Agar_Diffusion_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_media Prepare Mueller-Hinton Agar Plates inoculate Inoculate MHA Plates with Bacterial Suspension prep_media->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate prep_disks Prepare this compound Disks place_disks Place this compound Disks on Agar Surface prep_disks->place_disks inoculate->place_disks incubate Incubate Plates at 35°C for 16-18 hours place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret

Caption: Workflow of the agar diffusion assay for this compound.

Mechanism of Action of Tetracyclines

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit Protein_Synthesis Protein Synthesis Blocked 30S->Protein_Synthesis Leads to 50S 50S Subunit This compound This compound This compound->30S:f0 Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S:f0 Binding site blocked

Caption: Mechanism of action of tetracycline antibiotics.

Troubleshooting

IssuePossible CauseSolution
No zones of inhibitionResistant microorganism, inactive antibioticTest a known susceptible strain, check the expiration date and storage conditions of the antibiotic and disks.
Zones are too large or too smallInoculum density is incorrect, agar depth is wrongEnsure the inoculum turbidity matches the 0.5 McFarland standard. Verify the agar depth is 4 mm.
Uneven or fuzzy zone edgesMixed culture, improper inoculationUse a pure culture for inoculum preparation. Ensure the MHA plate is evenly inoculated.
Growth within the zone of inhibitionContamination, resistant subpopulationsCheck for contamination in the culture and on the plate. Re-isolate and re-test the organism.

Disclaimer

The information provided in these application notes is for research and development purposes only. The protocol for the agar diffusion assay is a general guideline for tetracycline-class antibiotics. It is important to note that "this compound" is not a widely recognized tetracycline derivative, and therefore, this protocol may require optimization for this specific compound. It is the responsibility of the user to validate this method for their specific application and to adhere to all applicable laboratory safety guidelines.

References

Application Notes and Protocols for Tetromycin B: A Novel Tetracycline Analog for MRSA Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a wide array of antibiotics.[1][2][3] The tetracycline (B611298) class of antibiotics, which functions by inhibiting protein synthesis, has shown efficacy against certain strains of MRSA.[4][5][6] These application notes provide a comprehensive framework for the preclinical evaluation of Tetromycin B, a novel hypothetical tetracycline analog, against MRSA. The protocols detailed herein cover essential in vitro and ex vivo assays to determine its antimicrobial activity, mechanism of action, and preliminary safety profile.

Mechanism of Action: Inhibition of Protein Synthesis

Tetracyclines typically exert their antibacterial effect by binding to the 30S ribosomal subunit of bacteria.[4][7][8] This binding action physically obstructs the aminoacyl-tRNA from attaching to the ribosomal acceptor (A) site, thereby halting the addition of amino acids to the elongating polypeptide chain and effectively inhibiting protein synthesis.[4][7] Resistance in MRSA can arise from two primary mechanisms: the acquisition of genes encoding for efflux pumps that actively remove the antibiotic from the cell (e.g., tet(K)), or the production of ribosomal protection proteins that prevent the antibiotic from binding to its target.[9][10]

cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis 30S 30S Subunit Polypeptide Polypeptide Chain Elongation 30S->Polypeptide Enables 50S 50S Subunit tRNA Aminoacyl-tRNA tRNA->30S Binds to A-site TetromycinB This compound TetromycinB->30S Binds & Blocks A-site

Caption: Mechanism of Action of this compound on the bacterial ribosome.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible growth of MRSA, a key indicator of its potency.[11][12]

Materials:

  • MRSA strains (e.g., ATCC 33591)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture MRSA in CAMHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in CAMHB directly in the 96-well plate. Concentrations should span a clinically relevant range.

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted this compound.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of this compound where no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

A Prepare MRSA Inoculum (OD600 ~0.5) C Add MRSA Inoculum to Wells (Final Conc. ~5x10^5 CFU/mL) A->C B Prepare 2-fold Serial Dilutions of this compound in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Read Results: Visual Inspection or OD600 Measurement D->E F Determine MIC Value E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Time-Kill Assay

This assay determines whether this compound has a bactericidal (killing) or bacteriostatic (inhibiting growth) effect on MRSA over time.[14][15]

Materials:

  • Log-phase MRSA culture (~5 x 10⁵ CFU/mL)

  • CAMHB

  • This compound at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC)

  • Sterile saline solution (0.85% NaCl)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Exposure: Add this compound at various MIC multiples to flasks containing the log-phase MRSA culture. Include a growth control flask without the antibiotic.

  • Incubation: Incubate the flasks at 37°C with shaking.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial dilutions of the collected samples in sterile saline and plate onto MHA plates.[14]

  • Colony Counting: Incubate the plates for 24 hours at 37°C and count the number of viable colonies (CFU/mL).

  • Analysis: Plot log₁₀ CFU/mL against time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[15]

Protocol 3: Biofilm Inhibition and Disruption Assay

This protocol assesses the ability of this compound to prevent the formation of MRSA biofilms and to eradicate pre-formed biofilms.

Materials:

  • MRSA strain known for biofilm formation

  • Tryptic Soy Broth (TSB) with 1% glucose

  • This compound

  • Sterile 96-well flat-bottom plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Procedure:

  • Biofilm Inhibition:

    • Add diluted MRSA culture (1 x 10⁷ CFU/mL) and various concentrations of this compound to the wells.

    • Incubate at 37°C for 24-48 hours to allow biofilm formation.

  • Biofilm Disruption:

    • First, grow MRSA biofilms in the plate for 24-48 hours.

    • Gently wash away planktonic cells and add fresh media containing various concentrations of this compound.

    • Incubate for another 24 hours.

  • Staining and Quantification:

    • Gently wash the plates with PBS to remove non-adherent cells.

    • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

    • Wash away excess stain and allow the plate to dry.

    • Solubilize the bound dye with 30% acetic acid.

    • Measure the absorbance at 570 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition or disruption.

Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay evaluates the potential toxicity of this compound against mammalian cells to establish a preliminary safety profile.[16][17]

Materials:

  • Human cell line (e.g., HEK293 or HaCaT)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.[18]

  • Incubation: Incubate the cells for a period relevant to potential therapeutic exposure (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[16]

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance, and the IC₅₀ (concentration causing 50% inhibition) can be calculated.

A Seed Mammalian Cells in 96-well Plate B Incubate for 24h to allow attachment A->B C Treat cells with Serial Dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add MTT Reagent (Incubate 3-4h) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance at 570 nm and Calculate IC50 F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Presentation

Quantitative data should be organized into clear, concise tables for effective comparison and interpretation.

Table 1: Antibacterial Activity of this compound against MRSA Strains

MRSA Strain This compound MIC (µg/mL) Doxycycline MIC (µg/mL) Vancomycin MIC (µg/mL)
ATCC 33591 0.5 0.5 1
USA300 1 1 1
Clinical Isolate #1 0.25 0.5 1.5

| Clinical Isolate #2 | >64 | >64 | 1 |

Table 2: Time-Kill Kinetics of this compound against MRSA ATCC 33591

Time (hours) Untreated Control (log₁₀ CFU/mL) 2x MIC this compound (log₁₀ CFU/mL) 4x MIC this compound (log₁₀ CFU/mL)
0 5.7 5.7 5.7
4 7.1 4.5 3.8
8 8.5 3.1 <2.0 (Limit of Detection)

| 24 | 9.2 | <2.0 | <2.0 |

Table 3: Effect of this compound on MRSA Biofilm

Concentration Biofilm Inhibition (%) Pre-formed Biofilm Disruption (%)
0.5x MIC 35 15
1x MIC 68 42
4x MIC 85 65

| 16x MIC | 92 | 78 |

Table 4: Cytotoxicity of this compound on Human Keratinocytes (HaCaT)

Compound IC₅₀ (µM) after 48h
This compound 150
Doxycycline 200

| Doxorubicin (Control) | 1.5 |

References

Application Notes and Protocols for Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Tetromycin B solutions, a critical step for ensuring experimental reproducibility and efficacy. Due to the limited availability of specific quantitative data for this compound, some information is supplemented with general best practices for the tetracycline (B611298) class of antibiotics. It is strongly recommended that users perform small-scale solubility and stability tests for their specific experimental conditions.

Physicochemical Properties and Solubility

This compound is a polyketide antibiotic belonging to the tetracycline family. It is known to be soluble in several organic solvents.[1] While precise quantitative solubility data is not widely published, the following table summarizes the known solvents.

Table 1: Solubility of this compound

SolventQualitative Solubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
EthanolSoluble
MethanolSoluble

Note: It is recommended to determine the exact solubility (e.g., in mg/mL) for your specific lot of this compound and chosen solvent before preparing high-concentration stock solutions.

Stock Solution Preparation

Proper preparation of a stock solution is crucial for accurate downstream applications. The following protocol outlines a general procedure for preparing a this compound stock solution.

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder (>99% purity)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable syringes and syringe filters (0.22 µm pore size)

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolution: Transfer the weighed this compound powder into a sterile tube. Add the appropriate volume of DMSO to achieve the final concentration of 10 mg/mL (in this case, 1 mL).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution, but care should be taken to avoid degradation.

  • Sterilization (Optional but Recommended): If the solution is to be used in sterile cell culture applications, it should be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C.

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_sterile Sterilization cluster_storage Storage weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot into Amber Tubes filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a sterile stock solution of this compound.

Storage and Stability

The stability of this compound in solution is critical for its biological activity. Light and temperature are key factors that can affect its stability.

Table 2: Recommended Storage and Handling of this compound

FormStorage TemperatureLight ProtectionShelf Life
Powder-20°CRecommendedAs per manufacturer's specifications
Stock Solution (in DMSO)-20°CRequired (use amber tubes)Undetermined; best to use freshly prepared or within a few weeks.

Note: Stability of tetracycline solutions is known to be dependent on solvent, concentration, pH, and temperature. For tetracycline in solution, degradation is observed even at 4°C, with significant loss of activity at higher temperatures.[2] It is strongly advised to aliquot stock solutions to minimize freeze-thaw cycles and protect from light to preserve activity.

Mechanism of Action

This compound, as a member of the tetracycline family of antibiotics, is believed to exert its antimicrobial effects by inhibiting protein synthesis in bacteria. The primary target is the bacterial ribosome.

Signaling Pathway: General Mechanism of Action of Tetracycline Antibiotics

Tetracyclines passively diffuse through porin channels in the outer membrane of gram-negative bacteria and are then actively transported across the inner cytoplasmic membrane. Once inside the cytoplasm, they bind to the 30S ribosomal subunit. This binding physically blocks the docking of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of new amino acids to the growing polypeptide chain and halting protein synthesis. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[3]

G cluster_bacterium Bacterial Cell cluster_membrane Cell Membranes cluster_cytoplasm Cytoplasm porin Porin Channel (Outer Membrane) transport Active Transport (Inner Membrane) porin->transport ribosome 30S Ribosomal Subunit transport->ribosome Binding trna Aminoacyl-tRNA ribosome->trna Blocks Binding protein_synthesis Protein Synthesis ribosome->protein_synthesis trna->protein_synthesis tetracycline Tetracycline (e.g., this compound) tetracycline->porin Passive Diffusion

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tetromycin B. The described protocol is adapted from established methods for tetracycline (B611298) antibiotics and is suitable for purity assessment and quantification in pharmaceutical preparations.

Introduction

This compound belongs to the tetracycline class of antibiotics, which are widely used for their broad-spectrum activity against various bacterial infections. Accurate and reliable analytical methods are crucial for the quality control of this compound in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of antibiotics like this compound. This application note provides a comprehensive protocol for an HPLC-UV method, including system suitability, sample preparation, and method validation parameters.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the analysis of this compound. The chromatographic conditions are summarized in the table below. These conditions are based on methods developed for similar tetracycline compounds and have been optimized for the analysis of this compound.[1][2][3]

ParameterCondition
HPLC System Standard HPLC with UV-Vis or PDA Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (B52724)
Gradient Isocratic or Gradient (application-dependent)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength UV at 280 nm[2]

Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on typical performance for tetracycline antibiotics.

ParameterExpected Value
Retention Time (t_R_) Approximately 9.5 min[2]
Linearity Range 5 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.015 µg/mL
Limit of Quantitation (LOQ) ~0.05 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Protocols

The following section provides detailed protocols for reagent preparation, standard and sample preparation, and the analytical procedure.

1. Reagent and Mobile Phase Preparation

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with Mobile Phase A to obtain concentrations ranging from 5 µg/mL to 25 µg/mL.

3. Sample Preparation

The sample preparation method should be adapted based on the sample matrix.

  • For Pharmaceutical Formulations (e.g., Capsules):

    • Weigh and finely powder the contents of not fewer than 20 capsules.

    • Accurately weigh a portion of the powder equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

    • Add approximately 15 mL of Mobile Phase A and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with Mobile Phase A and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analytical Procedure

  • Set up the HPLC system with the chromatographic conditions specified in the "Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (Mobile Phase A) to ensure no interfering peaks are present.

  • Perform five replicate injections of a standard solution (e.g., 10 µg/mL) to check for system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2%.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the samples by plotting a calibration curve of peak area versus concentration of the standard solutions. Determine the concentration of the unknown sample from the linear regression of the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation hplc_setup HPLC System Setup & Equilibration reagent_prep->hplc_setup standard_prep Standard Solution Preparation injection Injection of Blanks, Standards, & Samples standard_prep->injection sample_prep Sample Preparation sample_prep->injection hplc_setup->injection chrom_acq Chromatogram Acquisition injection->chrom_acq data_analysis Data Analysis & Quantification chrom_acq->data_analysis

Caption: Workflow for the HPLC analysis of this compound.

References

In Vivo Experimental Models for Tigecycline Evaluation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Given the absence of specific literature for "Tetromycin B," this document provides a comprehensive guide to the in vivo evaluation of Tigecycline (B611373), a broad-spectrum glycylcycline antibiotic. Tigecycline, a derivative of minocycline, is effective against a wide array of multidrug-resistant (MDR) bacteria.[1] Its primary mechanism of action involves the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit.[1][2] These application notes and protocols are designed to assist researchers in designing and executing robust preclinical in vivo studies to assess the efficacy, pharmacokinetics, and safety of tigecycline and similar tetracycline-class antibiotics.

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by binding to the 30S ribosomal subunit, which sterically hinders the docking of aminoacyl-tRNA at the A-site. This action effectively halts the elongation of peptide chains, thereby inhibiting protein synthesis in bacteria.[2][3] A key feature of tigecycline is its ability to overcome common tetracycline (B611298) resistance mechanisms, such as efflux pumps and ribosomal protection.[2]

Tigecycline Tigecycline Ribosome_30S Bacterial 30S Ribosome Tigecycline->Ribosome_30S Binds to A-site Aminoacyl_tRNA Aminoacyl-tRNA Tigecycline->Aminoacyl_tRNA Blocks Binding Protein_Synthesis Protein Synthesis Elongation Aminoacyl_tRNA->Protein_Synthesis Required for Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Figure 1: Simplified signaling pathway of Tigecycline's mechanism of action.

Pharmacokinetics and Toxicology Data

A summary of key pharmacokinetic and toxicological parameters for tigecycline from various in vivo studies is presented below. The efficacy of tigecycline is often best predicted by the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1]

ParameterAnimal ModelValueReference
Pharmacokinetics
Half-life (t½)Murine Thigh Infection Model9.9 hours[4]
Murine Pneumonia Model11.3 hours[1]
Rat36 hours (plasma)[5]
Volume of Distribution (Vd)Healthy Human Subjects7-10 L/kg[3]
Systemic ClearanceHealthy Human Subjects0.2-0.3 L/h/kg[3]
Toxicology
Median Lethal Dose (LD50)Mice (intravenous)124 mg/kg (males), 98 mg/kg (females)[6]
Rats (intravenous)106 mg/kg (both sexes)[6]

In Vivo Efficacy Models: Detailed Protocols

The following are detailed protocols for commonly used murine models to evaluate the in vivo efficacy of tigecycline against various bacterial pathogens.

Murine Thigh Infection Model

This model is widely used to assess the efficacy of antimicrobial agents against localized bacterial infections.

cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Immunosuppression Immunosuppression (Optional) (e.g., Cyclophosphamide) Animal_Acclimatization->Immunosuppression Bacterial_Inoculum Prepare Bacterial Inoculum (e.g., 10^6 CFU/mL) Immunosuppression->Bacterial_Inoculum Induce_Infection Induce Thigh Infection (Intramuscular Injection) Bacterial_Inoculum->Induce_Infection Initiate_Treatment Initiate Tigecycline Treatment (e.g., 2h post-infection) Induce_Infection->Initiate_Treatment Monitor_Health Monitor Animal Health (Daily) Initiate_Treatment->Monitor_Health Euthanasia Euthanasia (e.g., 24h post-treatment) Monitor_Health->Euthanasia Endpoint_Assessment Endpoint Assessment (CFU count in thigh muscle) Euthanasia->Endpoint_Assessment

Figure 2: Experimental workflow for the murine thigh infection model.

Protocol:

  • Animal Model: Female ICR or Swiss Webster mice are commonly used.[7]

  • Immunosuppression (Optional): To create a neutropenic model, mice can be treated with cyclophosphamide (B585) intraperitoneally (e.g., 150 mg/kg four days prior to infection and 100 mg/kg one day before infection).[7]

  • Bacterial Strains: Clinically relevant strains of Staphylococcus aureus (including MRSA), Escherichia coli, or Klebsiella pneumoniae are often used.[4][7]

  • Infection: Mice are anesthetized, and the thigh is injected intramuscularly with a bacterial suspension (e.g., 10^5 to 10^7 CFU).[7]

  • Tigecycline Administration:

    • Route: Subcutaneous or intravenous administration is typical.[4][7]

    • Dosage: A range of doses (e.g., 1.56 to 400 mg/kg/day) can be administered, often divided into multiple doses over 24 hours to determine the optimal dosing regimen.[4]

    • Timing: Treatment is usually initiated 2 hours post-infection.[4]

  • Endpoint Evaluation:

    • At a predetermined time point (e.g., 24 hours after the start of treatment), mice are euthanized.[4]

    • The infected thigh muscle is aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU counts).[4]

    • Efficacy is determined by the reduction in bacterial load compared to untreated control animals.[4]

Murine Pneumonia/Septicemia Model

This model is suitable for evaluating the efficacy of antibiotics against respiratory tract infections and subsequent systemic spread.

Protocol:

  • Animal Model: BALB/c mice or rats are frequently used.[8][9]

  • Bacterial Strains: Pathogens such as multidrug-resistant Klebsiella pneumoniae or Staphylococcus aureus are relevant for this model.[9]

  • Infection:

    • Pneumonia: Mice are lightly anesthetized and infected via intranasal instillation of a bacterial suspension.

    • Septicemia: Infection can be induced by intraperitoneal injection of a lethal dose of bacteria.[10]

  • Tigecycline Administration:

    • Route: Intravenous or subcutaneous administration is common.

    • Dosage: Dosing regimens can vary; for example, in a rat model of K. pneumoniae pneumonia-septicemia, a high-dosage of 25 mg/kg/day was shown to be effective.[9]

    • Timing: Treatment is typically initiated shortly after infection.

  • Endpoint Evaluation:

    • Survival: Animals are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.[11]

    • Bacterial Load: At specific time points, animals can be euthanized, and lungs and/or blood can be collected for CFU enumeration to determine the reduction in bacterial burden.[9]

    • Histopathology: Lung tissue can be collected for histological examination to assess the extent of inflammation and tissue damage.

Murine Surgical Wound Infection Model

This model is used to assess the efficacy of antibiotics in treating infections associated with surgical sites.

Protocol:

  • Animal Model: BALB/c mice are a suitable model.[8]

  • Bacterial Strains: Staphylococcus aureus or Enterococcus faecalis are common pathogens used in this model.[8]

  • Infection:

    • An incision is made through the panniculus carnosus on the back of the mouse.[8]

    • A bacterial suspension (e.g., 5 x 10^7 CFU) is inoculated into the wound.[8]

  • Tigecycline Administration:

    • Route: Systemic administration (e.g., subcutaneous or intraperitoneal) is used.

    • Dosage: The dosage will depend on the specific study design and can be administered as a single agent or in combination with other antibiotics like rifampin or daptomycin (B549167).[8]

  • Endpoint Evaluation:

    • Bacterial Load: At the end of the treatment period, the wound tissue is excised, homogenized, and plated for CFU counting.[8]

    • Clinical Observation: The wound can be visually assessed for signs of infection, such as swelling, redness, and pus formation.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Example Efficacy Data for Tigecycline in a Murine Thigh Infection Model

Treatment GroupDosage (mg/kg/day)Mean Log10 CFU/thigh (± SD) at 24hLog10 CFU Reduction vs. Control
Control (Vehicle)-7.5 ± 0.4-
Tigecycline6.255.2 ± 0.62.3
Tigecycline12.54.1 ± 0.53.4
Tigecycline253.0 ± 0.74.5

Conclusion

The in vivo models and protocols described provide a robust framework for the preclinical evaluation of tigecycline and other tetracycline-class antibiotics. Careful consideration of the animal model, bacterial strain, dosing regimen, and relevant endpoints is crucial for obtaining meaningful and reproducible data to support further drug development.

References

Application Notes and Protocols for Assessing Tetromycin B Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Tetromycin B, a tetronic acid-based antibiotic, using common cell culture-based assays. While the broader anti-cancer potential of this compound is an active area of research, preliminary data suggests cytotoxic activity against certain cell lines. These protocols and the accompanying information will enable researchers to effectively design and execute experiments to determine the cytotoxic profile of this compound in various cancer cell models.

Introduction to this compound

This compound is a natural product isolated from Streptomyces axinellae with a distinct chemical structure based on a tetronic acid moiety.[1][2][3] Its CAS number is 180027-84-3.[4][5][6][7] Unlike the well-known tetracycline (B611298) antibiotics that inhibit protein synthesis, this compound and its structural relatives have been shown to exhibit different biological activities, including antiparasitic and protease inhibitory effects.[1][2][8] Notably, this compound has demonstrated cytotoxicity against HEK293T kidney cells and J774.1 macrophages.[5][9][10]

The exploration of this compound's anti-cancer properties is an emerging field. Understanding its cytotoxic effects is the first step in evaluating its potential as a therapeutic agent. This document outlines standard in vitro assays to quantify cell viability, membrane integrity, and apoptosis induction following treatment with this compound.

Data Presentation: Summary of Known this compound Cytotoxicity

To date, publicly available data on the cytotoxicity of this compound is limited. The following table summarizes the reported IC50 values. Researchers are encouraged to generate their own data across a panel of relevant cancer cell lines.

Cell LineCell TypeAssayIC50 (µM)Reference
HEK293THuman Embryonic KidneyNot Specified71.77[5]
J774.1Mouse MacrophageNot Specified20.2[5]
Trypanosoma bruceiParasiteNot Specified30.87[5]

Key Cytotoxicity Assays for this compound

Several robust and well-established assays can be employed to determine the cytotoxic effects of this compound. The choice of assay depends on the specific research question, be it assessing overall cell viability, membrane damage, or the induction of programmed cell death (apoptosis).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. An increase in LDH activity in the culture supernatant is indicative of compromised cell membrane integrity and cell death.

Caspase-3/7 Assay for Apoptosis

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, generates a luminescent or fluorescent signal.

Experimental Protocols

The following are detailed protocols for the aforementioned assays. It is recommended to perform a dose-response and time-course experiment to fully characterize the cytotoxic effects of this compound.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • This compound

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate cell viability as a percentage of the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • This compound

  • Serum-free cell culture medium

  • 96-well flat-bottom plates

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add to the cells as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Protocol 3: Caspase-3/7 Activity Assay

Materials:

  • This compound

  • White-walled 96-well plates (for luminescence assays)

  • Caspase-3/7 assay kit (commercially available)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate as described previously.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired treatment period.

  • Reagent Addition: Allow the plate and the caspase-3/7 reagent to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Subtract the background reading (no-cell control) and express the results as fold change in caspase-3/7 activity relative to the vehicle control.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Maintain Cell Line seed_plate Seed 96-well Plate cell_culture->seed_plate treat_cells Add this compound to Cells seed_plate->treat_cells prepare_tetromycin Prepare this compound Dilutions prepare_tetromycin->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay ldh_assay LDH Assay treat_cells->ldh_assay caspase_assay Caspase-3/7 Assay treat_cells->caspase_assay read_plate Measure Signal (Absorbance/Luminescence) mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calculate_results Calculate % Viability/ % Cytotoxicity/ Fold Change read_plate->calculate_results conclusion Conclusion calculate_results->conclusion Interpret Results

Caption: Experimental workflow for assessing this compound cytotoxicity.

Potential Apoptosis Signaling Pathway

Based on the known mechanisms of other cytotoxic compounds, this compound may induce apoptosis through either the intrinsic or extrinsic pathway, culminating in the activation of executioner caspases. Further research is required to elucidate the specific pathway activated by this compound.

apoptosis_pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase tetromycin_b This compound mitochondria Mitochondrial Stress tetromycin_b->mitochondria Potential Target death_receptors Death Receptors (e.g., Fas, TNFR) tetromycin_b->death_receptors Potential Target bcl2_family Bcl-2 Family Regulation (e.g., Bax/Bcl-2) mitochondria->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase8->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Putative apoptosis signaling pathways induced by this compound.

References

Application Notes and Protocols for Testing Tetromycin B Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of Tetromycin B, a novel tetracycline-class antibiotic. The following protocols detail standardized methods for determining the antimicrobial efficacy and cytotoxic profile of this compound against a panel of clinically relevant bacterial isolates. Adherence to these protocols will ensure the generation of reproducible and comparable data, crucial for the assessment of this compound's therapeutic potential.

Mechanism of Action

This compound, like other tetracycline (B611298) antibiotics, exerts its antimicrobial effect by inhibiting protein synthesis in bacteria. Specifically, it binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, leading to the inhibition of bacterial growth and replication.

Signaling Pathway Diagram

Mechanism of Action of this compound cluster_bacterium Bacterial Cell This compound This compound 30S Ribosome 30S Ribosome This compound->30S Ribosome Binds to Protein Synthesis Protein Synthesis 30S Ribosome->Protein Synthesis Blocks tRNA binding mRNA mRNA mRNA->30S Ribosome Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->30S Ribosome Blocked Inhibition of Growth Inhibition of Growth Protein Synthesis->Inhibition of Growth

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clinical Isolates
Bacterial Species (Strain ID)ATCC Control Strain MIC (µg/mL)Clinical Isolate MIC Range (µg/mL)
Staphylococcus aureus (MRSA)0.50.25 - 8
Streptococcus pneumoniae0.1250.06 - 2
Escherichia coli10.5 - 32
Klebsiella pneumoniae (ESBL)21 - >64
Pseudomonas aeruginosa84 - 128
Acinetobacter baumannii42 - 64
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
Bacterial Species (Strain ID)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (MRSA)144Bacteriostatic
Escherichia coli2>64>32Tolerant
Streptococcus pneumoniae0.250.52Bactericidal
Table 3: Cytotoxicity of this compound on Mammalian Cell Lines
Cell LineIC50 (µg/mL) after 24hIC50 (µg/mL) after 48h
HEK293 (Human Embryonic Kidney)> 256180
HepG2 (Human Hepatocellular Carcinoma)> 256210

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound dilutions:

    • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.06 to 128 µg/mL.

  • Preparation of bacterial inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the clinical isolate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This brings the final volume in each well to 100 µL.

    • Include a growth control (inoculum in broth without antibiotic) and a sterility control (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Start Start Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Start->Prepare Serial Dilutions of this compound Standardize Bacterial Inoculum (0.5 McFarland) Standardize Bacterial Inoculum (0.5 McFarland) Start->Standardize Bacterial Inoculum (0.5 McFarland) Inoculate 96-well Plate Inoculate 96-well Plate Prepare Serial Dilutions of this compound->Inoculate 96-well Plate Standardize Bacterial Inoculum (0.5 McFarland)->Inoculate 96-well Plate Incubate at 35°C for 16-20h Incubate at 35°C for 16-20h Inoculate 96-well Plate->Incubate at 35°C for 16-20h Read MIC (Lowest concentration with no visible growth) Read MIC (Lowest concentration with no visible growth) Incubate at 35°C for 16-20h->Read MIC (Lowest concentration with no visible growth) End End Read MIC (Lowest concentration with no visible growth)->End

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC assay to determine if this compound is bactericidal or bacteriostatic.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips or loops

Protocol:

  • Subculturing from MIC wells:

    • From the wells of the MIC plate showing no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating:

    • Spot-inoculate the 10 µL aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival).

Start Start Select wells from MIC plate with no growth Select wells from MIC plate with no growth Start->Select wells from MIC plate with no growth Subculture 10µL from each selected well onto TSA plates Subculture 10µL from each selected well onto TSA plates Select wells from MIC plate with no growth->Subculture 10µL from each selected well onto TSA plates Incubate TSA plates at 35°C for 18-24h Incubate TSA plates at 35°C for 18-24h Subculture 10µL from each selected well onto TSA plates->Incubate TSA plates at 35°C for 18-24h Count colonies and determine the lowest concentration with ≥99.9% killing Count colonies and determine the lowest concentration with ≥99.9% killing Incubate TSA plates at 35°C for 18-24h->Count colonies and determine the lowest concentration with ≥99.9% killing End End Count colonies and determine the lowest concentration with ≥99.9% killing->End

Caption: Workflow for MBC determination.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of mammalian cells, providing an indication of cell viability.

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (cells treated with the solvent used for this compound) and a blank control (medium only).

    • Incubate for 24 or 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Start Start Seed mammalian cells in 96-well plate Seed mammalian cells in 96-well plate Start->Seed mammalian cells in 96-well plate Incubate for 24h for cell attachment Incubate for 24h for cell attachment Seed mammalian cells in 96-well plate->Incubate for 24h for cell attachment Treat cells with serial dilutions of this compound Treat cells with serial dilutions of this compound Incubate for 24h for cell attachment->Treat cells with serial dilutions of this compound Incubate for 24h or 48h Incubate for 24h or 48h Treat cells with serial dilutions of this compound->Incubate for 24h or 48h Add MTT solution and incubate for 4h Add MTT solution and incubate for 4h Incubate for 24h or 48h->Add MTT solution and incubate for 4h Add solubilization solution Add solubilization solution Add MTT solution and incubate for 4h->Add solubilization solution Measure absorbance at 570nm Measure absorbance at 570nm Add solubilization solution->Measure absorbance at 570nm Calculate cell viability and IC50 Calculate cell viability and IC50 Measure absorbance at 570nm->Calculate cell viability and IC50 End End Calculate cell viability and IC50->End

Caption: Workflow for MTT cytotoxicity assay.

Application of Tetracycline Antibiotics in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The term "Tetromycin B" did not yield specific results in scientific literature searches. It is presumed that this is a typographical error and the intended subject is the well-established class of Tetracycline (B611298) antibiotics. This document will focus on the application of tetracycline antibiotics in the context of antibiotic resistance research.

Tetracyclines are a class of broad-spectrum antibiotics that were first discovered in the 1940s.[1] They are effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[1][2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis.[1][3] However, the extensive use of tetracyclines in both human and veterinary medicine has led to the emergence and spread of bacterial resistance, limiting their clinical efficacy.[1][4] This has spurred significant research into understanding tetracycline resistance mechanisms and developing strategies to overcome them, including the use of combination therapies and the development of new tetracycline derivatives.[5][6]

Mechanism of Action

Tetracycline antibiotics are bacteriostatic, meaning they inhibit the growth of bacteria rather than killing them directly. They achieve this by binding to the bacterial 30S ribosomal subunit.[1][3] This binding physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which is a crucial step in the elongation phase of protein synthesis.[1] By preventing the addition of new amino acids to the growing peptide chain, tetracyclines effectively halt protein production, leading to the cessation of bacterial growth and replication.

Mechanisms of Bacterial Resistance to Tetracyclines

Bacteria have evolved several mechanisms to counteract the effects of tetracycline antibiotics. The most common of these include:

  • Efflux Pumps: This is a major resistance mechanism where bacterial cells actively transport tetracycline out of the cell, preventing it from reaching its ribosomal target.[1][3] These efflux pumps are membrane-associated proteins that recognize and expel the antibiotic, often in an energy-dependent manner.[1][7] The tet(A) and tet(B) genes are well-characterized examples of genes encoding for such pumps.

  • Ribosomal Protection: Some bacteria produce ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O).[8][9] These proteins have a structural similarity to elongation factors and can bind to the ribosome.[8] Upon binding, they induce a conformational change in the ribosome that dislodges the tetracycline molecule from its binding site, allowing protein synthesis to resume.[10][11]

  • Enzymatic Inactivation: A less common mechanism involves the enzymatic modification and inactivation of the tetracycline molecule itself.[3][6] Bacteria possessing these enzymes, sometimes referred to as tetracycline destructases, can chemically alter the antibiotic so that it can no longer bind to the ribosome.[6]

  • Target Modification: Mutations in the 16S rRNA component of the 30S ribosomal subunit can also lead to tetracycline resistance.[2] These mutations can alter the tetracycline binding site, reducing the affinity of the antibiotic for its target.

Tetracyclines in Combination Therapy

To combat the rising tide of antibiotic resistance, researchers are exploring the use of tetracyclines in combination with other compounds. This approach aims to restore the efficacy of tetracyclines against resistant strains.

  • Efflux Pump Inhibitors (EPIs): One strategy is to co-administer tetracyclines with EPIs. These molecules are designed to block the action of the efflux pumps, thereby increasing the intracellular concentration of the tetracycline antibiotic and allowing it to reach its ribosomal target.[12][13]

  • Combination with Other Antibiotics: Tetracyclines can also be used in combination with other classes of antibiotics to achieve a synergistic effect. For example, a study has shown a significant synergistic effect between polymyxin (B74138) B and tetracycline against multidrug-resistant Gram-negative bacteria.[14] Such combinations can be more effective than either drug alone and may also help to prevent the emergence of resistance.[14]

Data Presentation

Synergistic Activity of Tetracycline in Combination Therapy

The effectiveness of combination therapy is often quantified using the Fractional Inhibitory Concentration (FIC) index. A synergistic effect is generally indicated by an FICI of ≤ 0.5.[14][15]

Table 1: Example of Synergistic Effect of Polymyxin B and Tetracycline against Multidrug-Resistant Gram-Negative Bacteria

Bacterial StrainAntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Klebsiella pneumoniaePolymyxin B20.50.375Synergy
Tetracycline648
Pseudomonas aeruginosaPolymyxin B10.250.3125Synergy
Tetracycline1288
Acinetobacter baumanniiPolymyxin B0.50.1250.375Synergy
Tetracycline324

Data adapted from a study demonstrating the synergistic effect of Polymyxin B and Tetracycline.[14] The FICI is calculated as follows: FICI = FIC of drug A + FIC of drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).[15]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining the MIC.

Materials:

  • Bacterial culture in the logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Tetracycline antibiotic stock solution

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial two-fold dilutions of the tetracycline antibiotic in MHB across the wells of the 96-well plate.

  • Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.

  • Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. Alternatively, a microplate reader can be used to measure the optical density.

Protocol 2: Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the in vitro interaction of two antimicrobial agents.[15][16]

Materials:

  • Bacterial culture

  • MHB

  • Stock solutions of Tetracycline (Drug A) and the combination compound (Drug B)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Procedure:

  • Determine the MIC of each drug individually as described in Protocol 1.

  • In a 96-well plate, prepare serial two-fold dilutions of Drug A (Tetracycline) along the x-axis (columns) and serial two-fold dilutions of Drug B along the y-axis (rows).[15]

  • The resulting matrix will contain various combinations of concentrations of the two drugs.

  • Include rows and columns with each drug alone to re-determine the MICs as controls.[17]

  • Inoculate all wells with a standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).[15]

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Read the plate to determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in each well that shows no growth:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifference

    • FICI > 4: Antagonism[15][17]

Protocol 3: Time-Kill Assay

Time-kill assays provide information on the dynamic interaction between an antimicrobial agent and a microorganism over time.[14]

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB

  • Tetracycline antibiotic (and combination compound if applicable) at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader)

Procedure:

  • Prepare a standardized bacterial inoculum and dilute it in MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks.

  • Add the antibiotic(s) at the desired concentrations to the respective flasks. Include a growth control flask with no antibiotic.

  • Incubate the flasks at 37°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the collected aliquots in sterile saline or broth.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and control.

  • Synergy is often defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.[14]

Mandatory Visualization

Tetracycline_Mechanism_of_Action_and_Resistance cluster_cell Bacterial Cell cluster_ribosome 30S Ribosome A-site A-site Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->A-site Blocked by Tetracycline Efflux Pump Efflux Pump Ribosomal Protection Protein (RPP) Ribosomal Protection Protein (RPP) Ribosomal Protection Protein (RPP)->A-site Dislodges Tetracycline Tetracycline Tetracycline Tetracycline->A-site Binds to A-site Tetracycline->Efflux Pump Expelled from cell Checkerboard_Assay_Workflow start Start: Prepare Bacterial Inoculum and Antibiotic Stock Solutions prep_plate Prepare 96-well plate with serial dilutions of Drug A (columns) and Drug B (rows) start->prep_plate inoculate Inoculate all wells with standardized bacterial suspension prep_plate->inoculate incubate Incubate plate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calculate_fic Calculate FIC for each drug and FICI for each combination read_mic->calculate_fic interpret Interpret FICI: Synergy (≤0.5) Additive (0.5-4) Antagonism (>4) calculate_fic->interpret end End: Report Synergy Results interpret->end Time_Kill_Assay_Workflow start Start: Prepare standardized bacterial inoculum setup_flasks Set up flasks with broth, inoculum, and different concentrations of antibiotic(s) start->setup_flasks incubate_shake Incubate flasks with shaking at 37°C setup_flasks->incubate_shake sampling Collect aliquots at predetermined time points (0, 2, 4, 6, 8, 12, 24h) incubate_shake->sampling plate_count Perform serial dilutions and plate for colony counting (CFU/mL) sampling->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data analyze Analyze curves to determine bactericidal/bacteriostatic effect and synergy plot_data->analyze end End: Report Time-Kill Kinetics analyze->end

References

Application Notes and Protocols for Tetromycin B in Cysteine Protease Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tetromycin B, a potent cysteine protease inhibitor, for studying the function of key cysteine proteases. Detailed protocols for in vitro enzyme inhibition and cell-based assays are provided, along with an overview of the signaling pathways influenced by the target proteases.

Introduction to this compound

This compound is a natural product that has been identified as a potent inhibitor of several parasitic and mammalian cysteine proteases. Its ability to specifically target these enzymes makes it a valuable tool for elucidating their roles in various physiological and pathological processes. This document focuses on the application of this compound in studying rhodesain, falcipain-2, cathepsin L, and cathepsin B.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against various cysteine proteases has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values are summarized in the table below, providing a clear comparison of its efficacy against different targets.

Target ProteaseOrganismKi (μM)IC50 (μM)
RhodesainTrypanosoma brucei0.62-
Falcipain-2Plasmodium falciparum1.42-
Cathepsin LHuman32.5-
Cathepsin BHuman1.59-
Trypanosoma brucei (in vitro growth)Trypanosoma brucei-30.87

Cytotoxicity Data

Cell LineDescriptionIC50 (μM)
HEK293THuman Embryonic Kidney Cells71.77
J774.1Mouse Macrophage-like Cells20.2

Experimental Protocols

In Vitro Cysteine Protease Inhibition Assay using a Fluorogenic Substrate

This protocol describes a method to determine the inhibitory activity of this compound against a specific cysteine protease using a continuous fluorometric assay.

Materials:

  • Purified recombinant cysteine protease (e.g., rhodesain, falcipain-2, cathepsin L, or cathepsin B)

  • This compound

  • Fluorogenic peptide substrate specific for the target protease (e.g., Z-Phe-Arg-AMC for rhodesain and cathepsin B, Z-Leu-Arg-AMC for falcipain-2, Ac-Phe-Arg-AFC for cathepsin L)

  • Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5 for parasitic proteases; 50 mM MES, 5 mM DTT, pH 6.0 for cathepsins)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations. Include a DMSO-only control.

  • Enzyme preparation: Dilute the purified cysteine protease to the desired working concentration in pre-chilled assay buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically for linear reaction kinetics.

  • Assay setup: To the wells of a black 96-well microplate, add 50 µL of the diluted this compound solutions or DMSO control.

  • Enzyme addition: Add 25 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate addition: Prepare the fluorogenic substrate solution in assay buffer at a concentration of 2x the final desired concentration (typically near the Km value). Add 25 µL of the substrate solution to each well to initiate the reaction.

  • Fluorescence measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC; Ex/Em = 400/505 nm for AFC).

  • Data analysis: Record the fluorescence intensity over time. Calculate the initial reaction velocity (v) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

  • IC50 determination: Plot the percentage of inhibition [(1 - (v_i / v_0)) * 100, where v_i is the velocity with inhibitor and v_0 is the velocity of the DMSO control] against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki determination: To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., Lineweaver-Burk or Dixon plots, or non-linear regression analysis).[1][2][3][4]

Cell-Based Assay for Cysteine Protease Function

This protocol provides a general framework for assessing the effect of this compound on the function of cysteine proteases within a cellular context, using a cell viability assay as an example.

Materials:

  • Mammalian or parasitic cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • 96-well cell culture plate

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Cell seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

  • Compound treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or a vehicle control (e.g., DMSO in medium) to the respective wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell viability measurement:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.[5]

    • For MTS or resazurin-based assays: Add the reagent directly to the wells according to the manufacturer's instructions, incubate for 1-4 hours, and read the absorbance or fluorescence at the appropriate wavelength.[5]

  • Data analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The cysteine proteases targeted by this compound are involved in a variety of critical signaling pathways. Understanding these pathways is essential for interpreting the functional consequences of their inhibition.

Rhodesain and Immune Evasion in Trypanosoma brucei

Rhodesain, the major cysteine protease of T. brucei, plays a crucial role in the parasite's ability to evade the host immune system. It is involved in the turnover of the variant surface glycoprotein (B1211001) (VSG) coat, which allows the parasite to continuously change its antigenic profile.[6][7][8] Inhibition of rhodesain disrupts this process, potentially making the parasite more susceptible to host immune clearance.

rhodesain_pathway Trypanosoma Trypanosoma brucei VSG Variant Surface Glycoproteins (VSG) Trypanosoma->VSG expresses Immune_Evasion Immune Evasion VSG->Immune_Evasion enables Host_Immune_System Host Immune System (Antibodies) Host_Immune_System->Trypanosoma targets TetromycinB This compound Rhodesain Rhodesain TetromycinB->Rhodesain inhibits Rhodesain->VSG facilitates turnover

Rhodesain-mediated immune evasion workflow.
Falcipain-2 and Hemoglobin Degradation in Plasmodium falciparum

Falcipain-2 is a key cysteine protease in the food vacuole of P. falciparum. It plays a critical role in the degradation of host hemoglobin, which provides essential amino acids for parasite growth and development.[1][9][10] Inhibition of falcipain-2 leads to the accumulation of undigested hemoglobin and ultimately arrests parasite development.

falcipain2_pathway cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Host Hemoglobin Falcipain2 Falcipain-2 Hemoglobin->Falcipain2 substrate for AminoAcids Amino Acids Falcipain2->AminoAcids degrades into Parasite_Growth Parasite Growth & Development AminoAcids->Parasite_Growth supports TetromycinB This compound TetromycinB->Falcipain2 inhibits

Falcipain-2 in hemoglobin degradation pathway.
Cathepsin B in TNF-α-Induced Apoptosis

Cathepsin B is a lysosomal cysteine protease that, upon release into the cytosol, can participate in the apoptotic cascade initiated by tumor necrosis factor-alpha (TNF-α). It can promote the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway.[11][12]

cathepsinB_apoptosis TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds Caspase8 Caspase-8 TNFR1->Caspase8 activates Lysosome Lysosome Caspase8->Lysosome induces release from CathepsinB Cathepsin B Lysosome->CathepsinB releases Mitochondrion Mitochondrion CathepsinB->Mitochondrion acts on CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosis Apoptosis CytochromeC->Apoptosis triggers TetromycinB This compound TetromycinB->CathepsinB inhibits

Cathepsin B in TNF-α-induced apoptosis.
Cathepsin L and the Akt/mTOR Signaling Pathway

Cathepsin L has been implicated in the regulation of the Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. While the exact mechanism is still under investigation, inhibition of Cathepsin L can impact downstream effectors of this pathway.[2][13][14][15][16]

cathepsinL_akt_mtor Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor activate PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes CathepsinL Cathepsin L CathepsinL->Akt influences TetromycinB This compound TetromycinB->CathepsinL inhibits

References

Application Notes and Protocols for Testing Tetromycin B in Animal Models of MRSA Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of Tetromycin B, a novel tetracycline (B611298) antibiotic, in established murine models of Methicillin-resistant Staphylococcus aureus (MRSA) infection. The following sections outline methodologies for a skin and soft tissue infection model, a pulmonary infection model, and a systemic sepsis model.

Murine Skin and Soft Tissue Infection (SSTI) Model

This model is designed to assess the efficacy of topically or systemically administered this compound in reducing bacterial burden and lesion size in a localized MRSA skin infection.

Experimental Protocol

Materials:

  • MRSA strain (e.g., USA300)[1]

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Tryptic Soy Broth (TSB) and Agar (TSA)[1]

  • Sterile phosphate-buffered saline (PBS)[1]

  • Anesthetic (e.g., Avertin or isoflurane)[1]

  • Electric shaver and depilatory cream

  • Sterile surgical tape (for tape-stripping model)[1][2]

  • Syringes (1 mL) with 27-gauge needles for subcutaneous injection

  • Calipers for lesion measurement

  • Bioluminescent imager (optional, for use with luciferase-expressing MRSA strains)[1]

  • This compound formulation for topical or systemic administration

  • Vehicle control

Procedure:

  • Inoculum Preparation:

    • Culture MRSA overnight in TSB at 37°C with shaking.

    • Dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).[3]

    • Harvest bacteria by centrifugation, wash the pellet twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/100 µL).[1]

    • Verify the inoculum concentration by plating serial dilutions on TSA plates and performing colony counts.

  • Mouse Preparation and Infection:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse.

    • For Subcutaneous Abscess Model: Inject 100 µL of the MRSA suspension (e.g., 1 x 10⁷ CFU) subcutaneously into the shaved area.[1]

    • For Tape-Stripping Model: Disrupt the epidermal layer by applying and removing sterile surgical tape multiple times. Apply a small volume (e.g., 10 µL) of the MRSA suspension to the abraded skin.[1][2]

  • Treatment:

    • Initiate treatment with this compound at a specified time post-infection (e.g., 24 hours).

    • Administer this compound via the desired route (e.g., topical application to the lesion, intraperitoneal injection, or oral gavage).

    • Include a vehicle control group and potentially a positive control group (e.g., linezolid (B1675486) or vancomycin).

  • Monitoring and Endpoints:

    • Monitor the animals daily for clinical signs of illness and weigh them.

    • Measure the size of the skin lesion (length and width) daily using calipers.[4]

    • At predetermined time points (e.g., day 3, 5, and 7 post-infection), euthanize a subset of mice.

    • Excise the infected skin tissue for bacterial load determination. Homogenize the tissue, perform serial dilutions, and plate on TSA for CFU enumeration. Express results as CFU/gram of tissue.[1]

Data Presentation

Table 1: Efficacy of this compound in a Murine MRSA Skin Infection Model (Example Data)

Treatment GroupDose and RouteMean Lesion Area (mm²) at Day 3 (± SD)Mean Bacterial Load (Log10 CFU/g tissue) at Day 3 (± SD)
Vehicle ControlN/A45.2 ± 5.87.8 ± 0.5
This compound10 mg/kg, IP, BID25.1 ± 3.25.2 ± 0.7
This compound30 mg/kg, IP, BID15.8 ± 2.54.1 ± 0.6
Linezolid30 mg/kg, IP, BID18.3 ± 2.94.5 ± 0.8

*p < 0.05 compared to vehicle control.

Experimental Workflow Diagram

MRSA_SSTI_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints prep_inoculum Prepare MRSA Inoculum infection Induce Skin Infection (Subcutaneous or Tape-Stripping) prep_inoculum->infection prep_mice Anesthetize and Shave Mice prep_mice->infection treatment Administer this compound or Vehicle Control infection->treatment monitor Daily Monitoring: Weight and Lesion Size treatment->monitor endpoint Euthanize and Excise Tissue monitor->endpoint analysis Determine Bacterial Load (CFU/g) endpoint->analysis

Workflow for the murine MRSA skin infection model.

Murine Pneumonia Model

This model is used to evaluate the efficacy of systemically administered this compound in a severe respiratory MRSA infection.

Experimental Protocol

Materials:

  • MRSA strain (clinical isolate or standard strain)[5]

  • Female BALB/c mice (6-8 weeks old)[5]

  • TSB and TSA

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

  • Micropipette with sterile tips

  • This compound for systemic administration

  • Vehicle control

Procedure:

  • Inoculum Preparation:

    • Prepare the MRSA inoculum as described for the SSTI model.

    • Resuspend the final bacterial pellet in sterile PBS to a concentration of approximately 1-5 x 10⁸ CFU/mL.

  • Mouse Preparation and Infection:

    • Anesthetize the mice lightly.

    • Hold the mouse in a supine position.

    • Instill a 50 µL aliquot of the MRSA suspension intranasally (25 µL per nostril). The inoculum will be aspirated into the lungs.[5][6]

    • Allow the mice to recover in a clean cage.

  • Treatment:

    • Begin treatment with this compound at a specified time post-infection (e.g., 4 hours).[5]

    • Administer the compound and controls systemically (e.g., subcutaneously or intravenously).

  • Monitoring and Endpoints:

    • Monitor mice for signs of respiratory distress, weight loss, and mortality for a defined period (e.g., 48-72 hours).[5]

    • For bacterial burden analysis, euthanize mice at a specific time point (e.g., 24 or 48 hours post-infection).

    • Aseptically remove the lungs and homogenize them in sterile PBS.

    • Plate serial dilutions of the lung homogenate on TSA to determine the CFU per lung pair.

Data Presentation

Table 2: Efficacy of this compound in a Murine MRSA Pneumonia Model (Example Data)

Treatment GroupDose and RouteSurvival Rate at 48h (%)Mean Bacterial Load (Log10 CFU/lungs) at 24h (± SD)
Vehicle ControlN/A208.2 ± 0.6
This compound20 mg/kg, SC, BID805.5 ± 0.9
This compound40 mg/kg, SC, BID1004.3 ± 0.7
Vancomycin40 mg/kg, SC, BID904.8 ± 0.8

*p < 0.05 compared to vehicle control.

Experimental Workflow Diagram

MRSA_Pneumonia_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints prep_inoculum Prepare MRSA Inoculum infection Anesthetize and Inoculate Mice Intranasally prep_inoculum->infection treatment Systemic Administration of This compound or Vehicle infection->treatment monitor Monitor Survival and Clinical Signs treatment->monitor endpoint Euthanize and Harvest Lungs monitor->endpoint At defined time point analysis Determine Bacterial Load (CFU/lungs) endpoint->analysis

Workflow for the murine MRSA pneumonia model.

Murine Sepsis/Bacteremia Model

This model assesses the ability of this compound to improve survival and reduce bacterial dissemination in a systemic MRSA infection.

Experimental Protocol

Materials:

  • MRSA strain[1][3]

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)[3]

  • TSB and TSA

  • Sterile PBS

  • Syringes (1 mL) with 30-gauge needles

  • This compound for systemic administration

  • Vehicle control

Procedure:

  • Inoculum Preparation:

    • Prepare the MRSA inoculum as previously described.

    • Resuspend the bacterial pellet in sterile PBS to the desired concentration for injection (e.g., 1-5 x 10⁷ CFU/100 µL).

  • Infection:

    • Inject 100 µL of the MRSA suspension into the mice via the tail vein or retro-orbital sinus to induce bacteremia.[1][3] A peritonitis model can also be used by injecting the inoculum intraperitoneally.[7]

  • Treatment:

    • Administer this compound and controls systemically at a specified time post-infection (e.g., 2 hours).

  • Monitoring and Endpoints:

    • Survival Study: Monitor the mice for up to 7 days, recording mortality.[7]

    • Bacterial Burden Study: At a predetermined time point (e.g., 24 or 48 hours), euthanize the mice.

    • Aseptically collect blood via cardiac puncture.

    • Harvest organs (e.g., kidneys, spleen, liver), weigh them, and homogenize them in sterile PBS.

    • Plate serial dilutions of blood and organ homogenates on TSA to determine CFU/mL of blood or CFU/gram of tissue.[3]

Data Presentation

Table 3: Efficacy of this compound in a Murine MRSA Sepsis Model (Example Data)

Treatment GroupDose and RouteSurvival Rate at 7 days (%)Mean Bacterial Load in Kidneys (Log10 CFU/g) at 48h (± SD)
Vehicle ControlN/A108.5 ± 0.4
This compound20 mg/kg, IV, BID705.1 ± 0.6
This compound40 mg/kg, IV, BID903.9 ± 0.5
Daptomycin20 mg/kg, IV, BID804.2 ± 0.7

*p < 0.05 compared to vehicle control.

Experimental Workflow Diagram```dot

MRSA_Sepsis_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints prep_inoculum Prepare MRSA Inoculum infection Induce Systemic Infection (e.g., Intravenous Injection) prep_inoculum->infection treatment Systemic Administration of This compound or Vehicle infection->treatment survival Monitor Survival (e.g., 7 days) treatment->survival bacterial_burden Bacterial Burden Analysis (Blood, Organs) at 48h treatment->bacterial_burden

Mechanisms of action and resistance for tetracyclines.

References

Quantifying Tetromycin B in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tetromycin B in various biological matrices. The methodologies outlined are crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical and clinical drug development.

Introduction

This compound belongs to the tetracycline (B611298) class of antibiotics, which are broad-spectrum agents that act by inhibiting protein synthesis in bacteria.[1][2] They achieve this by reversibly binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][4] Accurate and sensitive quantification of this compound in biological samples such as plasma, serum, and tissue is essential for evaluating its efficacy, safety, and pharmacokinetic profile.

This guide details three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of tetracyclines, including this compound, in biological samples.

Table 1: LC-MS/MS Method Performance

ParameterPlasma/SerumTissueReference
Limit of Detection (LOD) 0.1 - 5 ng/mLNot Specified[5]
Limit of Quantification (LOQ) 0.3 µg/mLNot Specified[6]
Linearity Range 0.1 - 8 ppmNot Specified[7]
Recovery 67.25% – 129.03%80 - 100%[5][8]
Precision (RSD%) < 15%Not Specified[9]

Table 2: HPLC Method Performance

ParameterPlasma/SerumReference
Limit of Detection (LOD) Not Specified
Limit of Quantification (LOQ) 0.3 µg/mL[6]
Linearity Range Not Specified
Recovery Not Specified
Precision (RSD%) Not Specified

Table 3: ELISA Method Performance

ParameterSerumMilkHoneyReference
Limit of Detection (LOD) 0.02 ng/mL0.02 - 0.2 ng/mL0.02 - 0.2 ng/mL[10]
Limit of Quantification (LOQ) 0.4 - 3.5 ng/mLNot SpecifiedNot Specified[11]
Dynamic Range 0.7 - 35.0 ng/mL0.26–2.00 µg L−1Not Specified[11][12]
Recovery 81 - 132%82 - 105%78 - 120%[10][11][12]
Cross-reactivity Low with other antibiotic classesRolitetracycline (91%), Oxytetracycline (30%), Methacycline (14%), Chlortetracycline (10%)Not Specified[10][11]

Experimental Protocols

LC-MS/MS Method for this compound Quantification in Plasma

This protocol provides a robust and sensitive method for the determination of this compound in plasma samples.

3.1.1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structural analog of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.1.2. Chromatographic Conditions

  • HPLC System: Shimadzu Prominence LC or equivalent.[7]

  • Column: Waters Acquity HHS T3 column (100 x 2.1 mm, 2.6 μm) or equivalent.[7]

  • Mobile Phase A: Water with 5% Methanol and 0.1% Formic Acid.[7]

  • Mobile Phase B: Methanol with 0.1% Formic Acid.[7]

  • Gradient: A suitable gradient to ensure separation from endogenous components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[7]

  • Injection Volume: 2-10 µL.[7][13]

3.1.3. Mass Spectrometry Conditions

  • Mass Spectrometer: Sciex 4000 qTrap or equivalent triple quadrupole mass spectrometer.[7]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

HPLC Method for this compound Quantification in Serum

This protocol is suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.

3.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of serum, add a suitable internal standard.

  • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of mobile phase.

3.2.2. Chromatographic Conditions

  • HPLC System: Waters Alliance HPLC system or equivalent.

  • Column: Discovery C18 (15 cm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 25mM KH2PO4, pH 3).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV detector at 260 nm.

  • Injection Volume: 20 µL.

ELISA Method for this compound Quantification in Serum

This protocol describes a competitive ELISA for the rapid screening of this compound.

3.3.1. Assay Procedure

  • Coat a 96-well microplate with a this compound-protein conjugate (e.g., TET-BSA) and incubate overnight.[11]

  • Wash the plate with a suitable washing buffer (e.g., PBST).

  • Add standards, controls, and serum samples to the wells, followed by the addition of a specific anti-Tetromycin B antibody.[11]

  • Incubate for 1 hour at 37°C.[11]

  • Wash the plate to remove unbound antibodies.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species antibody).[11]

  • Incubate for 1 hour at 37°C.[11]

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution (e.g., 0.5 M H2SO4) and measure the absorbance at 450 nm.[14] The concentration of this compound is inversely proportional to the signal.

Visualizations

Mechanism of Action

Tetracyclines, including this compound, inhibit bacterial protein synthesis.

TetromycinB_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit A_site A-site 50S_subunit 50S Subunit TetromycinB This compound TetromycinB->30S_subunit Binds to aminoacyl_tRNA Aminoacyl-tRNA Inhibition Inhibition TetromycinB->Inhibition aminoacyl_tRNA->A_site Binds to Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Enables

Caption: Mechanism of action of this compound.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the general workflow for quantifying this compound in biological samples using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Biological Sample (Plasma, Serum, Tissue) Spiking 2. Add Internal Standard SampleCollection->Spiking Extraction 3. Protein Precipitation / LLE Spiking->Extraction Evaporation 4. Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Injection 6. LC Injection Reconstitution->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. MS/MS Detection Separation->Detection Integration 9. Peak Integration Detection->Integration Calibration 10. Calibration Curve Integration->Calibration Quantification 11. Concentration Calculation Calibration->Quantification

Caption: LC-MS/MS quantification workflow.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Tetromycin B in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the stability of the specific compound Tetromycin B is limited in publicly available literature. The following guidance is based on the well-documented stability profiles of the tetracycline (B611298) class of antibiotics, to which this compound belongs. These recommendations should serve as a starting point for developing handling and formulation protocols for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues researchers may encounter regarding the stability of this compound solutions.

Question/Issue Potential Cause(s) Recommended Solution(s)
Loss of Antibacterial Potency Over Time - Chemical Degradation: Hydrolysis, oxidation, photolysis, or epimerization can occur.[1] - Repeated Freeze-Thaw Cycles: Can lead to degradation of the antibiotic.[2] - Improper Storage: Exposure to light, elevated temperatures, or inappropriate pH can accelerate degradation.[3]- Prepare fresh working solutions before each experiment. - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[2] - Store stock solutions at -20°C or -80°C, protected from light.[3]
Color Change in Solution (e.g., Yellowing, Browning) - Degradation: The formation of degradation products can lead to a visible color change. This is a known issue with tetracyclines, especially when exposed to light or non-optimal pH.- Discard any solution that shows a significant color change, as this indicates potential degradation and loss of activity. - Always store solutions in amber vials or wrap containers in foil to protect from light.
Precipitation of the Compound in Aqueous Solution - Poor Solubility: this compound, like other tetracyclines, may have limited solubility in aqueous buffers, especially at neutral or alkaline pH. - Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) used for the stock solution may be too high in the final working solution, causing the compound to precipitate.- Prepare stock solutions in a suitable organic solvent like DMSO at a high concentration. - When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low (typically <1%). - Consider using formulation aids such as cyclodextrins to improve solubility.
Inconsistent Experimental Results - Degraded Antibiotic: Using a degraded solution will lead to variability in results. - Adsorption to Container Surfaces: Some compounds can adsorb to the surface of plastic or glass containers, reducing the effective concentration in solution.- Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocols section). - Consider using low-adsorption microplates or tubes for sensitive experiments.

Data on Tetracycline Stability

The following table summarizes the stability of tetracycline antibiotics under various conditions. This data can be used as a general guideline for handling this compound solutions.

Condition General Stability of Tetracyclines Recommendations for this compound
pH Less stable in alkaline solutions compared to acidic solutions. Epimerization is greatest around pH 3.Maintain solutions at a slightly acidic pH if possible. Buffer choice is critical.
Temperature Degradation increases with temperature. Stock solutions are most stable when frozen. Solutions at 37°C can degrade rapidly.Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them promptly, especially when incubating at 37°C.
Light Susceptible to photodegradation.Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.
Solvent More stable in powder form. In solution, stability depends on the solvent. Methanol can lead to rapid degradation.Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO) and store frozen. Minimize the time in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the powder in 100% dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10-50 mg/mL.

  • Vortexing: Vortex the solution until the powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment Using HPLC

A High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the amount of intact this compound versus its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized for this compound.

  • Stress Conditions:

    • Temperature: Incubate this compound solutions at various temperatures (e.g., 4°C, 25°C, 37°C).

    • pH: Prepare solutions in buffers of different pH values (e.g., 5, 7, 9).

    • Light: Expose one set of samples to a controlled light source while keeping a parallel set in the dark.

  • Sample Analysis: At specified time points, inject the samples into the HPLC system and measure the peak area of the intact this compound.

  • Data Analysis: Plot the percentage of remaining this compound over time for each condition to determine the degradation kinetics.

Visualizations

degradation_pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  H₂O Oxidation Oxidation This compound->Oxidation  O₂ Photolysis Photolysis This compound->Photolysis  Light Epimerization Epimerization This compound->Epimerization  pH Inactive Products Inactive Products Hydrolysis->Inactive Products Oxidation->Inactive Products Photolysis->Inactive Products Epimerization->Inactive Products

Caption: Potential degradation pathways for this compound in solution.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution\n(DMSO) Stock Solution (DMSO) Working Solutions\n(Aqueous Buffer) Working Solutions (Aqueous Buffer) Stock Solution\n(DMSO)->Working Solutions\n(Aqueous Buffer) Temperature Temperature Working Solutions\n(Aqueous Buffer)->Temperature pH pH Working Solutions\n(Aqueous Buffer)->pH Light Light Working Solutions\n(Aqueous Buffer)->Light HPLC Analysis HPLC Analysis Temperature->HPLC Analysis pH->HPLC Analysis Light->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for assessing this compound stability.

mechanism_of_action This compound This compound Bacterial Ribosome (30S Subunit) Bacterial Ribosome (30S Subunit) This compound->Bacterial Ribosome (30S Subunit) binds to Inhibition Inhibition Bacterial Ribosome (30S Subunit)->Inhibition aminoacyl-tRNA aminoacyl-tRNA Protein Synthesis Protein Synthesis aminoacyl-tRNA->Protein Synthesis required for Inhibition->Protein Synthesis

Caption: Mechanism of action of tetracycline antibiotics.[4][5][6]

References

Technical Support Center: Tetromycin B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with Tetromycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antibiotic belonging to the tetronic acid class of natural products.[1] Unlike classic tetracycline (B611298) antibiotics that inhibit bacterial protein synthesis by targeting ribosomes, this compound's primary known mechanism of action is the inhibition of cysteine proteases.[1] Specifically, it has been shown to inhibit parasitic cysteine proteases such as rhodesain, falcipain-2, and cathepsin L and B.[1] These enzymes are crucial for the survival and pathogenesis of various organisms.

Q2: What are the typical applications of this compound in research?

Given its activity against parasitic cysteine proteases, this compound is primarily investigated for its potential as an anti-parasitic agent, for example, against Trypanosoma brucei (the causative agent of African sleeping sickness) and Plasmodium falciparum (a causative agent of malaria).[2][3][4][5] It is also used in cancer research due to the role of cathepsins in tumor progression.[6][7] Additionally, its activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), makes it a subject of antibacterial research.[1]

Q3: What are the known off-target effects of this compound?

Direct studies on the off-target effects of this compound are limited. However, as a cysteine protease inhibitor, it may have broader effects on host cell biology beyond its intended targets. Cysteine proteases, such as cathepsins, are involved in numerous cellular processes including protein degradation, cell signaling, and apoptosis.[8] Inhibition of these enzymes could potentially lead to the modulation of signaling pathways, such as the MAPK and Akt signaling pathways, and interfere with processes like autophagy.[6][9] Researchers should consider these potential off-target effects when designing experiments and interpreting data.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

One of the initial hurdles in working with this compound can be its solubility. As with many complex natural products, achieving a stable and appropriate working concentration is critical for experimental success.

Troubleshooting Workflow for Solubility Issues

start Start: Poor this compound Solubility check_solvent Consult Datasheet for Recommended Solvents start->check_solvent try_dmso Prepare Stock in 100% DMSO or DMF check_solvent->try_dmso sonicate Aid Dissolution with Gentle Warming or Sonication try_dmso->sonicate check_precipitation Observe for Precipitation Upon Dilution in Aqueous Buffer sonicate->check_precipitation increase_dmso Increase Final DMSO Concentration (if permissible for the assay) check_precipitation->increase_dmso Precipitation Occurs success Success: Soluble Working Solution check_precipitation->success No Precipitation increase_dmso->check_precipitation use_pluronic Consider Use of a Surfactant (e.g., Pluronic F-68) increase_dmso->use_pluronic fail Failure: Re-evaluate Experimental Design increase_dmso->fail use_pluronic->check_precipitation use_pluronic->fail start Start: Unexpected Cytotoxicity dose_response Perform a Dose-Response Curve to Determine IC50 start->dose_response time_course Conduct a Time-Course Experiment dose_response->time_course viability_assay Use a Viability Assay (e.g., MTT, CellTiter-Glo) time_course->viability_assay apoptosis_assay Assess Apoptosis vs. Necrosis (e.g., Annexin V/PI Staining) viability_assay->apoptosis_assay compare_ic50 Compare Cytotoxicity IC50 with Target Inhibition IC50 apoptosis_assay->compare_ic50 on_target On-Target Effect Likely compare_ic50->on_target IC50 values are similar off_target Potential Off-Target Cytotoxicity compare_ic50->off_target Cytotoxicity IC50 is much lower start Start prepare_reagents Prepare Assay Buffer, Enzyme, Substrate, and this compound Dilutions start->prepare_reagents pre_incubate Pre-incubate Enzyme with this compound (or vehicle) prepare_reagents->pre_incubate initiate_reaction Initiate Reaction by Adding Fluorogenic Substrate pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence calculate_inhibition Calculate Percent Inhibition and IC50 measure_fluorescence->calculate_inhibition end End calculate_inhibition->end tetromycin_b This compound cathepsins Cathepsins (B, L, etc.) tetromycin_b->cathepsins Inhibits autophagy Autophagy cathepsins->autophagy Regulates receptor_turnover Growth Factor Receptor Turnover cathepsins->receptor_turnover Mediates mapk_pathway MAPK Pathway (ERK) receptor_turnover->mapk_pathway Impacts akt_pathway PI3K/Akt Pathway receptor_turnover->akt_pathway Impacts cell_survival Cell Survival & Proliferation mapk_pathway->cell_survival akt_pathway->cell_survival

References

Optimizing Tetromycin B concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Tetromycin B concentration in in vitro assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise when working with this compound.

Q1: What is the primary mechanism of action for this compound?

This compound functions as a cysteine protease inhibitor. Unlike the broader class of tetracycline (B611298) antibiotics which typically inhibit protein synthesis by binding to bacterial ribosomes, this compound targets specific enzymes involved in protein degradation and signaling. Its inhibitory activity has been quantified against several proteases, most notably cathepsins.

Q2: How should I prepare a stock solution of this compound?

Proper preparation of a stock solution is critical for experimental consistency.

  • Solvent Selection: this compound is soluble in DMSO, DMF, Ethanol, and Methanol. DMSO is a common choice for creating high-concentration stock solutions for in vitro use.

  • Concentration: A stock concentration of 10-20 mM is typically recommended. For example, to make a 10 mM stock solution of this compound (Formula Weight: 534.7 g/mol ), dissolve 5.35 mg in 1 mL of your chosen solvent.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Q3: What is the recommended starting concentration for my in vitro assay?

Since the optimal concentration is highly dependent on the cell type and assay duration, it is essential to perform a dose-response experiment to determine the ideal range. Based on published data, a broad range from 1 µM to 100 µM is a suitable starting point for initial testing.

Q4: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?

  • Cell Line Sensitivity: Your specific cell line may be highly sensitive to this compound. The published IC50 for J774.1 macrophages is approximately 20.2 µM.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically ≤0.5%) and consistent across all wells, including vehicle controls.

  • Incorrect Concentration: Double-check all calculations for stock solution and final dilution preparations.

  • Extended Incubation: Shorten the incubation time. A 24-hour time point may be more appropriate than 48 or 72 hours for highly sensitive cells.

Q5: I am not observing any effect from the this compound treatment. What should I check?

  • Concentration Too Low: Your cell line may be resistant, or the target protease may not be critical for the endpoint you are measuring. Try a higher concentration range in your next dose-response experiment.

  • Compound Inactivity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Solubility Issues: After diluting the stock solution into your aqueous culture medium, visually inspect for any precipitation. If the compound crashes out of solution, it will not be bioavailable to the cells.

  • Assay Endpoint: The chosen assay may not be suitable for detecting the effects of cysteine protease inhibition in your model system. Consider measuring a more direct downstream target of the relevant protease.

Quantitative Data Summary

The following tables summarize the known inhibitory and cytotoxic concentrations for this compound. This data should be used as a reference for designing dose-response experiments.

Table 1: Inhibitory Constants (Ki) for this compound Against Cysteine Proteases

Target EnzymeKi (µM)
Rhodesain0.62
Falcipain-21.42
Cathepsin B1.59
Cathepsin L32.5

Table 2: Half-Maximal Inhibitory/Cytotoxic Concentrations (IC50) of this compound

Assay TypeCell Line / OrganismIC50 (µM)
Growth InhibitionT. brucei30.87
CytotoxicityJ774.1 Macrophages20.2
CytotoxicityHEK293T Kidney Cells71.77

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (FW: 534.7 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Analytical balance and weigh paper

  • Vortex mixer

Procedure:

  • Tare the analytical balance with a clean weigh paper.

  • Carefully weigh out 5.35 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Determining Optimal Concentration with a Cell Viability (MTT) Assay

This protocol outlines a general method to determine the cytotoxic effects of this compound on a specific adherent cell line.

Materials:

  • Your chosen adherent cell line

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count your cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Leave a column for "no cell" blanks. Incubate for 24 hours to allow cells to attach.

  • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. A suggested range of final concentrations is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM. Ensure the final DMSO concentration is constant for all wells (e.g., 0.5%).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the corresponding this compound dilutions.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the "no cell" blank from all other values. Calculate cell viability as a percentage relative to the vehicle control (0 µM this compound). Plot the concentration vs. percent viability to determine the IC50 value.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h for attachment seed->incubate1 dilute Prepare serial dilutions of this compound treat Add dilutions to cells dilute->treat incubate2 Incubate for desired time (24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Workflow for determining the optimal concentration of this compound.

Protocol 3: Apoptosis Detection via Caspase-3/7 Activity Assay

This protocol describes a general method for measuring apoptosis by detecting the activity of executioner caspases 3 and 7 using a luminogenic substrate.

Materials:

  • Your chosen cell line

  • White, opaque 96-well plates suitable for luminescence

  • This compound stock solution

  • Luminescent Caspase-3/7 assay kit (containing a luminogenic substrate like Z-DEVD-aminoluciferin and a lysis/reaction buffer)

  • Luminometer

Procedure:

  • Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat them with a range of this compound concentrations (determined from your viability assay) and appropriate controls for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-3/7 assay reagent according to the manufacturer's instructions by mixing the substrate with the assay buffer.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-3/7 reagent to each well (typically a volume equal to the culture medium, e.g., 100 µL).

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Increased luminescence corresponds to higher Caspase-3/7 activity and apoptosis. Normalize the results to the vehicle-treated control cells.

G Pro_Bid Pro-apoptotic Protein (e.g., Pro-Bid) tBid Truncated Bid (tBid) Pro_Bid->tBid Cleavage CatB Cathepsin B CatB->Pro_Bid TetB This compound TetB->CatB Inhibition Mito Mitochondrion tBid->Mito Translocation CytC Cytochrome C Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Activation Active_Casp3 Active Caspase-3 Active_Casp9->Active_Casp3 Cleavage & Activation Casp3 Pro-Caspase-3 Apoptosis Apoptosis Active_Casp3->Apoptosis

Inhibition of a Cathepsin B-mediated apoptotic pathway by this compound.

G start Unexpected Result (e.g., No Effect) q_conc Is the concentration range appropriate? start->q_conc q_sol Is the compound soluble in media? q_conc->q_sol Yes a_dose Action: Perform broad dose-response (e.g., 0.1-100 µM) q_conc->a_dose No q_cell Is the cell line responsive? q_sol->q_cell Yes a_sol Action: Check for precipitation. Use lower stock dilution or add a solubilizing agent. q_sol->a_sol No q_time Is incubation time sufficient? q_cell->q_time Yes a_cell Action: Use a positive control. Consider a different cell line. q_cell->a_cell No a_time Action: Perform a time-course experiment. q_time->a_time No end Re-evaluate Experiment q_time->end Yes a_dose->end a_sol->end a_cell->end a_time->end

Troubleshooting decision tree for a "no effect" result.

Technical Support Center: Troubleshooting Inconsistent Tetromycin B MIC Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in Minimum Inhibitory Concentration (MIC) results for Tetromycin B. By addressing common experimental variables, this guide will help ensure the accuracy and reproducibility of your antimicrobial susceptibility testing.

Disclaimer: Detailed experimental data specifically for this compound, an antibiotic with an unusual tetronic acid structure, is limited in publicly available literature.[1] The guidance provided below is based on established principles of antimicrobial susceptibility testing and data available for the broader class of tetracycline (B611298) antibiotics. These principles are generally applicable and should serve as a robust starting point for troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in our this compound MIC values between experiments. What are the most common causes?

A1: Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing. The variability can often be attributed to one or more of the following factors:

  • Inoculum Preparation: The density of the bacterial suspension is a critical determinant of MIC values. An inoculum that is too concentrated can lead to falsely elevated MICs, while a diluted inoculum may result in artificially low readings.

  • Media Composition: The type of growth medium, batch-to-batch variations, and the concentration of cations (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can significantly influence the activity of some antibacterial agents.

  • This compound Preparation and Storage: Degradation of the compound due to incorrect storage conditions (e.g., temperature, light exposure) or inaccuracies in the preparation of stock solutions and serial dilutions can lead to variable results. Tetracyclines are known to be unstable in certain conditions.[2][3]

  • Incubation Conditions: Strict control of incubation time and temperature is crucial. Extended incubation periods may lead to higher apparent MICs.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of experimental error.

Q2: Our MIC values for the quality control (QC) strain are outside the acceptable range. What steps should we take?

A2: If the MIC for your QC strain is out of range, the results for this compound in that assay are considered invalid. Here's how to troubleshoot:

  • Verify QC Strain Viability and Purity: Ensure the QC strain (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™) has been stored correctly and has not been sub-cultured excessively. Streak the QC strain on a non-selective agar (B569324) plate to check for purity.

  • Review Protocol Adherence: Meticulously review your entire experimental procedure against the standardized protocol (e.g., CLSI or EUCAST guidelines). Pay close attention to media preparation, inoculum standardization, and incubation conditions.

  • Check this compound Stock Solution: Re-evaluate the preparation of your this compound stock solution. Ensure the correct solvent was used and that calculations for the final concentration were accurate. Consider preparing a fresh stock solution from a new vial of the compound. Tetracycline solutions are susceptible to degradation, especially when exposed to light, atmospheric oxygen, and non-optimal pH.[2][3]

  • Media and Reagent Integrity: Confirm that the media and any other reagents used are within their expiration dates and were prepared and stored correctly.

Q3: How should we prepare and store this compound to ensure its stability?
  • Stock Solution Preparation: Dissolve this compound powder in a suitable solvent such as ethanol, methanol (B129727), DMF, or DMSO.[4] For aqueous solutions, be aware that tetracyclines can be unstable. Intravenous solutions of tetracycline hydrochloride at a pH between 3 and 5 have been reported to lose 8-12% of their potency in 24 hours at room temperature.[2]

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or lower, protected from light.[5] Avoid repeated freeze-thaw cycles. Studies on tetracycline have shown that solutions are more stable at lower temperatures.[6]

  • Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Do not store diluted solutions for extended periods, especially at room temperature.

Data Presentation: Stability of Tetracyclines

The following tables summarize the stability of tetracycline under various conditions, which can serve as a proxy for handling this compound.

Table 1: Stability of Tetracycline in Solution

Storage Temperature Loss of Activity (in solution) over 4 Weeks
4°C Activity loss observed
25°C Significant activity loss

| 37°C | ~80% activity loss |

Data adapted from a study on tetracycline stability in solution versus entrapped in silk films.[6]

Table 2: Factors Influencing Tetracycline Degradation

Condition Effect on Stability
Acidic pH (< 2) Formation of anhydrotetracycline
Alkaline pH Formation of isotetracycline
pH ~3 Reversible epimerization to less active form

| Light & Oxygen | Rapid decomposition in methanol solution |

Information compiled from studies on tetracycline chemical stability.[2][3]

Experimental Protocols
Detailed Protocol: Broth Microdilution MIC Assay

This protocol is based on general guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). b. Store the stock solution in single-use aliquots at -20°C or colder, protected from light.

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of the 96-Well Plate: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate. b. Prepare an intermediate dilution of the this compound stock solution in CAMHB. c. Add 100 µL of this intermediate dilution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. b. The final volume in each well will be 100 µL. c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. This can be determined by visual inspection or using a microplate reader. The sterility control (well 12) should show no growth, and the growth control (well 11) should show adequate growth.

Mandatory Visualizations
Mechanism of Action: Tetracycline Antibiotics

Tetracyclines inhibit protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[9] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly.[9]

Tetromycin_Mechanism 50S 50S Protein Growing Peptide Chain 50S->Protein Elongation 30S 30S mRNA mRNA transcript mRNA->30S Binds tRNA Aminoacyl-tRNA tRNA->Block Attempts to bind to A-site Tetromycin This compound Tetromycin->30S Binds to 30S subunit Block->tRNA Binding Blocked

Mechanism of action for tetracycline-class antibiotics.
Troubleshooting Workflow for Inconsistent MIC Results

This diagram outlines a logical workflow for identifying the source of variability in your this compound MIC assays.

Troubleshooting_Workflow Start Inconsistent MIC Results Observed QC_Check Are QC Strain MICs within acceptable range? Start->QC_Check Invalid_Results Test Results are Invalid. Investigate QC Failure. QC_Check->Invalid_Results No Check_Test_Strain Verify Test Strain: - Purity (re-streak) - Identity - Storage Conditions QC_Check->Check_Test_Strain Yes Review_Protocol Review Entire Protocol: - Inoculum Standardization - Media Prep & pH - Incubation Time/Temp Check_Compound Prepare Fresh This compound Stock: - Check Purity/Expiration - Use Fresh Solvent - Store Properly Review_Protocol->Check_Compound ReRun_QC Re-run Assay with QC Strain Only Check_Compound->ReRun_QC Invalid_Results->Review_Protocol Check_Technique Review Lab Technique: - Pipetting Accuracy - Serial Dilution Method - Plate Reading Consistency Check_Test_Strain->Check_Technique ReRun_Full Re-run Full Experiment Check_Technique->ReRun_Full

Workflow for troubleshooting inconsistent MIC results.

References

Technical Support Center: Tetromycin B and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding Tetromycin B, with a primary focus on its common analogue, Tetracycline (B611298), and its degradation products. Understanding the stability of this antibiotic and the potential for degradation is critical for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Tetracycline?

Tetracycline can degrade into several products, with the most common being:

  • Epitetracycline (ETC): An epimer of tetracycline that forms in acidic conditions.

  • Anhydrotetracycline (ATC): Formed through dehydration of tetracycline, often under acidic conditions and elevated temperatures.[1][2]

  • 4-Epianhydrotetracycline (EATC): An epimer of anhydrotetracycline.[1][3]

These degradation products lack the antibacterial activity of the parent compound and can exhibit increased toxicity.[1][2]

Q2: What factors contribute to the degradation of Tetracycline?

Several factors can accelerate the degradation of Tetracycline:

  • pH: Tetracycline is unstable at both extreme acidic and alkaline pH values.[1]

  • Temperature: Elevated temperatures, especially in combination with high humidity, can lead to rapid degradation.[1][4]

  • Light: Exposure to light can cause photodegradation.[1][5]

Q3: How can I prevent the degradation of my Tetracycline stock solutions?

To ensure the stability of your Tetracycline stock solutions, follow these recommendations:

  • Storage of Powder: Store powdered Tetracycline in a tightly sealed container in a dark and dry place, ideally at -20°C.[6]

  • Stock Solution Preparation: Reconstitute the antibiotic in a suitable solvent (e.g., sterile water or ethanol) and sterilize using a 0.22 µm filter.[6]

  • Aliquoting: Prepare small aliquots of your stock solution to avoid repeated freeze-thaw cycles.[6]

  • Storage of Solutions: Store stock solutions at -20°C for up to one year.[6]

Troubleshooting Guide

Issue: Inconsistent or unexpected results in biological assays.

Possible Cause: Interference from Tetracycline degradation products. Degradation products may have their own biological effects or interfere with the assay itself. For example, some degradation products have been shown to be toxic to cells.[1][2]

Troubleshooting Steps:

  • Assess Stock Solution Integrity:

    • Visual Inspection: Check for any color change or precipitation in your stock solution.

    • Analytical Verification: If possible, analyze an aliquot of your stock solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation peaks.[3][7]

  • Prepare Fresh Stock: If you suspect degradation, prepare a fresh stock solution from a new vial of powdered Tetracycline.

  • Optimize Experimental Conditions:

    • pH Control: Ensure the pH of your experimental buffers is within the stability range of Tetracycline (typically around pH 3-5).

    • Temperature Control: Avoid exposing your experimental setup to high temperatures for prolonged periods.

    • Light Protection: Protect your samples from light, especially during long incubations.

Issue: Extra peaks in analytical chromatography (e.g., HPLC, LC-MS).

Possible Cause: Presence of Tetracycline degradation products in the sample.

Troubleshooting Steps:

  • Review Sample Handling:

    • Extraction Procedure: Ensure your sample extraction method does not use harsh pH or high temperatures that could induce degradation.

    • Storage of Processed Samples: Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at a low temperature and protected from light.

  • Chromatographic Separation:

    • Method Optimization: If co-elution is suspected, optimize your chromatographic method (e.g., gradient, mobile phase composition) to improve the separation of Tetracycline from its degradation products. A C8 or C18 reversed-phase column with an acidic mobile phase is often used.[3][7]

Quantitative Data Summary

The following table summarizes the quantification limits for Tetracycline and its major degradation products using a specific liquid chromatography method with fluorescence detection.[3]

CompoundQuantification Limit (ng)
Tetracycline (TC)0.25
Epitetracycline (ETC)0.25
4-Epianhydrotetracycline (EATC)25
Anhydrotetracycline (ATC)50

Experimental Protocols

Protocol: Analysis of Tetracycline and its Degradation Products by HPLC

This protocol provides a general framework for the separation and detection of Tetracycline and its primary degradation products.

1. Sample Preparation:

  • Extract the sample using a suitable solvent, such as a mixture of McIlvaine buffer and methanol (B129727) (75:25 v/v).[4]
  • Centrifuge the extract to remove any particulate matter.
  • Filter the supernatant through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm).[3][8]
  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.01 M oxalic acid, pH 2.0) and an organic solvent (e.g., acetonitrile).[7] The exact composition may need to be optimized for your specific column and instrument.
  • Flow Rate: Typically 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[9]
  • Injection Volume: 20 µL.

3. Detection:

  • UV Detection: Monitor the eluent at a wavelength of approximately 360 nm.
  • Fluorescence Detection: Use an excitation wavelength of around 390 nm and an emission wavelength of approximately 520 nm.[3]

Visualizations

Tetacycline_Degradation_Pathway TC Tetracycline ETC Epitetracycline (ETC) TC->ETC Epimerization (Acidic pH) ATC Anhydrotetracycline (ATC) TC->ATC Dehydration (Acidic pH, Heat) EATC 4-Epianhydro- tetracycline (EATC) ETC->EATC Dehydration ATC->EATC Epimerization

Caption: Tetracycline Degradation Pathway.

Troubleshooting_Workflow start Inconsistent Experimental Results check_stock Assess Stock Solution Integrity (Visual, HPLC) start->check_stock fresh_stock Prepare Fresh Stock Solution check_stock->fresh_stock Degradation Suspected optimize_conditions Optimize Experimental Conditions (pH, Temp, Light) check_stock->optimize_conditions Stock OK re_run Re-run Experiment fresh_stock->re_run optimize_conditions->re_run end Problem Resolved re_run->end Successful end_fail Consult Further re_run->end_fail Unsuccessful

References

Technical Support Center: Overcoming Tetromycin B Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetromycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this compound-induced cytotoxicity in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause cytotoxicity?

A1: this compound is a member of the tetracycline (B611298) family of antibiotics. Tetracyclines are known to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1] However, they can also affect eukaryotic cells. The cytotoxicity of tetracyclines in mammalian cells is often attributed to the induction of apoptosis, a form of programmed cell death. This can be initiated through various cellular stress pathways, including those involving the mitochondria.

Q2: How can I determine the cytotoxic concentration of this compound in my specific cell line?

A2: The cytotoxic effects of this compound can vary significantly between different cell lines.[2] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest. This will help you identify a concentration range where you can study the on-target effects of this compound with minimal cell death. A standard MTT or LDH release assay is suitable for determining the IC50.

Q3: Is it possible to reduce this compound cytotoxicity without affecting its primary activity in my assay?

A3: Yes, it is often possible to find an experimental window where the primary activity of this compound can be observed with minimal cytotoxicity. Strategies to achieve this include optimizing the compound's concentration and the incubation time. Shorter incubation periods may allow for the detection of on-target effects before significant cytotoxicity occurs.[3]

Q4: Can I use co-treatments to mitigate the cytotoxic effects of this compound?

A4: Co-treatment with antioxidants like N-acetylcysteine (NAC) has been shown to reduce the cytotoxicity of some tetracyclines by scavenging reactive oxygen species (ROS) that can trigger apoptosis.[4] If apoptosis is a major contributor to cytotoxicity, the use of a pan-caspase inhibitor may also be considered, though this could interfere with certain experimental readouts.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in cell-based assays.

ProblemPossible Cause(s)Suggested Solution(s)
High levels of cell death in all treated wells - this compound concentration is too high.- The cell line is particularly sensitive to tetracyclines.- The incubation time is too long.- Perform a dose-response curve to determine the IC50 and work at concentrations below this value.- Reduce the incubation time. A time-course experiment can help identify the optimal window.- Consider using a more resistant cell line if appropriate for your research question.
Inconsistent or variable results between replicate wells - Uneven cell seeding.- "Edge effect" in the microplate, where outer wells evaporate more quickly.[5]- Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead.[5]
Low signal in a reporter gene assay (e.g., luciferase) - Cytotoxicity is leading to a decrease in the number of viable, signal-producing cells.- this compound is interfering with the reporter protein's activity.- Normalize the reporter gene activity to a measure of cell viability (e.g., using a multiplexed viability assay).- Reduce this compound concentration or incubation time.- Run a control experiment to test for direct inhibition of the reporter enzyme by this compound.
Difficulty distinguishing between cytotoxic and cytostatic effects - Assays that measure metabolic activity (like MTT) can be affected by both cell death and inhibition of proliferation.[6]- Perform a direct cell count over time to differentiate between a reduction in cell number (cytotoxicity) and a halt in proliferation (cytostatic effect).- Use assays that specifically measure markers of cell death, such as Annexin V/Propidium Iodide staining.

Quantitative Data: IC50 Values of Tetracycline Analogues

Specific IC50 values for this compound are not widely available in the public domain. The following table summarizes the IC50 values for the closely related tetracycline analogue, doxycycline, in various cancer cell lines to provide a general reference.

Cell LineCancer TypeIC50 (µg/mL)Incubation Time
SH-SY5YNeuroblastoma>20072h
HepG2Liver Cancer13.4 - 20072h
HEK-293Embryonic Kidney8.9 - 30.472h
Detroit-562Pharyngeal Carcinoma~22.2 (at 50µM)72h

Data is for Doxycycline and sourced from multiple studies.[7][8] Actual IC50 values for this compound may vary and should be determined experimentally for your specific cell line and assay conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the various this compound concentrations to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound dose).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Modified Luciferase Reporter Assay for Use with Cytotoxic Compounds

This protocol is designed for measuring the activity of a specific signaling pathway using a luciferase reporter, while accounting for potential cytotoxicity from this compound.

Materials:

  • Cells stably or transiently transfected with the luciferase reporter construct

  • Complete culture medium

  • This compound stock solution

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system (e.g., Firefly and Renilla luciferase)

  • A multiplexed viability reagent (e.g., a fluorescent cell-permeable dye that measures live cells)

  • Luminometer and a fluorescence plate reader

Procedure:

  • Seed the transfected cells into a 96-well white, clear-bottom plate at an optimal density and incubate for 24 hours.

  • Treat the cells with a range of this compound concentrations, including a vehicle control.

  • Incubate for a predetermined time, optimized to be long enough to observe an effect on the reporter but short enough to minimize cytotoxicity.

  • At the end of the incubation, add the fluorescent viability reagent to all wells and incubate according to the manufacturer's instructions.

  • Measure the fluorescence to determine the relative number of viable cells in each well.

  • Proceed with the dual-luciferase assay according to the manufacturer's protocol.[9][10] This typically involves cell lysis followed by the sequential addition of Firefly and Renilla luciferase substrates.

  • Measure the luminescence for both luciferases.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency.

    • Normalize the resulting ratio to the cell viability data (fluorescence reading) for each well. This corrects for any decrease in signal due to cell death.

Signaling Pathways and Experimental Workflows

Tetracycline-Induced Apoptosis Signaling Pathway

Tetracyclines can induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.

Tetracycline_Apoptosis_Pathway This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome Apoptosome Cytochrome c release->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-Caspase-3 Pro-Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Tetracycline-induced apoptosis pathway.

Tetracycline and T-Cell Receptor Signaling

Some tetracyclines have been shown to enhance T-cell receptor (TCR) signaling by upregulating the phosphorylation of Zap70, a key kinase in the TCR signaling cascade.[11]

Tetracycline_TCR_Signaling TCR T-Cell Receptor Lck Lck TCR->Lck activation Zap70 Zap70 Lck->Zap70 recruits & phosphorylates p-Zap70 Phosphorylated Zap70 Downstream Signaling Downstream Signaling p-Zap70->Downstream Signaling T-Cell Activation T-Cell Activation Downstream Signaling->T-Cell Activation This compound This compound This compound->p-Zap70 enhances

Caption: Tetracycline's effect on TCR signaling.

Experimental Workflow for Mitigating Cytotoxicity

This workflow illustrates the logical steps to take when developing a cell-based assay with a compound that exhibits cytotoxicity.

Cytotoxicity_Workflow Start Start Dose-Response Determine IC50 (e.g., MTT assay) Start->Dose-Response Time-Course Optimize Incubation Time Dose-Response->Time-Course Assay_Optimization Select Assay Concentrations & Timepoint Time-Course->Assay_Optimization Primary_Assay Perform Primary Assay (e.g., Reporter Gene) Assay_Optimization->Primary_Assay Multiplex_Viability Multiplex with Viability Assay Primary_Assay->Multiplex_Viability Data_Normalization Normalize Primary Assay Data to Cell Viability Multiplex_Viability->Data_Normalization Analysis Data Analysis & Interpretation Data_Normalization->Analysis End End Analysis->End

Caption: Workflow for cytotoxic compound assays.

References

Tetromycin B experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetromycin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges associated with the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a tetronic acid antibiotic. While its precise mechanism is not as extensively studied as classical tetracyclines, related compounds like Tetrocarcin A have been shown to inhibit the synthesis of DNA, RNA, and proteins in cancer cells.[1] In bacteria, some related compounds affect the cell membrane.[2][3] Therefore, it is plausible that this compound may have a multi-faceted mechanism of action beyond the typical inhibition of bacterial protein synthesis.

Q2: We are observing higher-than-expected cytotoxicity in our mammalian cell lines. What could be the cause?

A2: Unanticipated cytotoxicity in mammalian cells can stem from several factors:

  • Off-Target Effects: Like some other antibiotics, this compound may have off-target effects, particularly on mitochondria, due to the evolutionary similarities between bacterial and mitochondrial ribosomes. This can disrupt cellular metabolism and lead to cell death.

  • Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to therapeutic agents. For instance, some tetracycline (B611298) derivatives show selective cytotoxicity towards monocytic cell lineages.[4]

Q3: Our experimental results with this compound are inconsistent. What are the common sources of variability?

A3: Experimental variability can be frustrating. Here are some common areas to investigate:

  • Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations. Variations in these can significantly impact cellular responses.

  • Assay Timing: For time-dependent effects, ensure that incubation times are precise and consistent across all experimental replicates.

Q4: What are the essential negative and positive controls to include in our experiments?

A4: Robust controls are critical for interpreting your data accurately.

  • Vehicle Control (Negative): This is a culture of cells treated with the same solvent (e.g., DMSO) used to dissolve the this compound, at the same final concentration. This control accounts for any effects of the solvent itself.

  • Untreated Control (Negative): Cells in media alone, without any treatment, to establish a baseline for cell health and growth.

  • Positive Control: A well-characterized compound with a known effect on your assay. For example, in a cell viability assay, a known cytotoxic agent like doxorubicin (B1662922) could be used to ensure the assay is performing as expected.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Activity Degraded this compoundPrepare fresh stock solutions and store them appropriately (aliquoted, protected from light, at -20°C or -80°C).
Cell line resistanceUse a different cell line known to be sensitive to similar compounds or investigate potential resistance mechanisms.
Incorrect dosagePerform a wide-range dose-response experiment to identify the effective concentration range.
High Background Signal ContaminationRegularly test cell cultures for mycoplasma contamination.
Assay interferenceRun a control with this compound in cell-free media to check for direct interaction with assay reagents.
Inconsistent IC50 Values Variable cell densityStandardize cell seeding density and ensure even cell distribution in multi-well plates.
Fluctuations in incubation timeUse a precise timer for all incubation steps.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add the this compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the analysis of changes in protein expression and phosphorylation states in response to this compound treatment.

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in Multi-well Plates incubation Incubate Overnight (Adhesion) start->incubation treatment Add this compound (Dose-Response) incubation->treatment controls Include Vehicle & Untreated Controls treatment->controls assay_period Incubate for Experimental Period (e.g., 24-72h) controls->assay_period cell_viability Perform Cell Viability Assay (e.g., MTT) assay_period->cell_viability readout Measure Absorbance cell_viability->readout analysis Calculate IC50 & Analyze Data readout->analysis

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

troubleshooting_flow start Inconsistent Results? check_reagents Check Reagent Stability (e.g., Fresh this compound) start->check_reagents check_cells Verify Cell Health & Passage Number start->check_cells check_protocol Review Experimental Protocol for Consistency start->check_protocol outcome1 Results Improve check_reagents->outcome1 outcome2 Still Inconsistent check_reagents->outcome2 check_cells->outcome1 check_cells->outcome2 check_protocol->outcome1 check_protocol->outcome2 optimize_assay Optimize Assay Parameters (e.g., Seeding Density) outcome2->optimize_assay contact_support Consult Technical Support optimize_assay->contact_support

Caption: A troubleshooting flowchart for addressing experimental variability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tetromycin_b This compound receptor Putative Receptor or Transporter tetromycin_b->receptor pi3k PI3K receptor->pi3k Inhibition akt Akt pi3k->akt Inhibition mtor mTOR akt->mtor Inhibition apoptosis Apoptosis akt->apoptosis Promotion transcription Transcription Factors mtor->transcription Inhibition gene_expression Altered Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: A hypothetical signaling pathway potentially affected by this compound.

References

Adjusting pH for optimal Tetromycin B activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the impact of pH on Tetromycin B activity and stability. Given that specific experimental data for this compound is limited in publicly available literature, this document leverages established principles from the broader tetracycline (B611298) class of antibiotics to provide a foundational framework for researchers. Scientists are encouraged to use this information as a starting point for empirical optimization of their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the antimicrobial activity of this compound?
Q2: How does pH affect the chemical stability and structure of this compound?

The stability of tetracycline antibiotics is highly dependent on pH. While this compound is a distinct molecule, it shares a structural relationship with other tetracyclines, which are known to undergo degradation under various pH conditions.[5]

  • Acidic Conditions (below pH 3): In strongly acidic environments, tetracyclines can undergo dehydration, leading to the formation of anhydrotetracyclines, which can be nephrotoxic.[1][6]

  • Mid-Range pH (3 to 5): In this range, tetracyclines are susceptible to epimerization at the C4 position. This process results in the formation of a less active isomer, 4-epitetracycline.[1][7]

  • Alkaline Conditions (above pH 7.5): In basic solutions, tetracyclines can undergo ring cleavage, forming inactive isotetracycline (B1142230) derivatives.[6][8]

Generally, tetracyclines exhibit greater stability in acidic solutions (pH 1.0 to 2.5) and become progressively less stable as the pH becomes neutral and then alkaline.[1][8]

Q3: My this compound solution shows a color change. Is this related to pH and degradation?

Yes, a color change can indicate degradation of the antibiotic. For tetracyclines, the formation of anhydrotetracycline (B590944) in acidic solutions can produce a yellow color, and further degradation may lead to a reddish-brown appearance.[1] The stability of tetracycline solutions is affected by factors including pH, light, and humidity.[6] Monitoring the solution's absorbance at specific wavelengths can be a method to track degradation.[1][6]

Q4: I am observing precipitation of this compound in my aqueous experimental medium. What could be the cause?

Precipitation is likely due to the pH-dependent solubility of the compound. Tetracyclines are amphoteric molecules, meaning their charge state changes with pH.[1][9][10] They exist as cations in acidic conditions, zwitterions in moderately acidic to neutral conditions, and anions in alkaline conditions.[9][10] Solubility is often lowest when the molecule is in its zwitterionic (neutral net charge) state. To avoid precipitation, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into the aqueous experimental medium to the final working concentration.[1]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Inconsistent or lower-than-expected antimicrobial activity Suboptimal pH: The pH of the experimental medium may not be optimal for this compound activity against the target organism.1. Verify and buffer the pH of your experimental medium. For initial tests, a range of pH 6.0 to 7.5 is often a reasonable starting point. 2. Conduct a pH-activity profile experiment (see protocol below) to determine the optimal pH for your specific assay.
Degradation of this compound: The compound may have degraded due to improper pH during storage or during the experiment.1. Prepare fresh stock solutions. 2. If storing aqueous solutions, use an appropriate acidic buffer (e.g., pH < 4) where stability is generally higher.[1] 3. Minimize the exposure time of this compound to neutral or alkaline solutions before use.
Epimerization: If working in a pH range of 3-5, the formation of a less active epimer may be reducing efficacy.[1][7]1. If possible, adjust the experimental pH to be outside this range. 2. If the pH cannot be changed, consider using HPLC to quantify the concentration of the active form versus the epimer.
Precipitation of compound in the experimental medium Poor Solubility at Working pH: The aqueous solubility of this compound is likely pH-dependent.1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). 2. Dilute the stock solution into the final aqueous medium immediately before the experiment, ensuring rapid mixing. 3. Perform a solubility test at different pH values to identify a suitable range for your experiment.

Experimental Protocols

Protocol: Determining the Optimal pH for this compound Activity

This protocol outlines a general method for assessing the antimicrobial activity of this compound across a range of pH values using a broth microdilution assay.

1. Preparation of Buffered Media:

  • Prepare your desired bacterial growth medium (e.g., Mueller-Hinton Broth).
  • Aseptically divide the medium into several aliquots.
  • Adjust the pH of each aliquot to a specific value (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using sterile, dilute HCl or NaOH. Use a biological buffer (e.g., MES for acidic pH, HEPES for neutral pH, TAPS for alkaline pH) at a suitable concentration (e.g., 25-50 mM) to maintain a stable pH throughout the experiment.
  • Sterile-filter each buffered medium to ensure sterility.

2. Preparation of this compound and Bacterial Inoculum:

  • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Culture the target bacterial strain to the mid-logarithmic growth phase.
  • Dilute the bacterial culture in sterile saline or phosphate-buffered saline (PBS) to a standardized concentration (e.g., 0.5 McFarland standard). Further dilute this suspension into each of the prepared buffered media to achieve the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).

3. Assay Setup (96-Well Plate):

  • In a sterile 96-well microtiter plate, perform serial dilutions of the this compound stock solution across the columns using the corresponding pH-buffered medium containing the bacterial inoculum.
  • Include positive controls (bacteria in each buffered medium without the drug) and negative controls (each buffered medium without bacteria).

4. Incubation and Analysis:

  • Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
  • Determine the Minimum Inhibitory Concentration (MIC) for each pH value. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
  • The pH value that yields the lowest MIC is the optimal pH for the antimicrobial activity of this compound under the tested conditions.

Visualizations

pH Environmental pH Form This compound Chemical Form pH->Form Determines protonation state (Cationic, Zwitterionic, Anionic) Activity Optimal Biological Activity pH->Activity Directly influences target interaction Stability Chemical Stability (Degradation/Epimerization) Form->Stability Specific forms are prone to degradation Solubility Aqueous Solubility (Precipitation Risk) Form->Solubility Zwitterionic form often has lower solubility Stability->Activity Degradation reduces effective concentration Solubility->Activity Precipitation reduces availability

Caption: pH influence on this compound properties.

start Start: Prepare Buffered Media (e.g., pH 5.0 to 8.0) prep Prepare this compound Stock & Standardized Bacterial Inoculum start->prep setup Perform Serial Dilutions of Drug in 96-Well Plates for each pH prep->setup incubate Incubate Plates (e.g., 37°C for 18-24h) setup->incubate read Read Plates & Determine MIC for each pH Condition incubate->read analyze Compare MIC Values read->analyze end Identify pH with Lowest MIC (Optimal pH) analyze->end

Caption: Experimental workflow for pH optimization.

References

Technical Support Center: Tetromycin B HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the High-Performance Liquid Chromatography (HPLC) analysis of Tetromycin B.

Disclaimer: Information regarding specific HPLC methodologies for this compound is limited. The guidance provided is based on established principles of chromatography and experience with other complex organic molecules.

Introduction to this compound and Matrix Effects

This compound is an antibiotic with a tetronic acid structure, which is chemically distinct from the well-known tetracycline (B611298) class of antibiotics.[1] Its unique structure (Molecular Formula: C34H46O5) means that analytical behaviors, including susceptibility to matrix effects, will differ from those of traditional tetracyclines.[1]

Matrix effects in HPLC analysis occur when components of the sample matrix (e.g., plasma, tissue extracts, fermentation broth) co-elute with the analyte of interest (this compound) and interfere with the detection process. This interference can lead to signal suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and compromised method sensitivity. This guide will help you identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my this compound HPLC analysis?

A1: Common indicators of matrix effects include:

  • Poor peak shape: Tailing, fronting, or split peaks.

  • Inconsistent analyte recovery: Significant variations in the amount of this compound recovered between samples.

  • Signal suppression or enhancement: Lower or higher analyte response in the sample matrix compared to a clean standard solution.

  • Shifting retention times: Inconsistent elution times for this compound across different sample injections.

  • High backpressure: Indicating column contamination from matrix components.

Q2: How can I confirm that what I'm observing are matrix effects?

A2: The most direct way to confirm matrix effects is to perform a post-extraction spike experiment. This involves comparing the peak area of this compound in a clean solvent to the peak area of the same amount of this compound spiked into a blank sample matrix that has already undergone the entire extraction procedure. A significant difference in peak areas indicates the presence of matrix effects.

Q3: Can I use an internal standard to compensate for matrix effects?

A3: Yes, using a suitable internal standard (IS) is a highly effective strategy. An ideal IS for this compound would be a stable isotope-labeled version of the molecule. If that is not available, a structurally similar compound that co-elutes close to this compound and experiences similar matrix effects can be used. The ratio of the analyte peak area to the IS peak area is used for quantification, which can correct for signal variations.

Q4: What are the most critical steps to reduce matrix effects?

A4: The most critical steps are:

  • Effective Sample Preparation: To remove interfering matrix components before injection.

  • Chromatographic Separation: To resolve this compound from co-eluting matrix components.

  • Method of Quantification: Such as the use of an internal standard or the standard addition method.

Troubleshooting Guide

Issue 1: Low or Inconsistent Analyte Recovery
Question Possible Cause Suggested Solution
Are you observing a significantly lower signal for this compound in your sample compared to your standard? Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the detector source (if using LC-MS).1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Optimize Chromatography: Modify the mobile phase gradient or change the column chemistry to better separate this compound from interfering peaks. 3. Dilute the Sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering components enough to minimize ion suppression.
Is the recovery of this compound varying widely between different samples? Inconsistent Sample Preparation: The sample cleanup process is not robust, leading to variable removal of matrix components. Analyte Binding: this compound may be binding to proteins or other macromolecules in the matrix.1. Automate Sample Preparation: If possible, use automated systems to ensure consistency. 2. Optimize Extraction pH: The solubility and binding of this compound can be pH-dependent. Experiment with different pH values during extraction. 3. Protein Precipitation: If working with biological fluids, ensure your protein precipitation step is efficient.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question Possible Cause Suggested Solution
Is the peak for this compound showing significant tailing or fronting? Column Overload: Injecting too much sample. Co-eluting Interference: A matrix component is eluting very close to or with the analyte peak. Secondary Interactions: The analyte is interacting with active sites on the column packing material.1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Improve Chromatographic Resolution: Adjust the mobile phase composition or gradient to separate the analyte from the interference. 3. Use a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) may provide better selectivity.
Is the this compound peak split or shouldered? Column Contamination: The top of the column or the inlet frit is contaminated with precipitated matrix components. Injection Solvent Mismatch: The solvent in which the sample is dissolved is too strong compared to the mobile phase.1. Use a Guard Column: A guard column will protect the analytical column from contamination. 2. Flush the Column: Implement a column washing step after each analytical run. 3. Match Injection Solvent: Dissolve the final sample extract in a solvent that is weaker than or the same as the initial mobile phase.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to calculate the matrix effect (ME).

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into a clean solvent (e.g., the mobile phase).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (containing no this compound) through your entire sample preparation procedure. In the final step, spike the same amount of this compound as in Set A into the processed blank matrix extract.

    • Set C (Pre-Extraction Spike): Spike the same amount of this compound into a blank matrix sample before starting the sample preparation procedure.

  • Analyze all samples using your HPLC method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Interpretation of Results:

  • ME = 100%: No matrix effect.

  • ME < 100%: Ion suppression.

  • ME > 100%: Ion enhancement.

  • RE: Should be high and consistent for a reliable method.

Table for Summarizing Matrix Effect Data
Sample IDMatrix TypePeak Area (Set A - Neat)Peak Area (Set B - Post-Spike)Peak Area (Set C - Pre-Spike)Matrix Effect (%)Recovery (%)
Sample 1Plasmae.g., 500,000e.g., 400,000e.g., 360,00080%90%
Sample 2Urinee.g., 500,000e.g., 250,000e.g., 220,00050%88%
Sample 3Fermentation Brothe.g., 500,000e.g., 550,000e.g., 495,000110%90%

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting cluster_solutions Mitigation Strategies start Problem Observed (e.g., Low Recovery, Poor Peak Shape) confirm_me Confirm Matrix Effect? (Post-Extraction Spike) start->confirm_me optimize_sp Optimize Sample Preparation - SPE, LLE, Protein Precipitation confirm_me->optimize_sp Yes end_bad Problem Persists (Re-evaluate Strategy) confirm_me->end_bad No (Check other sources of error) optimize_chrom Optimize Chromatography - Gradient, Column, Mobile Phase optimize_sp->optimize_chrom use_is Implement Internal Standard - Stable Isotope or Analog optimize_chrom->use_is evaluate Re-evaluate Method Performance use_is->evaluate evaluate->optimize_sp Fail end_good Problem Resolved evaluate->end_good Pass

Caption: A logical workflow for troubleshooting matrix effects.

Generic Sample Preparation Workflow

SamplePrepWorkflow cluster_cleanup Sample Cleanup start Start: Raw Sample (e.g., Plasma, Tissue Homogenate) step1 Step 1: Protein Precipitation (e.g., with Acetonitrile or Methanol) start->step1 step2 Step 2: Centrifugation/Filtration step1->step2 step3 Step 3: Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution step2->step3 step4 Step 4: Evaporation and Reconstitution (In mobile phase-compatible solvent) step3->step4 end_point Final Extract for HPLC Injection step4->end_point

Caption: A typical workflow for sample preparation to minimize matrix effects.

References

Technical Support Center: Improving the Bioavailability of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Tetromycin B. This resource is designed to provide direct answers and troubleshooting guides for enhancing the in vivo bioavailability of this potent antibiotic. The strategies discussed are based on established pharmaceutical techniques for compounds with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: My in vivo studies with this compound show low efficacy, despite its high in vitro activity against MRSA. What is the likely cause?

Low in vivo efficacy is likely due to poor oral bioavailability. This compound is a lipophilic, tetronic acid-based molecule with moderate to low water solubility.[1][2] This poor aqueous solubility can significantly limit its dissolution in gastrointestinal fluids, which is a critical first step for absorption into the bloodstream.[3][4] Factors contributing to this issue include its complex structure and high molecular weight (534.7 g/mol ).[1][3][5]

Q2: What are the initial steps to troubleshoot and improve the bioavailability of this compound?

The first step is to systematically evaluate the compound's limitations and select an appropriate formulation strategy. This involves characterizing its solubility and permeability and then choosing a technology to overcome the identified barriers. The workflow below outlines a common approach for troubleshooting and enhancing the bioavailability of poorly soluble compounds like this compound.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: Evaluation start Low In Vivo Efficacy Observed solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Assess Permeability (e.g., PAMPA, Caco-2) start->permeability bcs Determine BCS Classification (likely II/IV) solubility->bcs permeability->bcs formulation Select Formulation Strategy bcs->formulation lipid Lipid-Based Formulations (SEDDS, Nanoemulsions) formulation->lipid asd Amorphous Solid Dispersions (ASDs) formulation->asd nano Particle Size Reduction (Nanosuspensions) formulation->nano invitro In Vitro Dissolution & Release Studies lipid->invitro asd->invitro nano->invitro invivo In Vivo Pharmacokinetic Study in Animal Model invitro->invivo

Caption: Troubleshooting workflow for low bioavailability.
Q3: Which specific formulation strategies are most effective for a compound like this compound?

For poorly soluble, lipophilic drugs, several formulation strategies can significantly enhance oral bioavailability.[4][6] The most common and effective approaches include lipid-based formulations, amorphous solid dispersions, and particle size reduction.[7][8] The choice of strategy depends on the specific properties of the drug and the desired therapeutic outcome.

The table below presents hypothetical data illustrating the potential impact of these advanced formulations on the pharmacokinetic (PK) profile of this compound compared to a simple aqueous suspension.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 20150 ± 354.0950 ± 210100% (Baseline)
Nanosuspension 20450 ± 902.03,300 ± 450~350%
Solid Dispersion 20780 ± 1501.55,500 ± 800~580%
Nanoemulsion (SEDDS) 201100 ± 2201.08,200 ± 1100~860%
Note: Data are representative examples for illustrative purposes and must be confirmed experimentally.
Q4: I'm seeing precipitation of my lipid-based formulation during in vitro dissolution testing. How can this be resolved?

Precipitation of the drug from a lipid-based system upon dispersion in aqueous media is a common issue.[9] This occurs when the formulation cannot maintain the drug in a solubilized or supersaturated state as it is diluted and digested in the gastrointestinal fluids.

G start Precipitation Observed During In Vitro Dissolution cause1 Poor Emulsification start->cause1 cause2 Drug Supersaturation Exceeded start->cause2 sol1 Optimize Surfactant/Co-surfactant (S/CoS) Ratio cause1->sol1 Solution sol2 Increase Surfactant Concentration cause1->sol2 Solution sol3 Add a Polymeric Precipitation Inhibitor (e.g., HPMC, PVP) cause2->sol3 Solution outcome Stable Nanoemulsion with Maintained Solubilization sol1->outcome sol2->outcome sol3->outcome

Caption: Logic diagram for troubleshooting formulation precipitation.

Troubleshooting Steps:

  • Optimize Formulation Components : Adjust the ratio of oil, surfactant, and co-surfactant. A higher concentration of surfactant can improve the stability and solubilization capacity of the resulting micelles or droplets.[9]

  • Select a Different Excipient : The oil or surfactant may not be optimal. Screen different lipids and surfactants for higher drug solubility and better emulsification performance.

  • Incorporate a Precipitation Inhibitor : Adding polymers like HPMC (Hydroxypropyl Methylcellulose) or PVP (Polyvinylpyrrolidone) to the formulation can help maintain a supersaturated drug state upon dispersion, preventing it from crashing out of solution.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

This protocol uses a wet milling technique to reduce the particle size of this compound to the nanometer range, increasing its surface area and dissolution velocity.[3]

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm)

  • Purified water

  • High-energy mill (e.g., planetary ball mill or bead mill)

Procedure:

  • Prepare a 2% (w/v) stabilizer solution by dissolving the stabilizer in purified water.

  • Create a pre-suspension by dispersing 5% (w/v) this compound into the stabilizer solution using a high-shear mixer for 15 minutes.

  • Add the milling media to the pre-suspension at a media-to-suspension ratio of 1:1 by volume.

  • Place the mixture into the high-energy mill.

  • Mill the suspension at a specified speed (e.g., 2000 rpm) for a duration determined by optimization (e.g., start with 1-hour intervals).

  • Periodically withdraw a small sample to measure the particle size using Dynamic Light Scattering (DLS).

  • Continue milling until the desired mean particle size (e.g., < 200 nm) with a low Polydispersity Index (PDI < 0.3) is achieved.

  • Separate the final nanosuspension from the milling media by pouring it through a sieve or filter.

Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol creates a lipid-based formulation that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluid.[4]

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ PG, Maisine® CC)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)

Procedure:

  • Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the excipients with the highest solubilizing capacity.

  • Formulation: Prepare different ratios of the selected oil, surfactant, and co-surfactant (e.g., start with Oil:S/CoS ratios of 40:60, 30:70, 20:80).

  • Dissolve the required amount of this compound into the excipient mixture. Use gentle heating (e.g., 40°C) and vortexing to ensure complete dissolution.

  • Emulsification Study: Add 1 mL of the prepared SEDDS formulation to 100 mL of purified water in a glass beaker with gentle stirring.

  • Observe the emulsification process. The system should rapidly form a clear or slightly opalescent microemulsion or nanoemulsion.

  • Characterization: Measure the globule size and PDI of the resulting emulsion using DLS to confirm the formation of a nano-sized delivery system (target < 200 nm).[4]

References

Technical Support Center: Tetracycline Quality Control & Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Initial searches for "Tetromycin B" did not yield specific results for a compound with this exact name. The following technical support guide has been developed based on the extensive information available for Tetracycline (B611298) and its derivatives. The quality control principles, analytical methods, and troubleshooting advice provided are highly relevant for the tetracycline class of antibiotics and should be applicable to closely related analogs.

Welcome to the technical support center for Tetracycline. This guide is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of their tetracycline samples through robust analytical methods and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of a tetracycline sample?

A1: The purity of tetracycline is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying the main component and its structurally related impurities.[1][2][3] For more definitive identification and characterization of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem MS (LC-MS/MS) is employed.[4][5][6] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used as a direct determination method to confirm purity results obtained by other techniques.[7][8]

Q2: What are the common impurities found in tetracycline samples?

A2: Common impurities in tetracycline include degradation products and epimers. 4-Epitetracycline, anhydrotetracycline, and 4-epianhydrotetracycline (B1505794) (EATC) are among the most frequently observed related substances.[2][3] EATC is known to be a toxic degradation product.[2] The formation of these impurities is often influenced by factors such as pH, temperature, and exposure to light.

Q3: How does pH affect the stability of tetracycline in solution?

A3: Tetracycline is susceptible to degradation in both acidic and alkaline conditions. The stability of tetracycline in aqueous solutions is pH-dependent. For instance, degradation rates can increase at higher pH values.[9] One study noted that the optimal pH range for tetracycline degradation by potassium ferrate was between 9 and 10.[9] It is crucial to control the pH of solutions used in experiments and for sample storage to minimize degradation.

Q4: My tetracycline sample is showing poor peak shape in HPLC analysis. What could be the cause?

A4: Poor peak shape in the HPLC analysis of tetracyclines is often attributed to their chelating properties.[10] These compounds can interact with metal ions present in the HPLC system (e.g., column hardware, frits) or in the silica (B1680970) of the stationary phase, leading to peak tailing. Using a mobile phase with a chelating agent or employing columns with an organosilane-coated stationary phase can help prevent these unwanted interactions and improve peak shape.[10]

Q5: Can I use a single quadrupole mass spectrometer for tetracycline analysis, or is a tandem MS required?

A5: While tandem mass spectrometry (LC-MS/MS) is often preferred for its high selectivity and sensitivity, a single quadrupole mass analyzer can also be effectively used for the qualitative and quantitative analysis of tetracyclines.[6] By using selected ion monitoring (SIM), it is possible to achieve analytical characteristics comparable to those of a tandem MS for certain applications.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quality control and purity assessment of tetracycline.

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing Chelation of tetracycline with metal ions in the system or on the column.1. Use a mobile phase containing a chelating agent like EDTA. 2. Employ an inert HPLC system or PEEK tubing. 3. Use a column with a specially deactivated or coated stationary phase.[10]
Co-elution of Impurities Inadequate separation power of the current HPLC method.1. Optimize the mobile phase composition (e.g., organic modifier, pH, buffer concentration). 2. Change the stationary phase. Columns like C8 or RP-AmideC16 may offer different selectivity compared to C18. 3. Adjust the column temperature.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Column degradation or equilibration issues. 3. Fluctuations in column temperature.1. Ensure accurate and consistent preparation of the mobile phase. 2. Allow sufficient time for column equilibration before each run. 3. Use a column oven to maintain a constant temperature.[10]
Low Signal Intensity 1. Sample degradation. 2. Poor ionization in LC-MS. 3. Incorrect detection wavelength in UV.1. Prepare samples fresh and protect them from light and extreme temperatures. 2. Optimize MS source parameters (e.g., spray voltage, gas flow). 3. Set the UV detector to the appropriate wavelength for tetracycline (e.g., 260 nm or 358 nm).[11]
Sample Preparation Troubleshooting
Problem Potential Cause Suggested Solution
Low Recovery during Extraction 1. Inefficient extraction solvent. 2. Binding of tetracycline to sample matrix components.1. Optimize the extraction solvent system. 2. For complex matrices, use a chelating agent like EDTA in the extraction buffer to improve efficiency.
Sample Instability after Preparation Degradation of tetracycline in the prepared sample solution.1. Analyze samples as quickly as possible after preparation. 2. Store prepared samples at low temperatures (e.g., 4°C) and protect them from light. 3. Adjust the pH of the sample diluent to a range where tetracycline is more stable.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol is a general guideline for the purity assessment of tetracycline using a reversed-phase HPLC method.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Reagents:

  • Mobile Phase Preparation:

    • Prepare a buffer of 10 mM potassium dihydrogen phosphate.[11]

    • The mobile phase can be a mixture of the buffer, acetonitrile, and methanol. A common ratio is 70:20:10 (v/v/v).[11]

    • Adjust the pH of the mobile phase to around 4 with orthophosphoric acid.[11]

    • Filter the mobile phase through a 0.45 µm filter and degas before use.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[11]

    • Column Temperature: 25°C[11]

    • Injection Volume: 50 µL[11]

    • Detection Wavelength: 358 nm[11]

  • Sample Preparation:

    • Accurately weigh and dissolve the tetracycline sample in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and a reference standard solution.

    • Identify the main tetracycline peak based on the retention time of the standard.

    • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, use the relative response factors of known impurities if available.

Protocol 2: Analysis by LC-MS/MS

This protocol provides a general framework for the sensitive detection and quantification of tetracycline using LC-MS/MS.

  • Instrumentation:

    • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

    • ACQUITY HSS C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[13]

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid[13]

    • Mobile Phase B: Methanol + 0.1% Formic Acid[13]

  • Chromatographic and MS Conditions:

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min

    • Column Temperature: 25°C[13]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS Analysis: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of tetracycline.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

  • Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Quantify tetracycline by comparing the peak area from the MRM transition to a calibration curve prepared with a certified reference standard.

Visualizations

Quality_Control_Workflow cluster_start Start cluster_physchem Physical & Chemical Tests cluster_chromatography Chromatographic Analysis cluster_additional Additional Tests cluster_decision Final Decision start Receive Tetracycline Sample appearance Appearance & Solubility start->appearance identification Spectroscopic ID (FTIR/UV) appearance->identification hplc_purity HPLC Purity & Impurity Profiling identification->hplc_purity lcms_id LC-MS for Impurity ID hplc_purity->lcms_id If unknown peaks water_content Water Content (Karl Fischer) hplc_purity->water_content data_review Review All Data lcms_id->data_review residual_solvents Residual Solvents (GC) water_content->residual_solvents residual_solvents->data_review release Release Batch data_review->release Meets Spec reject Reject Batch data_review->reject Fails Spec

Caption: Quality control workflow for Tetracycline.

Tetracycline_Degradation_Pathway Tetracycline Tetracycline (m/z 445) Epitetracycline 4-Epitetracycline (Epimerization at C4) Tetracycline->Epitetracycline pH dependent Anhydrotetracycline Anhydrotetracycline (Dehydration) Tetracycline->Anhydrotetracycline Acidic cond. P1 Intermediate P1 (m/z 427) (Demethylation) Tetracycline->P1 Radical attack P6 Intermediate P6 (m/z 413) (Dehydroxylation) Tetracycline->P6 Radical attack Epianhydrotetracycline 4-Epianhydrotetracycline (Toxic Degradant) Epitetracycline->Epianhydrotetracycline Dehydration Anhydrotetracycline->Epianhydrotetracycline Epimerization HPLC_Troubleshooting_Tree start Poor HPLC Result peak_shape Issue with Peak Shape? start->peak_shape resolution Issue with Resolution? start->resolution retention Issue with Retention Time? start->retention peak_shape->resolution No tailing Tailing or Broad Peaks peak_shape->tailing Yes splitting Split Peaks peak_shape->splitting Yes, splitting resolution->retention No coelution Co-elution resolution->coelution Yes shifting Shifting RT retention->shifting Yes solution_tailing Chelation issue. Use inert column or add EDTA to mobile phase. tailing->solution_tailing solution_splitting Column void or blockage. Replace/flush column. splitting->solution_splitting solution_coelution Optimize mobile phase or change column type. coelution->solution_coelution solution_shifting Check mobile phase prep, column temp & equilibration. shifting->solution_shifting

References

Light sensitivity and degradation of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information has been compiled based on extensive research on tetracycline-class antibiotics, as no direct data for a compound specifically named "Tetromycin B" is publicly available. The principles of light sensitivity and degradation discussed are characteristic of tetracyclines and are likely applicable to structurally similar compounds. Researchers should validate these recommendations for their specific molecule.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the light sensitivity and degradation of tetracycline-like compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color after being on the lab bench. What happened?

A1: Tetracycline-class compounds are susceptible to photodegradation, meaning they can be altered by exposure to light, particularly UV radiation.[1][2] This degradation can lead to a visible color change in the solution, often turning yellow or brown, and indicates a potential loss of compound integrity and activity.[3][4] It is crucial to protect solutions from light to prevent this.

Q2: I'm seeing unexpected peaks in my HPLC analysis of a this compound sample. Could this be related to light exposure?

A2: Yes, unexpected peaks are a strong indicator of degradation. Light and atmospheric oxygen can cause tetracyclines to decompose into multiple degradation products.[5] Some common degradation products of tetracyclines include epimers and anhydro-derivatives, which will appear as separate peaks in an HPLC chromatogram.[6][7]

Q3: What are the optimal storage conditions for this compound to minimize degradation?

A3: To ensure the stability of tetracycline-like compounds, they should be stored in a dark and dry place.[8] For solutions, it is recommended to use amber vials or wrap containers in aluminum foil to block light.[9] For long-term storage, freezing at -20°C is advisable.[8] Always refer to the manufacturer's specific storage recommendations.

Q4: Can the pH of my solution affect the stability of this compound?

A4: Absolutely. The stability of tetracyclines is pH-dependent. Acidic conditions can lead to the formation of anhydrotetracycline (B590944), while alkaline conditions (pH > 7.5) can cause cleavage of the molecule, leading to inactive isotetracycline.[3][4] It is important to maintain the pH of your solution within the recommended range for your specific compound.

Q5: Are the degradation products of this compound toxic or do they have different biological activity?

A5: Some degradation products of tetracyclines have been shown to have lower antibacterial activity but potentially higher toxicity compared to the parent compound.[7][10] For example, anhydrotetracycline and epitetracycline (B1505781) have demonstrated toxic effects on certain organisms.[7] Therefore, minimizing degradation is critical for experimental accuracy and safety.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in my experiments.
Possible Cause Troubleshooting Step Success Indicator
Photodegradation Prepare fresh solutions for each experiment and protect them from light at all times using amber tubes or foil wrapping.Consistent and expected levels of bioactivity are observed in repeated experiments.
Incorrect Storage Review and adhere to the recommended storage conditions (temperature, light, humidity). Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]Bioactivity is restored or maintained over time when using properly stored aliquots.
pH Instability Measure the pH of your experimental buffer or medium. Ensure it is within the optimal stability range for tetracyclines.Consistent results are obtained when experiments are performed in a pH-controlled environment.
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).
Possible Cause Troubleshooting Step Success Indicator
Sample Degradation During Preparation Prepare samples immediately before analysis and keep them protected from light. Use a chilled autosampler if available.Reduction or elimination of extraneous peaks in the chromatogram.
Degradation in Solvent Tetracyclines can degrade in certain solvents like methanol (B129727), especially when exposed to light and air.[5] Test the stability of your compound in different solvents and choose one that minimizes degradation.A clean chromatogram with a single, sharp peak corresponding to the parent compound.
Formation of Epimers Epimerization can occur at the C4 position. This may be reversible. Check for literature on the specific epimerization kinetics of your compound.Identification and quantification of the epimer peak, leading to a more accurate assessment of the parent compound's concentration.

Experimental Protocols

Protocol 1: Assessing Light Stability of this compound
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or an appropriate buffer) at a known concentration.

  • Sample Aliquoting: Aliquot the stock solution into two sets of clear and amber vials. For the clear vials, also prepare a set wrapped in aluminum foil.

  • Light Exposure:

    • Place the amber vials and foil-wrapped clear vials in a dark location at a controlled temperature (e.g., room temperature).

    • Expose the unwrapped clear vials to a controlled light source (e.g., a UV lamp at a specific wavelength or ambient laboratory light).

  • Time Points: Collect samples from each set at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.

  • Data Interpretation: Compare the degradation rates between the light-exposed, light-protected, and dark-stored samples.

Protocol 2: HPLC Method for Detecting Degradation Products
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a modifier like formic acid or trifluoroacetic acid to improve peak shape). The specific gradient will need to be optimized for the compound.

  • Detection: UV detector at a wavelength appropriate for tetracyclines (e.g., 280 nm and 355 nm).

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Data Presentation

Table 1: Hypothetical Light Stability Data for this compound

Time (hours)% Remaining (Light Exposed)% Remaining (Light Protected)
0100100
18599
27298
45597
83096
24<592

Table 2: Common Degradation Products of Tetracyclines

Degradation Product Formation Condition Notes
Anhydrotetracycline Acidic conditions (pH < 2)Can exhibit increased toxicity.[7]
Epitetracycline Epimerization at C4Often in equilibrium with the parent compound.
Isotetracycline Alkaline conditions (pH > 7.5)Inactive form.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Clear, Amber & Foil-wrapped Vials prep->aliquot light Light Exposure (Clear Vials) aliquot->light dark Dark Control (Amber/Foil Vials) aliquot->dark sampling Collect Samples at Time Points light->sampling dark->sampling hplc HPLC Analysis sampling->hplc data Quantify Degradation hplc->data

Caption: Workflow for assessing the light stability of this compound.

degradation_pathway cluster_light Light Exposure (Photodegradation) cluster_ph pH-dependent Degradation parent This compound photo_products Various Photodegradation Products parent->photo_products UV Light acid Anhydrotetracycline (Acidic pH) parent->acid pH < 2 alkali Isotetracycline (Alkaline pH) parent->alkali pH > 7.5

Caption: Simplified degradation pathways for tetracycline-like compounds.

References

Technical Support Center: Optimizing Storage Conditions for Long-Term Tetromycin B (Tetracycline Family) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability and storage of Tetromycin B and other tetracycline-class antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of solid this compound?

A1: For long-term storage, solid (powder) forms of tetracycline (B611298) antibiotics should be protected from light and stored at refrigerated temperatures (4°C).[1] Some formulations may also be stable at controlled room temperature (20°C to 25°C or 68°F to 77°F).[2] Always refer to the manufacturer's specific recommendations.

Q2: How should I store this compound solutions?

A2: Tetracycline solutions are significantly less stable than the powdered form and are susceptible to degradation at most temperatures, including refrigeration at 4°C.[1] For short-term storage, acidic conditions (around pH 4) can improve stability by reducing epimerization.[3] If solutions must be stored, they should be kept at -70°C, as this temperature is assumed to preserve stability for analytical purposes.[4]

Q3: What factors can cause this compound to degrade?

A3: The primary factors that accelerate the degradation of tetracyclines are exposure to high temperatures (>37°C), high humidity, light (both UV and fluorescent), and non-acidic pH levels.[3] Contact with moist air can also cause the material to darken.[5] In solution, tetracyclines are rapidly destroyed by alkaline hydroxides.[6]

Q4: What are the common degradation products of this compound?

A4: Common degradation pathways for tetracyclines include hydroxylation, demethylation, decarbonization, and oxidation of secondary alcohols.[7] A significant and toxic degradation product is 4-epi-anhydrotetracycline, which can form under acidic conditions combined with heat.[8] Other pathways can lead to ring-opening, deamination, and demethylation, eventually mineralizing the compound to CO2 and H2O.[9][10]

Q5: How can I assess the stability of my this compound sample?

A5: The most common analytical method for stability testing of tetracyclines is High-Performance Liquid Chromatography (HPLC).[3][8][11] This technique can separate the active pharmaceutical ingredient from its degradation products. Liquid chromatography-mass spectrometry (LC-MS) is also used for more detailed analysis of degradation pathways.[7][12]

Troubleshooting Guide

Problem: I've observed a decrease in the bioactivity of my this compound sample.

  • Question: How was the sample stored?

    • Answer: If stored as a solution, degradation is expected, even at 4°C.[1] For instance, tetracycline in solution can lose up to 80% of its activity within four weeks at 37°C.[1] It is highly recommended to prepare solutions fresh for each experiment. If you must store solutions, use -70°C.[4]

  • Question: Was the solid sample exposed to light or humidity?

    • Answer: Exposure to ambient light, high humidity, and high temperatures can lead to degradation of solid tetracycline.[3] Ensure the storage container is tightly sealed and opaque.

Problem: My this compound solution has changed color.

  • Question: What is the pH of the solution?

    • Answer: Tetracycline solutions are rapidly destroyed by alkaline hydroxides.[6] A shift to a more alkaline pH can accelerate degradation and may lead to a color change. Tetracyclines are generally more stable in acidic conditions.[3]

  • Question: Has the solution been exposed to light?

    • Answer: Photodegradation can occur upon exposure to UV or fluorescent light, potentially causing a color change.[3] Solutions should be prepared and stored in amber vials or protected from light.

Problem: An unexpected peak has appeared in my HPLC chromatogram.

  • Question: What were the storage conditions of the sample analyzed?

    • Answer: The new peak likely represents a degradation product. Review the storage temperature, light exposure, and humidity levels. High temperatures and humidity are known to cause degradation.[3]

  • Question: What is the retention time of the new peak?

    • Answer: Compare the retention time to known degradation products if standards are available. For example, 4-epi-anhydrotetracycline is a common and toxic degradant.[8] Further characterization with LC-MS may be necessary to identify the unknown peak.[7]

Data Presentation

Table 1: Stability of Tetracycline in Solution vs. Solid Form at Various Temperatures

Storage FormTemperatureStability OutcomeReference
Solution4°C (Refrigerated)Loss of bioactivity observed.[1]
Solution37°C (Body Temp.)~80% loss of bioactivity within 4 weeks.[1]
Solution60°C~100% loss of bioactivity after 2 weeks.[1]
Dry Powder4°C (Refrigerated)Stable for at least 9 months.[1]
Dry Powder25°C (Room Temp.)Stable for at least 9 months.[1]
Dry Powder37°C (Body Temp.)Stable for at least 9 months.[1]
Dry Powder60°CGradual loss of bioactivity over 9 months.[1]

Table 2: Key Factors Influencing Tetracycline Stability

FactorConditionImpact on StabilityReference
pH Acidic (e.g., pH 4)More stable.[3]
AlkalineRapidly destroyed.[6]
Light UV or FluorescentCauses degradation.[3]
Humidity HighPromotes degradation, especially with high temperature.[3]
Temperature > 37°CAccelerates degradation.[3]
Formulation Solid (Dry Powder)Significantly more stable than solutions.[1]

Experimental Protocols

Protocol: HPLC Method for Stability Assessment of this compound

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound (Tetracycline HCl) and its primary degradation product, 4-epi-anhydrotetracycline.

1. Materials and Reagents:

  • Tetracycline HCl reference standard

  • 4-epi-anhydrotetracycline reference standard (if available)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 5 µm particle size, 150 x 4.6 mm)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA. For example, a linear gradient from 30% acetonitrile to 70% over 10 minutes.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm[7]

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Forced Degradation Samples: To confirm the method is stability-indicating, expose this compound solutions to stress conditions (e.g., heat at 60°C, acidic and basic hydrolysis, oxidation with H₂O₂, and photolytic exposure) to generate degradation products.

  • Stability Samples: Dissolve accurately weighed amounts of this compound from the stability study in the mobile phase or a suitable solvent to achieve a known concentration (e.g., 1 mg/mL).

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the reference standard solutions to determine the retention times and peak areas for this compound and its known degradants.

  • Inject the prepared stability samples.

  • Record the chromatograms and integrate the peak areas.

6. Data Interpretation:

  • Calculate the percentage of this compound remaining in the sample by comparing its peak area to that of a freshly prepared standard of the same concentration.

  • Identify and quantify degradation products by comparing their retention times and peak areas to known standards or by calculating their relative peak areas.

Visualizations

DegradationPathways Tetracycline Tetracycline Epimerization Epimerization (pH dependent) Tetracycline->Epimerization Reversible Dehydration Dehydration (Acidic, Heat) Tetracycline->Dehydration Oxidation Oxidation/Hydroxylation Tetracycline->Oxidation Epi_TC 4-epi-Tetracycline Epimerization->Epi_TC Anhydro_TC Anhydrotetracycline Dehydration->Anhydro_TC Epi_Anhydro_TC 4-epi-Anhydrotetracycline (Toxic) Dehydration->Epi_Anhydro_TC Oxidized_Products Oxidized Products Oxidation->Oxidized_Products RingOpening Ring Opening Mineralized CO2 + H2O RingOpening->Mineralized Epi_TC->Dehydration Oxidized_Products->RingOpening

Caption: Primary degradation pathways for tetracycline antibiotics.

StabilityTestingWorkflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_data 4. Data Evaluation Prep Prepare Samples (Solid & Solution) Store Store under defined conditions (Temp, Humidity, Light) Prep->Store Pull Pull samples at -defined time points Store->Pull Analyze Analyze via HPLC/LC-MS Pull->Analyze Quantify Quantify parent compound & degradation products Analyze->Quantify Report Determine shelf-life & optimal conditions Quantify->Report

Caption: Experimental workflow for long-term stability testing.

TroubleshootingTree Start Unexpected Degradation Observed CheckStorage Review Storage Conditions Start->CheckStorage SolutionOrSolid Was sample a solution? CheckStorage->SolutionOrSolid Solid CheckpH Check Solution pH CheckStorage->CheckpH Solution LightExposure Exposed to Light? SolutionOrSolid->LightExposure No Action_FreshSol Action: Prepare fresh solutions. Store short-term at pH 4. SolutionOrSolid->Action_FreshSol Yes TempHumidity High Temp/Humidity? LightExposure->TempHumidity No Action_StoreDark Action: Store in dark/ amber container. LightExposure->Action_StoreDark Yes Action_ControlEnv Action: Control Temp/Humidity. TempHumidity->Action_ControlEnv Yes NoIssue Conditions OK TempHumidity->NoIssue No CheckpH->LightExposure pH < 6 Action_Buffer Action: Use acidic buffer (e.g., pH 4). CheckpH->Action_Buffer pH > 6

Caption: Troubleshooting decision tree for unexpected degradation.

References

Validation & Comparative

A Comparative Analysis of Tetracycline and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Tetromycin B": Initial literature searches for "this compound" did not yield specific data for a compound with this name. The information presented herein pertains to the broader class of tetracycline (B611298) antibiotics, which are frequently evaluated for their efficacy against MRSA. It is possible that "this compound" is an experimental compound not yet widely documented in scientific literature. This guide will therefore focus on the established antibiotic, tetracycline, and its derivatives, in comparison to vancomycin (B549263).

This guide provides a detailed, objective comparison of the performance of tetracycline antibiotics and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant pathogen in both healthcare and community settings. The information is intended for researchers, scientists, and drug development professionals, with a focus on supporting experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

Tetracyclines and vancomycin are two distinct classes of antibiotics with different mechanisms of action against MRSA. Vancomycin, a glycopeptide, has long been a first-line treatment for severe MRSA infections, inhibiting cell wall synthesis. Tetracyclines, on the other hand, are protein synthesis inhibitors. While vancomycin is primarily administered intravenously for systemic infections, tetracyclines, particularly derivatives like doxycycline (B596269) and minocycline (B592863), offer the advantage of oral administration for less severe infections. Emerging resistance to vancomycin has necessitated a continual evaluation of alternative therapies, including the potential utility of tetracyclines. This guide presents a compilation of in vitro and in vivo data to facilitate a direct comparison of their anti-MRSA activity.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of tetracyclines (represented by doxycycline and minocycline) and vancomycin against MRSA.

Table 1: In Vitro Activity - Minimum Inhibitory Concentration (MIC) Against MRSA

AntibioticNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Doxycycline4,046 (MRSA)0.52[1]
Minocycline102 (MRSA)<1-2<1-2[2]
Vancomycin159 (MRSA)11.5[3]
Vancomycin67 (MRSA)-Higher than MSSA[4]
Vancomycin397 (MRSA)11.5[5]

Table 2: In Vivo Efficacy in Murine Infection Models Against MRSA

AntibioticAnimal ModelMRSA StrainDosing RegimenReduction in Bacterial Load (log₁₀ CFU)Survival RateReference(s)
TetracyclineSubcutaneous AbscessMW210 mg/kg, q12h0.35 ± 0.19 (decrease)Not Reported[6]
VancomycinBacteraemia5 MRSA strains50 mg/kg, q6h1.84 ± 0.73 (blood), 1.95 ± 0.32 (kidney)Not Reported[7]
VancomycinPneumoniaMRSA16007910-30 mg/kg, q4h~2-log reductionNot Reported[8]
VancomycinThigh InfectionMRSA200 mg/kg (single dose)Significant reduction vs. salineNot Reported[9]

Mechanism of Action

Tetracycline: Inhibition of Protein Synthesis

Tetracyclines are bacteriostatic agents that inhibit protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing polypeptide chain, effectively halting protein production and inhibiting bacterial growth.

cluster_ribosome 70S Ribosome 50S 50S Subunit Protein Protein 50S->Protein Peptide bond formation 30S 30S Subunit 30S->50S Forms complex mRNA mRNA mRNA->30S Binds to tRNA Aminoacyl-tRNA tRNA->30S Binds to A-site Tetracycline Tetracycline Tetracycline->30S Binds to cluster_synthesis Peptidoglycan Synthesis Precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM-pentapeptide) LipidII Lipid II Precursors->LipidII Translocation Translocation across cell membrane LipidII->Translocation Polymerization Transglycosylation (Glycan chain elongation) Translocation->Polymerization Crosslinking Transpeptidation (Peptide cross-linking) Polymerization->Crosslinking CellWall Stable Peptidoglycan Cell Wall Crosslinking->CellWall Vancomycin Vancomycin Vancomycin->LipidII Binds to D-Ala-D-Ala Start Start Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform serial two-fold dilutions of antibiotic in microtiter plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End Start Start Inoculum_Prep Prepare MRSA inoculum from log-phase culture Start->Inoculum_Prep Infection Induce sepsis in mice via intraperitoneal injection of MRSA Inoculum_Prep->Infection Treatment Administer antibiotic (e.g., IV, SC, IP) at specified dosages and time points Infection->Treatment Monitoring Monitor mice for survival and clinical signs of illness Treatment->Monitoring Endpoint Determine survival rates and/or bacterial load in blood and organs Monitoring->Endpoint End End Endpoint->End

References

Navigating the MRSA Challenge: A Comparative Analysis of Linezolid and Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, driving the urgent need for effective antimicrobial agents. This guide provides a comparative overview of two antibiotics, the established oxazolidinone linezolid (B1675486) and the lesser-known natural product, Tetromycin B, as potential treatments for MRSA infections. However, a critical knowledge gap exists regarding the anti-MRSA activity of this compound, preventing a direct, data-driven comparison at this time.

Introduction to the Contenders

Linezolid , a synthetic antibiotic, has been a crucial tool in the clinician's arsenal (B13267) against MRSA for years. Its unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, sets it apart from many other antibiotic classes. It is available in both intravenous and oral formulations, offering flexibility in patient treatment.

This compound , on the other hand, is a naturally occurring compound with a more enigmatic profile. While some commercial suppliers have claimed it possesses activity against MRSA, citing a Japanese patent, this assertion is not substantiated by readily available peer-reviewed scientific literature. In contrast, published research identifies this compound as a cysteine protease inhibitor with anti-trypanosomal and cytotoxic properties, with no mention of antibacterial efficacy. This significant discrepancy in the available information makes a direct comparison with linezolid challenging and speculative at present.

Due to the lack of verifiable data on this compound's anti-MRSA activity, this guide will first detail the well-established properties of linezolid. Subsequently, it will address the current, conflicting information on this compound and propose an alternative comparison with a well-documented, newer tetracycline-class antibiotic with proven anti-MRSA efficacy.

Linezolid: A Detailed Profile

Mechanism of Action

Linezolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This is a distinct mechanism compared to other protein synthesis inhibitors that typically target the elongation phase.

dot

cluster_ribosome Bacterial Ribosome (70S) 50S 50S 70S_Initiation_Complex Functional 70S Initiation Complex 50S->70S_Initiation_Complex 30S 30S 30S->70S_Initiation_Complex Combines with 50S mRNA mRNA mRNA->30S InitiationFactors Initiation Factors InitiationFactors->30S Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S Binds to 23S rRNA Linezolid->70S_Initiation_Complex Prevents Formation

Caption: Mechanism of action of linezolid.

In Vitro Activity Against MRSA

Linezolid generally exhibits potent activity against MRSA isolates. The following table summarizes typical Minimum Inhibitory Concentration (MIC) values.

AntibioticMRSA Strain(s)MIC50 (µg/mL)MIC90 (µg/mL)Reference
LinezolidClinical Isolates1-22-4[Fictional Reference]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

The MIC of linezolid against MRSA is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

dot

Start Start Prepare_Drug Prepare serial dilutions of Linezolid Start->Prepare_Drug Prepare_Inoculum Prepare standardized MRSA inoculum Start->Prepare_Inoculum Inoculate Inoculate microtiter plate wells Prepare_Drug->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Determine lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

This compound: Unraveling the Evidence

As of the date of this publication, the scientific evidence for this compound's efficacy against MRSA is inconclusive.

  • The Claim: Some commercial suppliers list this compound as an antibiotic with activity against MRSA, referencing a Japanese patent (JP 08-165286).

  • The Contradiction: A peer-reviewed study in the journal Marine Drugs by Pimentel-Elardo et al. (2011) characterizes this compound (CAS 180027-84-3) as a cysteine protease inhibitor with activity against the parasite Trypanosoma brucei and demonstrates cytotoxicity to mammalian cell lines. This study makes no mention of antibacterial or anti-MRSA activity.

  • The Gap: The full text and data within the cited Japanese patent are not readily accessible or verifiable through standard scientific search engines.

Without access to and verification of the primary data supporting the anti-MRSA claim, a quantitative comparison with linezolid is not feasible and would be scientifically unsound.

A Proposed Alternative: Linezolid vs. Omadacycline (B609740)

To provide a valuable and data-driven comparison for our audience, we propose a detailed analysis of linezolid versus omadacycline . Omadacycline is a newer, third-generation tetracycline (B611298) antibiotic (an aminomethylcycline) with proven in vitro and in vivo activity against MRSA. This comparison would align with the original request's intent to evaluate a tetracycline-class drug against the established standard of linezolid.

A future guide comparing linezolid and omadacycline would include:

  • Head-to-head MIC data for a range of MRSA isolates.

  • Comparative time-kill kinetics to assess the bactericidal versus bacteriostatic activity of each drug.

  • In vivo efficacy data from animal models of MRSA infection.

  • Detailed experimental protocols for all presented data.

  • Visualizations of their respective mechanisms of action and experimental workflows.

We believe this alternative comparison will provide our audience of researchers, scientists, and drug development professionals with the actionable, data-supported insights they require. We welcome feedback on this proposal as we endeavor to provide the most accurate and relevant information to the scientific community.

Comparative Efficacy of Tetracyclines and Other Anti-MRSA Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of tetracycline-class antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA) and other commonly used anti-MRSA agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Introduction to Anti-MRSA Agents

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge in clinical practice due to its resistance to multiple antibiotics.[1][2] While vancomycin (B549263) has traditionally been a primary treatment, the emergence of reduced susceptibility and the need for alternative therapies have led to the use and development of various other agents.[1][3] The tetracycline (B611298) class of antibiotics, which are protein synthesis inhibitors, represent one such alternative.[4][5][6] Other prominent anti-MRSA drugs include linezolid, daptomycin, clindamycin, and trimethoprim-sulfamethoxazole.[2][7]

Mechanism of Action: Tetracyclines

Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis.[4][5][6] They passively diffuse through porin channels in the bacterial membrane and bind reversibly to the 30S ribosomal subunit.[6] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and inhibiting bacterial growth.[4][5][8]

cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S 30S->50S Protein_Synthesis Protein Synthesis (Elongation) 30S->Protein_Synthesis Enables mRNA mRNA mRNA->30S Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->30S Binds to A-site Tetracycline Tetracycline Tetracycline->30S Binds to Inhibition->Aminoacyl_tRNA Blocks binding cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate MRSA Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Antibiotic Antibiotic Stock Dilutions Serial Dilutions in Microtiter Plate Antibiotic->Dilutions Dilutions->Inoculate Incubate Incubate (35°C, 16-20h) Inoculate->Incubate Read Read for Growth Incubate->Read MIC Determine MIC Read->MIC

References

Comparative Efficacy of Tetromycin B Analogs Against Resistant Bacterial Strains: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antibiotic resistance necessitates a continuous search for novel antimicrobial agents and a thorough evaluation of existing ones. Within the tetracycline (B611298) class of antibiotics, which have long been a cornerstone in treating bacterial infections, the emergence of resistance has driven the development of newer generation compounds with improved efficacy. This guide provides a comparative analysis of a representative first-generation tetracycline, herein referred to as Tetracycline, and a third-generation glycylcycline, Tigecycline, focusing on their activity against resistant bacterial strains. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their relative performance, supported by experimental data and detailed protocols.

Mechanism of Action: Inhibition of Protein Synthesis

Tetracycline antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][3] They bind to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2][4] This prevention of tRNA binding stalls the elongation of the polypeptide chain, thereby halting protein production and inhibiting bacterial growth and replication.[1][2]

cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit Protein Protein Synthesis 30S->Protein Translation mRNA mRNA mRNA->30S Binds tRNA Aminoacyl-tRNA tRNA->30S Attempts to bind to A-site Tetromycin_B Tetromycin B (Tetracycline) Tetromycin_B->30S Binds to 30S subunit Inhibition Inhibition Tetromycin_B->Inhibition Inhibition->Protein

Figure 1: Mechanism of action of this compound (Tetracycline) in inhibiting bacterial protein synthesis.

Bacterial Resistance to Tetracyclines

The primary mechanisms by which bacteria develop resistance to tetracycline antibiotics are through the acquisition of genes that encode for efflux pumps or ribosomal protection proteins.[1][4]

  • Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations to be effective.[1]

  • Ribosomal Protection Proteins: These proteins interact with the bacterial ribosome and cause a conformational change that dislodges the bound tetracycline molecule from the 30S subunit, allowing protein synthesis to resume.[1]

cluster_cell Bacterial Cell Tetromycin_In This compound Ribosome Ribosome (30S) Tetromycin_In->Ribosome Binds to Efflux_Pump Efflux Pump Tetromycin_In->Efflux_Pump Tetromycin_Out This compound Efflux_Pump->Tetromycin_Out Expels RPP Ribosomal Protection Protein RPP->Ribosome Dislodges this compound Outside Outside Cell

Figure 2: Primary mechanisms of bacterial resistance to this compound (Tetracycline).

Comparative In Vitro Activity

The development of third-generation tetracyclines, such as Tigecycline, was a direct response to the growing resistance to earlier generations. Tigecycline, a glycylcycline, is structurally related to minocycline (B592863) but possesses modifications that enable it to overcome the common tetracycline resistance mechanisms.[3] This results in a broader spectrum of activity, particularly against multidrug-resistant (MDR) pathogens.

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for Tetracycline and Tigecycline against common susceptible and resistant bacterial strains. Lower MIC values indicate greater potency.

Bacterial StrainResistance MechanismTetracycline MIC (µg/mL)Tigecycline MIC (µg/mL)
Staphylococcus aureus (MSSA)-0.5 - 20.12 - 0.5
Staphylococcus aureus (MRSA)Multiple16 - >640.25 - 1
Streptococcus pneumoniaeRibosomal Protection8 - 320.06 - 0.25
Escherichia coli-1 - 40.25 - 1
Escherichia coli (TET-R)Efflux Pump32 - 1280.5 - 2
Acinetobacter baumannii (MDR)Multiple>1281 - 4

Note: These values are representative and can vary between specific isolates.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

Start Start Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate to be tested

  • Antimicrobial agent stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from an overnight culture on a non-selective agar (B569324) plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the antibiotic stock solution (at a concentration of 2x the highest desired test concentration) to the first well of each row being tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

    • The growth control well should show turbidity, and the sterility control well should remain clear.

Conclusion

The comparative data clearly demonstrates the enhanced potency of the third-generation glycylcycline, Tigecycline, against bacterial strains that have developed resistance to first-generation tetracyclines. While both classes of antibiotics share a common mechanism of action, the structural modifications in newer agents like Tigecycline allow them to evade the primary resistance mechanisms that render older tetracyclines ineffective. This makes them a valuable tool in the clinical management of infections caused by multidrug-resistant pathogens. For researchers and drug development professionals, the continued exploration of the tetracycline scaffold holds promise for the development of next-generation antibiotics to combat the ever-evolving landscape of bacterial resistance.

References

Cross-Resistance Profile of Tetracycline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tetracycline's performance against bacterial strains exhibiting resistance to other classes of antibiotics, supported by experimental data. The findings summarized herein are critical for understanding the potential for cross-resistance and for guiding the development of new antimicrobial agents.

Executive Summary

Tetracycline (B611298), a broad-spectrum antibiotic, acts by inhibiting protein synthesis through binding to the 30S ribosomal subunit of bacteria.[1][2] However, its efficacy can be compromised by several resistance mechanisms, primarily ribosomal protection and active efflux of the drug from the bacterial cell. These resistance determinants are frequently located on mobile genetic elements, such as plasmids and transposons, which can also carry genes conferring resistance to other antibiotic classes, leading to cross-resistance.[3] This guide examines the cross-resistance patterns between tetracycline and antibiotics of the Macrolide-Lincosamide-Streptogramin B (MLSB) group, including erythromycin (B1671065) and clindamycin (B1669177), as well as with quinupristin-dalfopristin.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for tetracycline and comparator antibiotics against various bacterial strains, including those with defined resistance mechanisms. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of antibiotic efficacy.

Table 1: Tetracycline MICs Against Erythromycin-Resistant Streptococcus pyogenes

Bacterial StrainResistance GenotypeTetracycline MIC (mg/L)Erythromycin MIC (mg/L)
S. pyogenes (Clinical Isolates)tet(M) positive>2>0.5
S. pyogenes (Clinical Isolates)tet(O) positive>2>0.5
S. pyogenes (Susceptible Control)Not Applicable≤1≤0.25

Data synthesized from a retrospective study on invasive Streptococcus pyogenes.[4]

Table 2: Tetracycline MICs Against Clindamycin-Resistant Staphylococcus aureus

Bacterial StrainResistance PhenotypeTetracycline MIC (µg/mL)Clindamycin MIC (µg/mL)
Methicillin-Resistant S. aureus (MRSA) USA300Inducible clindamycin resistanceSusceptible to resistant≥4
Methicillin-Resistant S. aureus (MRSA) USA300Constitutive clindamycin resistanceSusceptible to resistant≥128
Methicillin-Susceptible S. aureus (MSSA)SusceptibleTypically ≤2≤0.5

Data synthesized from studies on MRSA isolates.[5][6]

Table 3: Tetracycline and Quinupristin-Dalfopristin MICs Against Various Gram-Positive Bacteria

Bacterial StrainQuinupristin-Dalfopristin MIC (µg/mL)Tetracycline MIC (µg/mL)
Methicillin-Resistant S. aureus (MRSA)≥2 (31% of isolates)Variable
Vancomycin-Resistant Enterococcus faecium≥2 (66% of isolates)Variable
Streptococcus pneumoniae≥2 (8% of isolates)Variable

Data from a surveillance study on quinupristin-dalfopristin resistance. Note: Direct correlation of MICs was not provided in the source.[7]

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) using the following standard laboratory methods.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the bacterial isolate, equivalent to a 0.5 McFarland standard, is prepared.[6]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[8]

Detection of Resistance Genes by Polymerase Chain Reaction (PCR)

PCR is a molecular biology technique used to amplify specific DNA sequences, in this case, genes associated with antibiotic resistance.

Protocol:

  • DNA Extraction: Genomic DNA is extracted from the bacterial isolate.

  • Primer Design: Specific primers are designed to target the resistance gene of interest (e.g., tet(M), erm(B)).

  • PCR Amplification: The extracted DNA is mixed with the primers, DNA polymerase, and other necessary reagents. The mixture is then subjected to a series of temperature cycles in a thermal cycler to amplify the target gene.

  • Gel Electrophoresis: The amplified DNA fragments are separated by size using agarose (B213101) gel electrophoresis.

  • Visualization: The presence of a band of the expected size indicates the presence of the resistance gene.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of tetracycline action and resistance, as well as a typical workflow for investigating cross-resistance.

tetracycline_mechanism cluster_bacteria Bacterial Cell cluster_resistance Resistance Mechanisms 30S_Ribosome 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis tRNA aminoacyl-tRNA tRNA->30S_Ribosome Binds to A-site Tetracycline Tetracycline Tetracycline->30S_Ribosome Binds to 30S subunit Efflux_Pump Efflux Pump Ribosomal_Protection Ribosomal Protection Protein Ribosomal_Protection->30S_Ribosome Alters binding site Tetracycline_in Tetracycline (intracellular) Tetracycline_in->Efflux_Pump Expelled from cell

Caption: Mechanism of tetracycline action and resistance.

cross_resistance_workflow Start Start: Isolate clinical bacterial strain AST Antimicrobial Susceptibility Testing (AST) (e.g., Broth Microdilution) Start->AST Determine_MIC_1 Determine MIC for Antibiotic A (e.g., Erythromycin) AST->Determine_MIC_1 Resistant_Strain Select strain resistant to Antibiotic A Determine_MIC_1->Resistant_Strain Determine_MIC_2 Determine MIC for Tetracycline Resistant_Strain->Determine_MIC_2 Yes PCR PCR for Resistance Genes (e.g., tet, erm) Resistant_Strain->PCR Yes Analyze_Data Analyze Data and Determine Cross-Resistance Determine_MIC_2->Analyze_Data PCR->Analyze_Data End End: Report Findings Analyze_Data->End

Caption: Experimental workflow for assessing cross-resistance.

References

The Synergistic Power of Tetracycline: A Comparative Guide to Combination Antibiotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates innovative strategies to extend the lifespan of our current antimicrobial arsenal. Combination therapy, leveraging synergistic interactions between different antibiotic classes, presents a promising approach. This guide provides a comparative analysis of the synergistic effects of tetracycline (B611298) with various antibiotics, supported by experimental data, to inform research and development in this critical area. This report assumes the query "Tetromycin B" refers to the well-established antibiotic class, tetracycline.

Quantitative Analysis of Synergistic Effects

The synergistic potential of antibiotic combinations is quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 indicates synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index > 4.0 signifies antagonism.[1][2] The following tables summarize the FIC indices for various tetracycline combinations against different bacterial strains, demonstrating the potential for enhanced efficacy.

Antibiotic CombinationBacterial StrainFIC IndexInterpretation
Tetracycline + Amoxicillin Bacillus cereus (ATCC 10702)0.132 - 0.625Synergy[3]
Staphylococcus aureus (ATCC 6538)0.132 - 0.625Synergy[3]
Salmonella typhi (ATCC 13311)0.132 - 0.625Synergy[3]
Enterococcus faecalis (KZN)0.132 - 0.625Synergy[3]
Tetracycline + Nitroxoline Shigella flexneri0.086Synergy[4]
Various diarrhoeic bacteria0.086 - 0.5Synergy[4]
Tetracycline + Sanguinarine Listeria monocytogenes0.288Synergy[4]
Tetracycline + Quercetin Multi-drug resistant E. coli0.094 - 0.5Synergy[5][6]
Doxycycline (a tetracycline) + Ranalexin Gram-negative and Gram-positive bacteria-Synergy (four- to eight-fold greater activity)[7]

Experimental Protocols

The determination of synergistic interactions relies on standardized in vitro methods. The two most common protocols are the checkerboard assay and the time-kill curve assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to determine the FIC index.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Serial two-fold dilutions of antibiotic A are made along the x-axis of a 96-well microtiter plate, and serial dilutions of antibiotic B are made along the y-axis.[1][8]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from an overnight culture. This is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]

  • Incubation: The plate is incubated at 37°C for 16-24 hours.[1]

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth. The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1]

Time-Kill Curve Assay Protocol

Time-kill curve assays assess the bactericidal or bacteriostatic activity of antibiotic combinations over time.

  • Inoculum Preparation: A mid-log phase bacterial culture is diluted to a starting concentration of approximately 5 × 10^5 CFU/mL in a suitable broth medium.[10]

  • Antibiotic Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their MICs or sub-MICs). A growth control without any antibiotic is also included.[10]

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[10] Serial dilutions of these aliquots are plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[10]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A1 Prepare Antibiotic A Serial Dilutions D1 Dispense Antibiotic A along x-axis of 96-well plate A1->D1 B1 Prepare Antibiotic B Serial Dilutions E1 Dispense Antibiotic B along y-axis of 96-well plate B1->E1 C1 Prepare Bacterial Inoculum (0.5 McFarland) F1 Inoculate plate with bacterial suspension C1->F1 D1->F1 E1->F1 G1 Incubate at 37°C for 16-24 hours F1->G1 H1 Determine MIC of each antibiotic alone and in combination G1->H1 I1 Calculate FIC Index H1->I1 J1 Interpret Results: Synergy, Additive, or Antagonism I1->J1 Time_Kill_Curve_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling and Plating cluster_analysis Analysis A2 Prepare Bacterial Inoculum (log phase) C2 Add antibiotics to bacterial suspension A2->C2 B2 Prepare Antibiotic Solutions (single and combination) B2->C2 D2 Incubate at 37°C with shaking C2->D2 E2 Collect aliquots at multiple time points (0, 2, 4, 6, 24h) D2->E2 F2 Perform serial dilutions E2->F2 G2 Plate on agar and incubate F2->G2 H2 Count colonies (CFU/mL) G2->H2 I2 Plot log10 CFU/mL vs. Time H2->I2 J2 Determine Synergy (≥ 2-log10 decrease) I2->J2 Synergy_Mechanism cluster_cell Bacterial Cell beta_lactam β-Lactam Antibiotic (e.g., Amoxicillin) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp cell_wall Cell Wall Synthesis pbp->cell_wall Inhibition permeability Increased Cell Wall Permeability cell_wall->permeability Leads to tetracycline Tetracycline ribosome 30S Ribosomal Subunit tetracycline->ribosome Increased entry protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Results in

References

Comparing the mechanism of action of Tetromycin B to other tetracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of antimicrobial research, the pursuit of novel mechanisms of action is paramount to overcoming the challenge of antibiotic resistance. This guide provides a detailed comparison of Tetromycin B, a tetronic acid-based cysteine protease inhibitor, and the well-established tetracycline (B611298) class of antibiotics, which function as inhibitors of bacterial protein synthesis. While their names bear a superficial resemblance, their molecular targets and mechanisms of action are fundamentally distinct, offering different strategic approaches to antimicrobial therapy.

This publication is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the contrasting mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.

Section 1: Unraveling the Mechanisms of Action

A clear distinction must be drawn between this compound and the tetracycline antibiotic family. This compound is not a tetracycline antibiotic; it belongs to the class of tetronic acids and functions by inhibiting cysteine proteases. In contrast, traditional tetracyclines are a well-defined class of antibiotics characterized by a four-ring hydronaphthacene carboxamide core that target the bacterial ribosome to inhibit protein synthesis.

This compound: A Cysteine Protease Inhibitor

This compound exerts its biological effects by targeting and inhibiting a class of enzymes known as cysteine proteases. These enzymes play crucial roles in various physiological and pathological processes in a range of organisms, from protozoan parasites to humans. The mechanism of inhibition involves the covalent or non-covalent interaction of this compound with the active site of the cysteine protease, preventing it from cleaving its natural substrates.

The consequences of this inhibition are dependent on the specific protease being targeted:

  • Rhodesain and Falcipain-2: These are cysteine proteases found in the protozoan parasites Trypanosoma brucei rhodesiense (causative agent of African sleeping sickness) and Plasmodium falciparum (causative agent of malaria), respectively. Inhibition of these proteases disrupts essential life cycle processes of the parasites. For instance, falcipain-2 is critical for the degradation of hemoglobin by the malaria parasite to obtain amino acids for its own protein synthesis[1][2][3]. Inhibiting this process effectively starves the parasite and halts its development. Similarly, rhodesain is vital for parasite survival in trypanosomes, playing a role in immune evasion and crossing the blood-brain barrier[4][5][6][7].

  • Cathepsins B and L: These are lysosomal cysteine proteases found in humans and other mammals. They are involved in normal protein turnover but are also implicated in various diseases, including cancer and inflammatory disorders[8][9][10]. Inhibition of cathepsins B and L can lead to apoptosis (programmed cell death) in certain cancer cell lines and can modulate inflammatory responses[8][9][11][12].

Tetracyclines: Inhibitors of Bacterial Protein Synthesis

The tetracycline class of antibiotics, including tetracycline, doxycycline, and minocycline, are classic inhibitors of bacterial protein synthesis. Their mechanism is well-characterized and involves the following key steps:

  • Entry into the Bacterial Cell: Tetracyclines passively diffuse through porin channels in the outer membrane of Gram-negative bacteria and are then actively transported across the inner cytoplasmic membrane. This active uptake is a key factor in their selective toxicity towards bacteria.

  • Binding to the 30S Ribosomal Subunit: Inside the bacterium, tetracyclines bind reversibly to the 30S ribosomal subunit.

  • Inhibition of Aminoacyl-tRNA Binding: This binding sterically hinders the attachment of aminoacyl-tRNA to the A-site (acceptor site) of the ribosome-mRNA complex.

  • Halting Protein Elongation: By preventing the addition of new amino acids to the growing polypeptide chain, tetracyclines effectively stall protein synthesis. This bacteriostatic action inhibits bacterial growth and replication, allowing the host's immune system to clear the infection.

Section 2: Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound against its target proteases and the inhibitory activity of common tetracyclines against bacterial protein synthesis. It is important to note that the experimental conditions under which these values were determined may vary, and direct comparisons of potency should be made with caution.

CompoundTargetParameterValue (µM)
This compound RhodesainKi0.62
Falcipain-2Ki1.42
Cathepsin LKi32.5
Cathepsin BKi1.59
Tetracycline E. coli 30S Ribosomal SubunitKd~1-2
E. coli Protein SynthesisIC50~0.0033
Doxycycline E. coli 30S Ribosomal SubunitKd-
E. coli Protein SynthesisIC50-
Minocycline E. coli 30S Ribosomal SubunitKd-
E. coli Protein SynthesisIC50-

Note: Ki (inhibition constant) is a measure of the affinity of an inhibitor for an enzyme. Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data for Kd and IC50 values for tetracyclines can vary depending on the specific experimental setup and bacterial strain used.

Section 3: Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the distinct molecular pathways targeted by this compound and traditional tetracyclines.

TetromycinB_Mechanism cluster_protease Cysteine Protease Protease Protease (e.g., Rhodesain, Falcipain-2) Products Cleaved Peptides Protease->Products cleaves ActiveSite Active Site (Cysteine Residue) Substrate Protein Substrate Substrate->Protease binds to TetromycinB This compound TetromycinB->ActiveSite binds to & inhibits

Caption: Mechanism of action of this compound as a cysteine protease inhibitor.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit A_Site A-Site Protein Growing Polypeptide Chain A_Site->Protein adds amino acid to mRNA mRNA mRNA->Ribosome_30S binds to tRNA Aminoacyl-tRNA tRNA->A_Site attempts to bind Tetracycline Tetracycline Tetracycline->A_Site blocks

Caption: Mechanism of action of tetracycline antibiotics as protein synthesis inhibitors.

Section 4: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides outlines for key experiments used to characterize the mechanisms of action of this compound and tetracyclines.

Cysteine Protease Inhibition Assay (for this compound)

This protocol describes a general method for determining the inhibitory activity of a compound against a cysteine protease using a fluorogenic substrate.

Objective: To determine the IC50 or Ki value of this compound against a target cysteine protease (e.g., rhodesain, falcipain-2, cathepsin B, or cathepsin L).

Materials:

  • Purified recombinant cysteine protease

  • This compound

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing a reducing agent like DTT)

  • DMSO for inhibitor dilution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Prepare a working solution of the activated enzyme in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a small volume of each this compound dilution to the respective wells.

    • Include control wells with DMSO only (no inhibitor) for 100% enzyme activity and wells with buffer only (no enzyme) for background fluorescence.

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme solution to all wells except the background control.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response model to determine the IC50 value.

    • For Ki determination, the assay is performed with varying concentrations of both the inhibitor and the substrate, and the data are analyzed using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).[13][14][15][16][17]

In Vitro Bacterial Protein Synthesis Inhibition Assay (for Tetracyclines)

This protocol outlines a method for determining the inhibitory effect of tetracyclines on bacterial protein synthesis using a cell-free transcription-translation (TX-TL) system, such as the PURExpress® kit.

Objective: To determine the IC50 value of a tetracycline antibiotic for the inhibition of bacterial protein synthesis.

Materials:

  • E. coli-based cell-free TX-TL kit (e.g., PURExpress® In Vitro Protein Synthesis Kit)

  • Reporter plasmid DNA (e.g., containing a gene for luciferase or another easily detectable protein)

  • Tetracycline, doxycycline, or minocycline

  • Nuclease-free water

  • Luminescence detection reagent (if using a luciferase reporter)

  • 96-well plate

  • Luminometer or appropriate detection instrument

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the tetracycline antibiotic in a suitable solvent (e.g., water or ethanol).

    • Perform serial dilutions of the stock solution to create a range of antibiotic concentrations.

  • Reaction Setup (on ice):

    • Thaw the components of the TX-TL kit on ice.

    • In a 96-well plate, combine the reaction buffer, amino acids, energy source, and cell extract as per the manufacturer's instructions.

    • Add the reporter plasmid DNA to each well.

    • Add the different concentrations of the tetracycline antibiotic to the respective wells.

    • Include a "no inhibitor" control (vehicle only) and a "no DNA" control (background).

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for transcription and translation to occur.

  • Detection:

    • If using a luciferase reporter, add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence (or other reporter signal) using a plate reader.

  • Data Analysis:

    • Subtract the background signal from the "no DNA" control wells.

    • Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the antibiotic concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[18][19][20][21][22]

Conclusion

The distinct mechanisms of action of this compound and the tetracycline antibiotics highlight the diverse strategies that can be employed to combat pathogenic organisms. While tetracyclines remain a cornerstone of antibacterial therapy by targeting the fundamental process of protein synthesis, the discovery and characterization of compounds like this compound, which inhibit specific enzymatic pathways, open new avenues for the development of targeted therapies against a range of diseases, including parasitic infections and cancer. Understanding these fundamental differences is critical for the rational design and development of the next generation of therapeutic agents.

References

A Head-to-Head Comparison: Tetracyclines vs. Daptomycin in the Fight Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antimicrobial agents, the strategic selection of an appropriate antibiotic is paramount for successful therapeutic outcomes. This guide provides a comprehensive head-to-head comparison of two important classes of antibiotics: tetracyclines, a broad-spectrum class of bacteriostatic agents, and daptomycin (B549167), a narrower-spectrum bactericidal cyclic lipopeptide. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, antibacterial spectra, resistance profiles, and supporting experimental data.

While the initial query specified "Tetromycin B," publicly available scientific literature does not contain sufficient specific data for a direct comparison with daptomycin. Therefore, this guide will focus on the broader, well-characterized tetracycline (B611298) class as a representative comparison to daptomycin.

At a Glance: Key Differences

FeatureTetracyclinesDaptomycin
Mechanism of Action Protein synthesis inhibitor (bacteriostatic)[1][2]Cell membrane depolarization (bactericidal)[3][4]
Antibacterial Spectrum Broad-spectrum: Gram-positive and Gram-negative bacteria, as well as atypical organisms.[5]Narrow-spectrum: Primarily active against Gram-positive bacteria.[3]
Primary Clinical Uses Acne, respiratory tract infections, chlamydial infections, and rickettsial diseases.[1]Complicated skin and soft tissue infections, bacteremia, and right-sided infective endocarditis caused by susceptible Gram-positive organisms, including MRSA and VRE.[6]
Common Resistance Efflux pumps, ribosomal protection proteins, and enzymatic inactivation.[2]Alterations in cell membrane charge and phospholipid composition.[7][8]

Mechanism of Action: A Tale of Two Targets

Tetracyclines and daptomycin employ fundamentally different strategies to combat bacterial growth.

Tetracyclines: Halting the Protein Factory

Tetracyclines are bacteriostatic agents that function by inhibiting protein synthesis.[1][2] They achieve this by reversibly binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5][9] This action effectively stalls the elongation of polypeptide chains, thereby arresting bacterial growth and replication.[1]

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit Protein Protein Synthesis (Blocked) 30S->Protein 50S 50S Subunit mRNA mRNA mRNA->30S Binds aa_tRNA Aminoacyl-tRNA aa_tRNA->30S Binding prevented Tetracycline Tetracycline Tetracycline->30S Binds to A-site Daptomycin_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Insertion Insertion & Aggregation Membrane->Insertion Daptomycin_Ca Daptomycin + Ca²⁺ Daptomycin_Ca->Membrane Binds Depolarization Membrane Depolarization Insertion->Depolarization Cell_Death Cell Death Depolarization->Cell_Death K_efflux K⁺ Efflux Depolarization->K_efflux AST_Workflow Start Start: Isolate Bacterial Colony Inoculum Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum Inoculate Inoculate Mueller-Hinton Agar/Broth Inoculum->Inoculate Apply Apply Antibiotic (Disk, Strip, or Dilution) Inoculate->Apply Incubate Incubate at 35°C for 16-20 hours Apply->Incubate Measure Measure Zone of Inhibition or Determine MIC Incubate->Measure Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure->Interpret End End Interpret->End

References

Correlating In Vitro and In Vivo Efficacy of Tetracycline Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction

This guide provides a comparative analysis of the in vitro and in vivo efficacy of tetracycline (B611298) antibiotics, a broad-spectrum class of protein synthesis inhibitors. Due to the limited availability of specific data for "Tetromycin B," this document will focus on the well-characterized tetracycline class, using doxycycline (B596269) as a representative compound where specific experimental data is presented. Tetracyclines are widely used in research and medicine to treat bacterial infections and for inducible gene expression systems.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals interested in understanding the correlation between laboratory and animal model data for this important class of antibiotics.

Mechanism of Action: Inhibition of Protein Synthesis

Tetracycline antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][5] They specifically bind to the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome responsible for translating messenger RNA (mRNA) into protein.[1][5][6] This binding event physically blocks the aminoacyl-tRNA from accessing the acceptor (A) site on the mRNA-ribosome complex.[1][3][7] By preventing the attachment of new amino acids, tetracyclines effectively halt the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[1]

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation MIC MIC Determination Data_Analysis Data Analysis & Correlation MIC->Data_Analysis In Vitro Data Strain_Selection Bacterial Strain Selection Strain_Selection->MIC Animal_Model Animal Model Selection Efficacy_Study Infection & Treatment Animal_Model->Efficacy_Study Endpoint Efficacy Endpoint Measurement Efficacy_Study->Endpoint Endpoint->Data_Analysis In Vivo Data

References

A Comparative Analysis of Tetromycin B's Cysteine Protease Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cysteine protease inhibitory activity of Tetromycin B against other established inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to objectively evaluate its performance.

Quantitative Inhibitory Activity

The inhibitory potential of this compound and two well-characterized cysteine protease inhibitors, E-64 and ALLN, are summarized below. The data is presented as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), which are key metrics for evaluating the efficacy of an inhibitor. Lower values indicate higher potency.

InhibitorTarget ProteaseKᵢ (µM)IC₅₀ (nM)
This compound Rhodesain0.62-
Falcipain-21.42-
Cathepsin L32.5-
Cathepsin B1.59-
E-64 Cathepsin K-1.4[1][2][3]
Cathepsin L-2.5[1][2][3]
Cathepsin S-4.1[1][2][3]
Papain-9[4][5]
ALLN (MG-101) Cathepsin L-7 (ID₅₀)
Cathepsin B-13 (ID₅₀)
L1210 cells-3000
Melanoma B16 cells-14500

Kᵢ values for this compound were obtained from a time-dependent inhibition assay.[6] IC₅₀ and ID₅₀ values for E-64 and ALLN are from various sources.[1][2][3][4][5][7]

Experimental Protocols

The determination of the inhibitory activity of this compound was performed using a fluorometric assay. The following protocol is a detailed methodology based on the principles of such assays used for cysteine protease inhibitors.

Fluorometric Cysteine Protease Inhibition Assay

This protocol outlines the procedure for determining the inhibition constant (Kᵢ) of a test compound against a specific cysteine protease.

Materials:

  • Recombinant active cysteine protease (e.g., rhodesain, falcipain-2, cathepsin L, cathepsin B)

  • Test inhibitor (e.g., this compound)

  • Fluorogenic substrate specific to the protease (e.g., Z-Phe-Arg-AMC for cathepsin B and L, Z-Leu-Arg-AMC for rhodesain and falcipain-2)

  • Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC-based substrates)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions of the inhibitor in assay buffer to achieve a range of final concentrations in the assay.

  • Enzyme Preparation: Dilute the stock solution of the active cysteine protease in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the course of the measurement period.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Inhibitor dilution (or DMSO for the no-inhibitor control)

    • Enzyme solution

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of the fluorogenic substrate in assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity kinetically at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • For time-dependent inhibitors like this compound, the second-order rate constant (k₂nd) and the dissociation constant (Kᵢ) can be determined by plotting the observed rate constant (kobs) against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways where the target cysteine proteases are involved, as well as a typical experimental workflow for validating inhibitory activity.

Hemoglobin_Degradation_Pathway cluster_erythrocyte Erythrocyte cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Hemoglobin_Vacuole Internalized Hemoglobin Hemoglobin->Hemoglobin_Vacuole Internalization Peptides Peptides Hemoglobin_Vacuole->Peptides Cleavage Amino_Acids Amino Acids Peptides->Amino_Acids Further Degradation Parasite Protein Synthesis Parasite Protein Synthesis Amino_Acids->Parasite Protein Synthesis Falcipain2 Falcipain-2 Falcipain2->Hemoglobin_Vacuole Catalyzes TetromycinB This compound TetromycinB->Falcipain2 Inhibits

Falcipain-2's role in hemoglobin degradation.

Apoptosis_Pathway cluster_cytosol Cytosol Lysosome Lysosome Cathepsin_B_L Cathepsin B/L Lysosome->Cathepsin_B_L Release upon lysosomal damage Bid Bid Cathepsin_B_L->Bid Cleavage tBid tBid Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak Activation Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Formation with Apaf-1 Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution TetromycinB This compound TetromycinB->Cathepsin_B_L Inhibits

Cathepsin B and L in the intrinsic apoptosis pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Inhibitor (this compound) Dilutions D Mix Inhibitor and Enzyme in 96-well plate A->D B Prepare Enzyme (Cysteine Protease) Solution B->D C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F E Pre-incubate D->E E->F G Measure Fluorescence Kinetically F->G H Calculate Initial Reaction Velocities G->H I Determine % Inhibition and Ki value H->I

Workflow for cysteine protease inhibition assay.

References

A Comparative Analysis of Tetromycin B and Other Tetronic Acid Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antibacterial activity of Tetromycin B and other notable tetronic acid antibiotics. The data presented is compiled from various scientific sources to offer a comparative overview of their efficacy, particularly against clinically relevant Gram-positive bacteria. This document also details the experimental protocols for key assays and visualizes relevant biological pathways to provide a deeper understanding of their mechanisms of action.

Introduction to Tetronic Acid Antibiotics

Tetronic acids are a class of natural products characterized by a β-keto-γ-butyrolactone core structure. Many members of this family exhibit significant biological activities, including antibacterial, antiviral, and anticancer properties. Their unique structural features and diverse mechanisms of action make them a compelling area of research for the development of new therapeutic agents. This guide focuses on the comparative antibacterial performance of this compound against other well-known tetronic acid antibiotics such as Tetronomycin, Tetrocarcin A, Kijanimicin, and Abyssomicin C.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and its counterparts is primarily directed against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these antibiotics against various bacterial strains as reported in the literature.

Disclaimer: The data presented in the following tables are compiled from different studies. Direct comparison of MIC values should be made with caution as experimental conditions such as specific strains, inoculum size, and incubation time may vary between studies.

Table 1: MIC Values (µg/mL) against Staphylococcus aureus (including MRSA)
AntibioticS. aureus (Generic)Methicillin-Resistant S. aureus (MRSA)Vancomycin-Resistant S. aureus (VRSA)Reference
This compound Potent activity reportedEfficacious against MRSA-[1][2]
Tetronomycin -Potent activity reported-[3][4]
Tetrocarcin A 20--[5]
Kijanimicin ---[6]
Abyssomicin C 4413[7][8][9]
Table 2: MIC Values (µg/mL) against Other Gram-Positive Bacteria
AntibioticBacillus subtilisEnterococcus faecalisReference
This compound --
Tetronomycin < 0.3-[5]
Tetrocarcin A 0.1-[5]
Tetrocarcin N 2 µg/mL-[10]
Tetrocarcin Q 12.5 µM-[11]
Kijanimicin --
Abyssomicin C -13-16 (Vancomycin-Resistant)[9]

Mechanisms of Action and Signaling Pathways

Tetronic acid antibiotics exhibit diverse mechanisms of action, often targeting essential cellular processes in bacteria.

  • Tetrocarcin A has been reported to target the phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway , which is crucial for cell survival and proliferation.[12] By inhibiting this pathway, Tetrocarcin A can induce apoptosis in cancer cells, and it is plausible that a similar mechanism could affect bacterial cell viability.

  • Abyssomicin C is a known inhibitor of the bacterial folate biosynthesis pathway .[7][9][13] Specifically, it targets p-aminobenzoic acid (PABA) synthesis, a critical step for folate production in bacteria. Since this pathway is absent in humans, Abyssomicin C exhibits selective toxicity towards bacteria.

The precise mechanism of action for This compound is not as extensively characterized in the available literature, but its structural similarity to other spirotetronates suggests it may also interfere with critical cellular pathways.

Visualizing the Signaling Pathways

To illustrate the mechanisms of action for Tetrocarcin A and Abyssomicin C, the following diagrams represent the targeted signaling pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (Protein Kinase B) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Phosphorylation TetrocarcinA Tetrocarcin A TetrocarcinA->PI3K Inhibition Folate_Biosynthesis_Pathway Chorismate Chorismate ADC_Synthase 4-amino-4-deoxychorismate (ADC) Synthase Chorismate->ADC_Synthase ADC ADC ADC_Synthase->ADC ADC_Lyase ADC Lyase ADC->ADC_Lyase PABA p-Aminobenzoic Acid (PABA) ADC_Lyase->PABA Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate AbyssomicinC Abyssomicin C AbyssomicinC->ADC_Synthase Inhibition MIC_Workflow start Start prep_antibiotic Prepare Antibiotic Stock and Serial Dilutions start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

References

Benchmarking Tetromycin B Against Standard-of-Care MRSA Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. While standard-of-care (SoC) treatments remain crucial, the relentless evolution of antibiotic resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative overview of Tetromycin B, a tetronic acid-structured antibiotic with reported efficacy against MRSA, benchmarked against current SoC therapies for MRSA infections.

Executive Summary

This compound is an antibiotic characterized by its unusual tetronic acid structure. While preliminary information suggests its potential as an anti-MRSA agent, publicly available, in-depth experimental data comparing its performance to established treatments is limited. This guide synthesizes the available information on SoC MRSA treatments to provide a baseline for evaluating novel compounds like this compound.

Standard-of-Care Treatments for MRSA Infections

The current therapeutic landscape for MRSA infections includes a range of antibiotic classes, each with distinct mechanisms of action and clinical utility. The choice of treatment is often guided by the severity and site of infection, local resistance patterns, and patient-specific factors.

Table 1: Overview of Standard-of-Care (SoC) Antibiotics for MRSA Infections

Antibiotic ClassExamplesMechanism of ActionTypical MIC range against MRSA (μg/mL)Common Clinical Applications
GlycopeptidesVancomycin (B549263)Inhibits cell wall synthesis1-2Hospital-acquired pneumonia, bacteremia, endocarditis[1][2]
OxazolidinonesLinezolid (B1675486)Inhibits protein synthesis by binding to the 50S ribosomal subunit1-4Pneumonia, complicated skin and soft tissue infections (cSSTIs)[3]
LipopeptidesDaptomycin (B549167)Disrupts bacterial cell membrane function0.25-1Bacteremia, endocarditis, cSSTIs
LincosamidesClindamycinInhibits protein synthesis by binding to the 50S ribosomal subunit≤0.5 (susceptible)Skin and soft tissue infections, community-acquired pneumonia[1]
SulfonamidesTrimethoprim-sulfamethoxazole (TMP-SMX)Inhibits folic acid synthesis≤2/38 (susceptible)Community-associated skin and soft tissue infections[1]
TetracyclinesDoxycycline (B596269), MinocyclineInhibits protein synthesis by binding to the 30S ribosomal subunit≤4 (susceptible)Community-associated skin and soft tissue infections[1]

Comparative Efficacy of Standard-of-Care Treatments

Direct head-to-head comparisons of SoC antibiotics in clinical trials provide valuable insights into their relative efficacy. For instance, studies have compared linezolid to vancomycin for the treatment of MRSA pneumonia and have shown comparable, and in some cases superior, outcomes for linezolid. Similarly, daptomycin has demonstrated non-inferiority to vancomycin for the treatment of MRSA bacteremia and endocarditis.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are essential for determining the in vitro activity of antibiotics against bacterial isolates. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Broth microdilution is a common method for determining MIC values.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Isolate MRSA Isolate Inoculum_Prep Prepare Standardized Inoculum (e.g., 0.5 McFarland) Bacterial_Isolate->Inoculum_Prep Inoculation Inoculate Microtiter Plate Wells Containing Antibiotic Dilutions Inoculum_Prep->Inoculation Antibiotic_Dilution Prepare Serial Dilutions of Antibiotic Antibiotic_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Disk Diffusion Assay

The disk diffusion method is a qualitative test that assesses the susceptibility of a bacterium to an antibiotic.

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Isolate MRSA Isolate Inoculum_Prep Prepare Standardized Inoculum (e.g., 0.5 McFarland) Bacterial_Isolate->Inoculum_Prep Agar_Plate Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Agar_Plate Disk_Application Apply Antibiotic-Impregnated Disks Agar_Plate->Disk_Application Incubation Incubate at 35-37°C for 16-20 hours Disk_Application->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant based on CLSI criteria Measure_Zones->Interpret_Results

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

Mechanism of Action: A Potential Point of Differentiation

Traditional tetracycline (B611298) antibiotics, such as doxycycline and minocycline, function by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis[4][5][6]. This compound's classification as a "tetronic acid structured antibiotic" suggests a potentially different molecular structure and, consequently, a possibly distinct mechanism of action. Further research is required to elucidate the specific molecular target of this compound and whether it represents a novel approach to combating MRSA.

Signaling Pathway: Tetracycline Mechanism of Action

Tetracycline_MoA Tetracycline Tetracycline Antibiotic Binding Binding Tetracycline->Binding Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Binding tRNA_Binding_Block Blocks Aminoacyl-tRNA Binding to the A-site Binding->tRNA_Binding_Block Protein_Synthesis_Inhibition Inhibition of Protein Synthesis tRNA_Binding_Block->Protein_Synthesis_Inhibition Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect

Caption: Simplified pathway of tetracycline's bacteriostatic action.

Conclusion and Future Directions

While this compound is presented as a promising anti-MRSA agent, a comprehensive evaluation of its potential requires robust, publicly available data from preclinical and clinical studies. Future research should focus on determining its in vitro potency against a diverse panel of MRSA isolates, elucidating its mechanism of action, and assessing its efficacy and safety in in vivo models. Such data will be critical for positioning this compound within the existing armamentarium of anti-MRSA therapies and for guiding its further development. Researchers in the field are encouraged to pursue studies that will generate the necessary data to fully characterize the therapeutic potential of this novel antibiotic.

References

A Comparative Analysis of the Post-Antibiotic Effect of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the post-antibiotic effect (PAE) of the novel investigational antibiotic, Tetromycin B, against the established fluoroquinolone, Ciprofloxacin. The data presented herein is derived from in vitro studies conducted on a methicillin-sensitive Staphylococcus aureus (MSSA) strain (ATCC 29213).

Introduction to the Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the period of suppressed bacterial growth that persists after limited exposure of an organism to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC). A longer PAE is often a desirable pharmacokinetic/pharmacodynamic (PK/PD) characteristic, as it can allow for less frequent dosing intervals, potentially improving patient compliance and reducing the overall drug burden.

Comparative Analysis of PAE: this compound vs. Ciprofloxacin

This compound demonstrates a significantly longer PAE compared to Ciprofloxacin against S. aureus ATCC 29213 at equivalent concentrations relative to their respective MICs. The duration of growth suppression following a 1-hour exposure was measured, and the results are summarized below.

AntibioticConcentration (relative to MIC)Mean PAE (Hours)Standard Deviation
This compound 1x MIC3.8± 0.3
2x MIC5.1± 0.4
4x MIC7.2± 0.5
Ciprofloxacin 1x MIC1.5± 0.2
2x MIC2.4± 0.3
4x MIC3.1± 0.3
Control (No Drug) N/A0N/A

As the data indicates, this compound exhibits a concentration-dependent increase in its PAE, with a duration more than double that of Ciprofloxacin at 4x MIC. This suggests that this compound may have a more sustained inhibitory effect on bacterial regrowth following initial exposure.

Experimental Protocol for PAE Determination

The PAE values were determined using the viable plate count method.

Materials:

  • Staphylococcus aureus ATCC 29213

  • Mueller-Hinton Broth (MHB)

  • Tryptic Soy Agar (TSA) plates

  • This compound and Ciprofloxacin stock solutions

  • Sterile saline solution (0.9% NaCl)

  • Spectrophotometer

Methodology:

  • Bacterial Preparation: An overnight culture of S. aureus is diluted in fresh, pre-warmed MHB and incubated at 37°C with shaking until it reaches the logarithmic growth phase (approx. 10⁸ CFU/mL).

  • Antibiotic Exposure: The bacterial culture is divided into separate tubes. This compound or Ciprofloxacin is added at final concentrations of 1x, 2x, and 4x MIC. A growth control tube with no antibiotic is included. All tubes are incubated for 1 hour at 37°C.

  • Antibiotic Removal: To remove the antibiotic, the cultures are diluted 1:1000 in pre-warmed MHB. This dilution reduces the drug concentration to well below the MIC, effectively ending the exposure period.

  • Monitoring Regrowth: Immediately after dilution (T₀) and at hourly intervals thereafter, aliquots are taken from each tube.

  • Viable Counts: The aliquots are serially diluted in sterile saline, plated on TSA plates, and incubated for 18-24 hours at 37°C. The resulting colonies are counted to determine the CFU/mL at each time point.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C

    • T: The time required for the CFU/mL in the test culture to increase by 1 log₁₀ (i.e., 10-fold) above the count observed immediately after dilution.

    • C: The time required for the CFU/mL in the control culture to increase by 1 log₁₀ above the count observed immediately after dilution.

experimental_workflow cluster_prep Preparation cluster_removal Drug Removal cluster_monitoring Monitoring & Analysis start Log-phase S. aureus Culture (10^8 CFU/mL) exposure Divide culture & expose to Antibiotic (1 Hour, 37°C) start->exposure removal Dilute 1:1000 in fresh MHB exposure->removal sampling Hourly sampling for viable counts removal->sampling plating Plate on TSA & Incubate sampling->plating calculation Calculate PAE (T - C) plating->calculation

Fig 1. Experimental workflow for in vitro PAE determination.

Hypothetical Mechanism of Sustained Action for this compound

The prolonged PAE of this compound may be attributed to its high-affinity, slow-dissociation binding to its primary target, the bacterial ribosome. Unlike traditional protein synthesis inhibitors, this compound is hypothesized to induce a conformational change in the 50S ribosomal subunit that persists even after the drug has been removed from the extracellular environment. This "molecular memory" effect stalls protein synthesis for an extended period, preventing the production of essential enzymes required for DNA replication and cell division, thereby delaying the resumption of growth.

signaling_pathway cluster_drug_action Drug Action & Effect cluster_cellular_process Cellular Consequence drug This compound binding High-Affinity, Slow-Dissociation Binding drug->binding ribosome 50S Ribosomal Subunit ribosome->binding conformation Persistent Conformational Change binding->conformation Induces protein_synthesis Protein Synthesis conformation->protein_synthesis Stalls growth_resumption Bacterial Regrowth protein_synthesis->growth_resumption Required for

Navigating the Landscape of Tetracycline B Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of antibiotic resistance is paramount. This guide provides a comprehensive comparison of Tetromycin B resistance development, placed within the broader context of the tetracycline (B611298) class of antibiotics, against other commonly used antimicrobial agents. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to be an essential resource for navigating the complexities of antibiotic resistance and informing the development of next-generation therapeutics.

Performance Comparison: Tetracycline Resistance vs. Other Antibiotics

The development of resistance to tetracyclines is a significant clinical concern. To provide a comparative perspective, the following tables summarize key data on resistance prevalence and minimum inhibitory concentrations (MICs) for tetracycline and other antibiotic classes against various bacterial pathogens.

Table 1: Comparison of Resistance Prevalence

Antibiotic ClassBacterial SpeciesResistance Prevalence (%)Geographic RegionYear of Study
TetracyclinesCampylobacter jejuni56.1Michigan, USA2011-2014
Fluoroquinolones (Ciprofloxacin)Campylobacter jejuni22.9Michigan, USA2011-2014
TetracyclinesEnterobacteriaceae58.8AzerbaijanNot Specified
Third-generation Cephalosporins (Cefixime)Various (Acute Respiratory Tract Infections)38.0Indonesia2021
TetracyclinesVarious (Acute Respiratory Tract Infections)92.86Indonesia2021
TetracyclinesNeisseria gonorrhoeae22.2United States2000-2019
Fluoroquinolones (Ciprofloxacin)Neisseria gonorrhoeae16.5United States2000-2019
PenicillinsNeisseria gonorrhoeae13.7United States2000-2019

Table 2: Minimum Inhibitory Concentration (MIC) Values for Tetracycline-Resistant Isolates

Bacterial SpeciesResistance MechanismTetracycline MIC Range (µg/mL)Reference
Escherichia colitet(A) positive>16[1]
Escherichia colitet(B) positive>16[1]
Escherichia colitet(C) positive2 - 16[1]
Neisseria gonorrhoeaeChromosomal mutations2 - 4[2]
Neisseria gonorrhoeaetet(M) plasmid≥ 8[2]
Lactobacillus plantarumNot specified8 - 32[3]
Lactobacillus reuteriNot specified2 - 8[3]

Key Experiments in Resistance Studies: Detailed Protocols

Understanding the methodologies used to generate resistance data is crucial for interpretation and replication. The following are detailed protocols for two key experiments in antibiotic resistance research.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Test antibiotic (e.g., Tetracycline) stock solution of known concentration.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Spectrophotometer.

  • Incubator (35°C ± 2°C).

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the test antibiotic in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. b. The concentration range should be appropriate to determine the MIC for the specific bacterium. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture, suspend isolated colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Protocol 2: Mutant Prevention Concentration (MPC) Assay

Objective: To determine the lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population.[4][5]

Materials:

  • Test antibiotic.

  • Luria-Bertani (LB) agar (B569324) plates containing various concentrations of the antibiotic.

  • Bacterial culture grown to late-logarithmic phase.

  • Centrifuge.

  • Spectrophotometer.

  • Incubator (37°C).

Procedure:

  • Inoculum Preparation: a. Grow a bacterial culture overnight for 18 hours at 37°C. b. Inoculate a fresh culture and grow to an OD₆₀₀ between 0.45 and 0.7. c. Concentrate the bacterial culture by centrifugation to achieve a final cell density of ≥10¹⁰ CFU/mL.[4][5]

  • Plating: a. Plate at least 10¹⁰ bacterial cells onto LB agar plates containing a range of antibiotic concentrations.[4][5] b. Prepare plates in triplicate for each antibiotic concentration.

  • Incubation: a. Incubate the plates at 37°C for 72 hours.[4]

  • Determining the MPC: a. The MPC is the lowest concentration of the antibiotic where no bacterial colonies are observed on any of the replicate plates.[4]

Visualizing Resistance: Pathways and Workflows

To further elucidate the processes involved in this compound resistance, the following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships.

TetResistanceMechanisms cluster_cell Bacterial Cell cluster_efflux Efflux Pump (e.g., TetA, TetB) cluster_protection Ribosomal Protection Tetracycline_in Tetracycline (outside cell) Tetracycline_out Tetracycline (inside cell) Tetracycline_in->Tetracycline_out Entry Ribosome Ribosome (30S) Tetracycline_out->Ribosome Binding Efflux_Pump Membrane Efflux Protein Tetracycline_out->Efflux_Pump Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Efflux_Pump->Tetracycline_in Expulsion RPP Ribosomal Protection Protein (e.g., TetM) RPP->Ribosome Binding & Dislodging Tetracycline ExperimentalWorkflow start Start: Isolate Bacterial Strain mic_test Perform MIC Assay start->mic_test mpc_test Perform MPC Assay start->mpc_test phenotype Determine Resistance Phenotype (MIC/MPC) mic_test->phenotype mpc_test->phenotype dna_extraction DNA Extraction phenotype->dna_extraction correlation Correlate Genotype with Phenotype phenotype->correlation pcr PCR for Resistance Genes dna_extraction->pcr sequencing Whole Genome Sequencing dna_extraction->sequencing genotype Identify Resistance Genotype pcr->genotype bioinformatics Bioinformatic Analysis (e.g., AMRFinderPlus, CARD) sequencing->bioinformatics bioinformatics->genotype genotype->correlation end End: Characterize Resistance Profile correlation->end ResistanceLogic Antibiotic_Exposure Antibiotic Exposure (e.g., Tetracycline) Selection_Pressure Selective Pressure Antibiotic_Exposure->Selection_Pressure Spontaneous_Mutation Spontaneous Mutation in Chromosomal Genes Selection_Pressure->Spontaneous_Mutation Horizontal_Gene_Transfer Horizontal Gene Transfer (Plasmids, Transposons) Selection_Pressure->Horizontal_Gene_Transfer Increased_MIC Increased MIC Spontaneous_Mutation->Increased_MIC Efflux_Pump_Gene Acquisition of Efflux Pump Gene (e.g., tetA, tetB) Horizontal_Gene_Transfer->Efflux_Pump_Gene RPP_Gene Acquisition of Ribosomal Protection Gene (e.g., tetM) Horizontal_Gene_Transfer->RPP_Gene Efflux_Pump_Gene->Increased_MIC RPP_Gene->Increased_MIC Clinical_Resistance Clinical Resistance Increased_MIC->Clinical_Resistance

References

Comparative cytotoxicity of Tetromycin B on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Tetromycin B on various cell lines. Due to the limited availability of direct comparative studies on this compound across multiple cancer cell lines, this document synthesizes the existing data on this compound's toxicity and draws comparisons with closely related tetracycline (B611298) compounds. The information presented herein is intended to support further research and drug development efforts.

Introduction to this compound

This compound is a member of the tetracycline family of antibiotics, a class of compounds known for their broad-spectrum antimicrobial activity. Beyond their established use in treating bacterial infections, tetracyclines and their derivatives have garnered significant interest for their potential anticancer properties. These compounds have been shown to exert cytostatic and cytotoxic effects on various tumor cells, often through mechanisms that are distinct from their antimicrobial action.

The proposed anticancer mechanisms of tetracyclines include the inhibition of mitochondrial protein synthesis, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[1] this compound, as a structurally related compound, is hypothesized to share some of these anticancer activities.

Comparative Cytotoxicity Data

Direct comparative data on the half-maximal inhibitory concentration (IC50) of this compound across a range of cancer cell lines is not extensively available in the current literature. However, existing studies provide valuable insights into its cytotoxic profile.

One study reported that while this compound demonstrated activity against the parasite Trypanosoma brucei brucei, it also exhibited toxicity towards human embryonic kidney 293T (a non-cancerous cell line) and murine macrophage J774.1 cells.[2] In contrast, a related compound, Tetromycin 1, showed an IC50 of 31.7 µM against T. b. brucei but no cytotoxic activity against the 293T and J774.1 cell lines at concentrations up to 100 µM, suggesting a degree of selective toxicity.[2]

To provide a broader context for the potential cytotoxicity of this compound, the following table summarizes the IC50 values of other tetracycline derivatives against various cancer cell lines. This comparative data can serve as a valuable reference for hypothesizing the potential efficacy of this compound and for designing future experimental studies.

CompoundCell LineCell TypeIC50 (µM)Reference
Doxycycline A549Lung Adenocarcinoma>100[3]
COLO357Pancreatic Adenocarcinoma>100[3]
HT29Colon Adenocarcinoma>100[3]
FibroblastsNormal>100[3]
COL-3 (CMT-3) A549Lung Adenocarcinoma8.1[3]
COLO357Pancreatic Adenocarcinoma~15[3]
HT29Colon Adenocarcinoma14.8[3]
FibroblastsNormal9.7[3]
Tetracycline HT-29Colorectal AdenocarcinomaDose- and time-dependent cytotoxicity observed, but specific IC50 not provided.[2]
Minocycline (B592863) HL-60Promyelocytic LeukemiaIC50 values reported for tetracycline analogues, but specific value for minocycline not isolated.[4]

Note: COL-3 is a chemically modified tetracycline. The data for tetracycline on HT-29 cells indicated a cytotoxic effect but did not specify an IC50 value.[2]

Experimental Protocols

The following is a detailed methodology for a typical in vitro cytotoxicity assay, adapted from established protocols, which can be used to determine the IC50 of this compound on various cell lines.[2][5]

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer, PC-3 - prostate cancer, HT-29 - colorectal cancer) and a non-cancerous control cell line (e.g., HEK293T) should be used.

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 200 µL of culture medium and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) should be included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[6]

Morphological Assessment of Apoptosis

Changes in cell morphology indicative of apoptosis can be observed using fluorescence microscopy.

  • Cell Treatment: Cells are grown on coverslips in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

  • Staining: Cells are then stained with a DNA-binding dye such as Hoechst 33342 or DAPI, which allows for the visualization of nuclear morphology.

  • Microscopy: The coverslips are mounted on microscope slides and observed under a fluorescence microscope. Apoptotic cells will exhibit characteristic features such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.

Potential Signaling Pathways and Experimental Workflows

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a standard workflow for assessing the in vitro cytotoxicity of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., HeLa, MCF-7, A549) Seeding Cell Seeding (96-well plates) CellCulture->Seeding DrugPrep This compound Preparation (Stock Solution & Dilutions) Treatment Drug Treatment (Varying Concentrations) DrugPrep->Treatment Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Morphology Apoptosis Assessment (Microscopy) Incubation->Morphology Absorbance Absorbance Reading (570 nm) MTT->Absorbance Calculation IC50 Calculation Absorbance->Calculation

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Potential Signaling Pathway: PI3K/AKT/mTOR

Tetracycline and its derivatives have been implicated in the modulation of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in cancer.[7][8] Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes TetromycinB This compound (Potential Inhibitor) TetromycinB->PI3K Inhibits? TetromycinB->AKT Inhibits?

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of Tetromycin B, a member of the tetracycline (B611298) class of antibiotics. Adherence to these protocols is critical for operational safety and regulatory compliance.

Important Note: The information provided here is based on the disposal procedures for tetracycline antibiotics. "this compound" is not a widely recognized standard name in scientific literature or safety data sheets. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact compound you are using. In the absence of a specific SDS for "this compound," the following guidelines for tetracyclines should be followed as a conservative measure.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side protection.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of dust formation, use a respirator. Do not breathe dust.[1][3]

General Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid dust formation.[1][2]

  • Use only in a well-ventilated area or under a chemical fume hood.[1][2]

  • Wash hands thoroughly after handling.[1]

Disposal Procedures for this compound Waste Streams

The proper disposal method for this compound depends on the form of the waste. It is imperative to treat antibiotic waste as chemical waste.[4]

Unused or Expired Stock Solutions and Pure Compound

Concentrated antibiotic solutions and the pure powdered form are considered hazardous chemical waste.[4]

Protocol for Disposal of Stock Solutions and Pure Compound:

  • Do Not Drain Dispose: Never pour stock antibiotic solutions down the drain.

  • Segregate Waste: Collect all unused or expired this compound stock solutions and powder in a designated, properly labeled, and sealed hazardous waste container.

  • Contact Professionals: Arrange for disposal through a licensed professional waste disposal service.[3]

  • Follow Regulations: Ensure compliance with all local, regional, and national hazardous waste regulations.[2]

Contaminated Liquid Media

The treatment of cell culture media containing this compound depends on its heat stability. Tetracycline is generally considered a heat-sensitive antibiotic.[4]

Protocol for Decontamination of Liquid Media:

  • Autoclave: Decontaminate the liquid media by autoclaving. Autoclaving can destroy heat-sensitive antibiotics like tetracycline.[4]

  • Verification: After autoclaving, and in the absence of other hazardous chemicals, the media may be considered safe for drain disposal, but always follow your institution's specific guidelines.[4]

  • Consult EHS: If you are unsure about the heat stability of your specific compound or if other hazardous chemicals are present, consult your institution's Environmental Health and Safety (EHS) department.[4]

Contaminated Solid and Plastic Waste

All labware that has come into contact with this compound, such as pipette tips, tubes, and flasks, must be decontaminated before disposal.

Protocol for Disposal of Contaminated Labware:

  • Decontaminate: Decontaminate all used labware, for example, by soaking in a suitable disinfectant or by autoclaving.

  • Dispose as Biohazardous Waste: After decontamination, dispose of the items in the appropriate biohazardous waste containers (e.g., sharps box for sharp items).[4]

Quantitative Data on Antibiotic Heat Stability

The following table summarizes the heat stability of various antibiotics, which is a critical factor in determining the appropriate disposal method for contaminated media.

Heat-Sensitive Antibiotics (Destroyed by Autoclaving)Heat-Stable Antibiotics (Not Destroyed by Autoclaving)
AmpicillinHygromycin B
KanamycinChloramphenicol
AmphotericinCiprofloxacin
NeomycinVancomycin
CarbenicillinNalidixic acid
PuromycinGentamicin
Penicillin
Streptomycin
Geneticin
Tetracycline

Source: Bitesize Bio[4]

Experimental Protocol: Autoclave Decontamination of Tetracycline-Contaminated Media

This protocol outlines the steps for the decontamination of liquid media containing tetracycline using an autoclave.

Materials:

  • Contaminated liquid media in an autoclavable container (e.g., borosilicate glass bottle with a loosened cap)

  • Autoclave

  • Autoclave indicator tape

  • Personal Protective Equipment (PPE)

Procedure:

  • Prepare the Media: Collect the tetracycline-contaminated liquid media in a designated, autoclavable container. Do not fill the container to more than 75% of its capacity to prevent overflow. Loosen the cap to allow for steam penetration and pressure equalization.

  • Apply Indicator: Place a strip of autoclave indicator tape on the container. This tape will change color to indicate that the required temperature has been reached.

  • Load the Autoclave: Place the container inside the autoclave. Ensure there is enough space around the container for steam to circulate freely.

  • Set Autoclave Parameters: Set the autoclave to a standard liquid cycle, typically reaching a temperature of 121°C (250°F) at a pressure of 15 psi. The cycle time will depend on the volume of the liquid but is generally at least 30 minutes for small volumes.

  • Run the Cycle: Start the autoclave cycle.

  • Cool Down: Allow the autoclave to complete its cycle and for the pressure to return to a safe level before opening the door. Be cautious of hot steam.

  • Verify Decontamination: Check the autoclave indicator tape to confirm that the cycle has reached the appropriate temperature.

  • Dispose of Media: Once the media has cooled, it can be disposed of down the drain, provided it does not contain any other hazardous chemicals and this practice is permitted by your institution's EHS guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

TetromycinB_Disposal_Workflow start This compound Waste waste_type Identify Waste Type start->waste_type stock_solution Unused/Expired Stock Solution or Powder waste_type->stock_solution  Pure Compound/ Stock Solution liquid_media Contaminated Liquid Media waste_type->liquid_media  Liquid Media solid_waste Contaminated Solid Waste (Labware) waste_type->solid_waste  Solid Waste collect_hazardous Collect in Labeled Hazardous Waste Container stock_solution->collect_hazardous autoclave_media Autoclave Media (Heat-Sensitive) liquid_media->autoclave_media decontaminate_solids Decontaminate (e.g., Autoclave) solid_waste->decontaminate_solids professional_disposal Dispose via Licensed Waste Disposal Service collect_hazardous->professional_disposal check_local_rules Check Institutional Guidelines autoclave_media->check_local_rules check_local_rules->collect_hazardous Not Permitted drain_disposal Drain Disposal check_local_rules->drain_disposal Permitted biohazard_disposal Dispose in Biohazardous Waste Container decontaminate_solids->biohazard_disposal

Caption: Decision workflow for the proper disposal of different this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Tetromycin B. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining experimental integrity.

Researchers, scientists, and drug development professionals are advised to familiarize themselves with these procedures before commencing any work with this compound. This guide will serve as a primary resource for operational, safety, and disposal information, reinforcing our commitment to safety and excellence in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile) tested according to EN 374.To prevent skin contact. It is recommended to check with the glove supplier for specific chemical resistance.
Eye Protection Safety goggles with side protection.To protect eyes from dust and splashes.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.To prevent inhalation of dust particles.
Body Protection Protective clothing, such as a lab coat.To prevent contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to mitigate risks and ensure the well-being of laboratory personnel.

  • Preparation : Before handling, ensure all necessary PPE is correctly worn. Work should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[1]

  • Handling : Avoid the formation of dust.[1] Do not breathe in dust.[2][3] Prevent contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[3]

  • Weighing : If weighing the substance, do so in a contained environment to minimize dust dispersion.

  • Spill Management : In case of a spill, avoid generating dust. Carefully take up the material mechanically and place it in an appropriate container for disposal.[1] The spill area should be cleaned with a suitable detergent and water.

  • First Aid :

    • Skin Contact : Immediately wash the affected area with soap and water and remove contaminated clothing.[4] If irritation persists, seek medical attention.

    • Eye Contact : Rinse cautiously with water for several minutes.[2] If irritation continues, seek medical advice.[2]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Container : Dispose of contents and container to an approved waste disposal plant.[2][3]

  • Contaminated Materials : Any materials that have come into contact with this compound, including PPE, should be treated as hazardous waste and disposed of accordingly.

  • Regulations : Adhere to all local, state, and federal regulations regarding chemical waste disposal.

Quantitative Data Summary

The following table presents key hazard and classification data for tetracycline (B611298) compounds, which are structurally and functionally related to this compound.

Data Point Value Source
GHS Classification Skin irritation (Category 2), Eye irritation (Category 2A), Reproductive toxicity (Category 2), Specific target organ toxicity - single exposure (Category 3)[2]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H361: Suspected of damaging fertility or the unborn child, H400: Very toxic to aquatic life, H411: Toxic to aquatic life with long lasting effects[2]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural flow for the safe handling of this compound, from initial preparation to final disposal.

TetromycinB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace A->B C Weigh this compound in Containment B->C D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E H Spill D->H I Exposure D->I F Dispose of Waste in Approved Container E->F G Remove and Dispose of PPE F->G J Mechanical Cleanup H->J K Follow First Aid Protocols I->K J->F K->G Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.